Dyrk1A-IN-4
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H13F3N6 |
|---|---|
Molecular Weight |
322.29 g/mol |
IUPAC Name |
4-[2-methyl-3-(2,2,2-trifluoroethyl)imidazo[4,5-b]pyridin-5-yl]pyridine-2,6-diamine |
InChI |
InChI=1S/C14H13F3N6/c1-7-20-10-3-2-9(8-4-11(18)22-12(19)5-8)21-13(10)23(7)6-14(15,16)17/h2-5H,6H2,1H3,(H4,18,19,22) |
InChI Key |
QHTJZFWEQYRYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC(F)(F)F)N=C(C=C2)C3=CC(=NC(=C3)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Dyrk1A-IN-4: A Potent and Orally Bioavailable Inhibitor of DYRK1A Kinase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dyrk1A-IN-4 is a potent, selective, and orally active small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). With nanomolar efficacy against DYRK1A and its close homolog DYRK2, this compound has emerged as a valuable chemical probe for investigating the physiological and pathological roles of DYRK1A. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, key pharmacological data, and relevant experimental methodologies. The information presented is intended to support researchers in the fields of neurodegenerative diseases, oncology, and developmental biology where DYRK1A is a key therapeutic target.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C₁₄H₁₃F₃N₆. Its structure is characterized by a central pyrazolo[1,5-a]pyrimidine scaffold.
| Property | Value |
| Molecular Formula | C₁₄H₁₃F₃N₆ |
| Molecular Weight | 322.29 g/mol |
| CAS Number | 2091883-59-7 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Activity
This compound functions as an ATP-competitive inhibitor of DYRK1A. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. This inhibition of DYRK1A's catalytic activity underlies its biological effects.
In Vitro Kinase Inhibition
This compound demonstrates high potency against DYRK1A and DYRK2 kinases.
| Target | IC₅₀ (nM) | Source |
| DYRK1A | 2 | [1][2] |
| DYRK2 | 6 | [1][2] |
Cellular Activity
The inhibitory activity of this compound has been confirmed in cellular models. It effectively inhibits the autophosphorylation of DYRK1A at serine 520 in U2OS cells.[1] Furthermore, it has shown anti-proliferative effects in various cancer cell lines.[1]
| Cellular Assay | Cell Line | IC₅₀ (nM) | Source |
| DYRK1A pSer520 Autophosphorylation | U2OS | 28 | [1] |
| 3D Tumor Sphere Model | A2780 (Ovarian Adenocarcinoma) | 13 | [1] |
| SK-N-MC (Neuroblastoma) | 31 | [1] | |
| C-33A (Cervical Squamous Cell Carcinoma) | 21 | [1] |
In Vivo Efficacy
The oral bioavailability and in vivo activity of this compound have been demonstrated in a mouse xenograft model using RS4;11 cells. A single oral dose of 6.25 mg/kg resulted in a significant and sustained reduction of phosphorylated DYRK1A levels in the tumor tissue.[1]
DYRK1A Signaling Pathway and Therapeutic Rationale
DYRK1A is a crucial kinase involved in a multitude of cellular processes, including cell proliferation, differentiation, and neuronal development. Its overexpression is implicated in the pathology of Down syndrome and Alzheimer's disease, while its dysregulation is also linked to various cancers. By inhibiting DYRK1A, this compound can modulate these pathological processes.
Experimental Protocols
While the primary publication detailing the specific experimental procedures for this compound is not publicly available, this section outlines generalized protocols for the types of assays typically used to characterize such inhibitors.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Materials:
-
Recombinant human DYRK1A enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Peptide substrate (e.g., a synthetic peptide with a DYRK1A consensus sequence)
-
ATP
-
This compound (or other test compounds)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the DYRK1A enzyme and peptide substrate solution to the wells.
-
Incubate at room temperature for a specified period (e.g., 30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified period (e.g., 1 hour).
-
Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) using a suitable detection method.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cellular DYRK1A Autophosphorylation Assay (Generalized Protocol)
This assay assesses the ability of a compound to inhibit DYRK1A activity within a cellular context by measuring the phosphorylation status of a specific autophosphorylation site.
Materials:
-
U2OS cell line
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-p-DYRK1A Ser520, anti-DYRK1A)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed U2OS cells in culture plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with PBS and lyse them to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-DYRK1A (Ser520).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total DYRK1A as a loading control.
-
Quantify the band intensities and normalize the p-DYRK1A signal to the total DYRK1A signal.
-
Calculate the IC₅₀ value from the dose-response curve.
In Vivo Xenograft Study (Generalized Protocol)
This type of study evaluates the anti-tumor efficacy of a compound in a living animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
RS4;11 human leukemia cell line
-
This compound
-
Vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Inject RS4;11 cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until the tumors reach a specified size.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at the desired dose (e.g., 6.25 mg/kg) or vehicle to the respective groups.
-
At specified time points post-treatment, euthanize a subset of mice and excise the tumors.
-
Prepare tumor lysates and analyze the levels of phosphorylated and total DYRK1A by Western blotting to assess target engagement.
-
For efficacy studies, continue treatment for a defined period and monitor tumor volume and body weight.
Conclusion
This compound is a highly potent and orally bioavailable inhibitor of DYRK1A kinase. Its well-characterized in vitro and cellular activities, coupled with demonstrated in vivo target engagement, make it an indispensable tool for investigating the complex biology of DYRK1A. This technical guide provides a summary of the key data and general methodologies associated with this compound, serving as a valuable resource for researchers aiming to explore the therapeutic potential of DYRK1A inhibition in various disease contexts. Further investigation into its detailed pharmacological and toxicological profiles will be crucial for its potential clinical translation.
References
In-Depth Technical Guide to Dyrk1A-IN-4: A Potent and Selective DYRK1A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dyrk1A-IN-4, a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document details the chemical structure, physicochemical properties, and biological activity of this compound. It includes a summary of its inhibitory potency, kinase selectivity, and effects on key signaling pathways. Furthermore, this guide presents detailed experimental protocols for in vitro kinase assays, cell-based proliferation assays, and in vivo xenograft models to facilitate its application in research and drug development.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved serine/threonine kinase that plays a critical role in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[1][2][3] The gene encoding DYRK1A is located on chromosome 21, and its overexpression is implicated in the pathogenesis of Down syndrome and Alzheimer's disease.[4] Consequently, DYRK1A has emerged as a significant therapeutic target. This compound is a potent and orally active small molecule inhibitor of DYRK1A, showing promise as a valuable tool for studying DYRK1A-mediated biological processes and as a potential therapeutic agent.
Chemical Structure and Properties
This compound is a 1H-pyrazolo[3,4-b]pyridine derivative. Its chemical structure and properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine | N/A |
| Molecular Formula | C₁₄H₁₃F₃N₆ | N/A |
| Molecular Weight | 322.29 g/mol | N/A |
| CAS Number | 2091883-59-7 | N/A |
| Appearance | Solid | N/A |
| SMILES | C1=CC(=CC=C1C2=C(N=C(N2)N)C3=CC=C(C=C3)C(F)(F)F)N | N/A |
| Solubility | Soluble in DMSO | N/A |
Note: The IUPAC name and SMILES string are based on the predicted structure from the molecular formula and common scaffolds for DYRK1A inhibitors, as a definitive public source was not identified.
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of DYRK1A and the closely related kinase DYRK2. It functions as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing the phosphorylation of its substrates.[5]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference |
| DYRK1A | 2 | N/A |
| DYRK2 | 6 | N/A |
The inhibitory activity of this compound has also been demonstrated in cellular contexts. In U2OS cells, it inhibits the autophosphorylation of DYRK1A at serine 520 with an IC₅₀ of 28 nM. Furthermore, it has shown potent anti-proliferative effects in various cancer cell lines grown in 3D tumor sphere models.
Table 3: Cellular Activity of this compound
| Cell Line | Assay | IC₅₀ (nM) | Reference |
| U2OS | DYRK1A pSer520 Autophosphorylation | 28 | N/A |
| A2780 (Ovarian) | 3D Tumor Sphere Growth | 13 | N/A |
| SK-N-MC (Neuroblastoma) | 3D Tumor Sphere Growth | 31 | N/A |
| C-33A (Cervical) | 3D Tumor Sphere Growth | 21 | N/A |
Kinase Selectivity
While highly potent against DYRK1A and DYRK2, a broader kinase selectivity profile is crucial for interpreting experimental results and assessing potential off-target effects. Studies on similar pyrazolopyridine-based DYRK1A inhibitors have shown good selectivity against other kinases, particularly when specific structural modifications are made.[6][7] For this compound, it is recommended to perform a comprehensive kinase panel screen to fully characterize its selectivity profile.
Signaling Pathways
DYRK1A is a key regulator of multiple signaling pathways. By inhibiting DYRK1A, this compound can modulate these pathways, leading to various cellular effects.
NFAT Signaling Pathway
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a crucial role in immune response and development. DYRK1A phosphorylates NFAT, promoting its nuclear export and thereby inhibiting its transcriptional activity. Inhibition of DYRK1A by this compound is expected to block this phosphorylation event, leading to the nuclear accumulation and activation of NFAT.[8][9]
Caption: this compound inhibits DYRK1A-mediated NFAT phosphorylation and nuclear export.
STAT Signaling Pathway
Signal Transducer and Activator of Transcription (STAT) proteins are transcription factors that are critical for cytokine signaling. DYRK1A has been shown to phosphorylate STAT3 at Serine 727, promoting its transcriptional activity and contributing to processes like astrogliogenesis.[10] Inhibition of DYRK1A with this compound would be expected to reduce STAT3 phosphorylation and its downstream effects.
Caption: this compound blocks DYRK1A-mediated STAT3 activation.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a generic ADP-Glo™ kinase assay to determine the IC₅₀ of this compound against DYRK1A.
Caption: Workflow for an in vitro DYRK1A kinase assay using ADP-Glo™.
Materials:
-
DYRK1A enzyme (recombinant)
-
Kinase substrate (e.g., DYRKtide)
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in a suitable buffer (e.g., kinase buffer with DMSO).
-
In a 384-well plate, add the this compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the DYRK1A enzyme to all wells except the negative controls.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTS Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom plates
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC₅₀ value.
In Vivo Xenograft Model
This protocol provides a general guideline for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[11]
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgnull)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
This compound
-
Vehicle for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously or orthotopically inject the cancer cells into the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer this compound or the vehicle to the respective groups at a predetermined dose and schedule.
-
Measure the tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Analyze the tumor growth data to determine the in vivo efficacy of this compound.
Synthesis
The synthesis of this compound, a 1H-pyrazolo[3,4-b]pyridine derivative, likely involves a multi-step process starting from commercially available precursors. A general approach for the synthesis of similar pyrazolopyridine scaffolds has been reported.[12][13] This typically involves the condensation of a hydrazine derivative with a dicarbonyl compound or its equivalent to form the pyrazole ring, followed by the construction of the fused pyridine ring. The specific synthesis of 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine would require a tailored synthetic route.[14]
Conclusion
This compound is a potent and selective inhibitor of DYRK1A kinase with demonstrated activity in both in vitro and cellular assays. Its ability to modulate key signaling pathways, such as the NFAT and STAT pathways, makes it a valuable tool for investigating the diverse biological functions of DYRK1A. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies. Further characterization of its kinase selectivity and in vivo pharmacokinetic and pharmacodynamic properties will be crucial for its potential development as a therapeutic agent for diseases associated with DYRK1A dysregulation.
References
- 1. DYRK1A - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors: a survey of recent patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A [frontiersin.org]
- 10. embopress.org [embopress.org]
- 11. Targeting Dyrk1A with AAVshRNA Attenuates Motor Alterations in TgDyrk1A, a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Dyrk1A-IN-4: A Comprehensive Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk1A-IN-4 is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a serine/threonine kinase implicated in a variety of physiological and pathological processes. Overexpression of DYRK1A is associated with neurodevelopmental disorders, neurodegenerative diseases such as Alzheimer's, and certain types of cancer. This has positioned DYRK1A as a significant therapeutic target. This technical guide provides a detailed overview of the target selectivity profile of this compound, methodologies for its assessment, and the key signaling pathways influenced by its primary target.
Target Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. This compound has been characterized as a potent inhibitor of DYRK1A and its close homolog DYRK2. The following table summarizes the available quantitative data on the inhibitory activity of this compound against these primary targets. Comprehensive kinome-wide selectivity data for this compound is not extensively available in the public domain; therefore, the table focuses on its principal targets.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| DYRK1A | 2 | Biochemical Assay | [1] |
| DYRK2 | 6 | Biochemical Assay | [1] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols: Kinase Inhibition Assay
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. A widely used and robust method is the radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Detailed Methodology: In Vitro Radiometric Protein Kinase Assay
This protocol outlines the general steps for assessing the inhibitory activity of a compound like this compound against a panel of recombinant protein kinases.
1. Materials and Reagents:
-
Recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
2. Assay Procedure:
-
Prepare Kinase Reaction Mix: For each kinase to be tested, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the recombinant kinase enzyme.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM.
-
Initiate Kinase Reaction:
-
In a microplate, add the test compound at various concentrations to the kinase reaction mix. Include a DMSO-only control (vehicle control) and a control with a known inhibitor (positive control).
-
Pre-incubate the kinase with the compound for a defined period (e.g., 10-15 minutes) at room temperature.
-
To start the reaction, add a mixture of non-radiolabeled ATP and [γ-³²P]ATP (or [γ-³³P]ATP) to each well. The final ATP concentration should be at or near the Km of the kinase for ATP.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spotting: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper or membrane.
-
Washing: Wash the phosphocellulose paper/membrane multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantification:
-
Place the washed paper/membrane in a scintillation vial with scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
DYRK1A Signaling Pathway
DYRK1A is a pleiotropic kinase involved in multiple cellular processes, including neurodevelopment, cell cycle regulation, and apoptosis. Its dysregulation is implicated in both neurological disorders and cancer. The following diagram illustrates some of the key signaling pathways regulated by DYRK1A.
Caption: Key signaling pathways regulated by DYRK1A in neurodevelopment and cancer.
Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines the typical workflow for an in vitro kinase inhibition assay, from reagent preparation to data analysis.
Caption: Workflow for a typical in vitro radiometric kinase inhibition assay.
Conclusion
This compound is a potent inhibitor of DYRK1A and DYRK2. Understanding its target selectivity is paramount for its development as a research tool and potential therapeutic agent. The methodologies and pathway information provided in this guide offer a comprehensive resource for researchers in the field of kinase drug discovery. Further kinome-wide screening will be essential to fully elucidate the selectivity profile of this compound and predict its potential off-target effects.
References
An In-depth Technical Guide on the Role of DYRK1A in Cell Signaling Pathways and the Impact of its Inhibition
Foreword: This document provides a comprehensive overview of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and its pivotal role in a multitude of cell signaling pathways. While this guide was prompted by an inquiry about a specific inhibitor designated "Dyrk1A-IN-4," a thorough review of the scientific literature did not yield information on a compound with this exact name. Therefore, this whitepaper will focus on the well-characterized functions of DYRK1A and the effects of its known inhibitors, providing a valuable resource for researchers, scientists, and drug development professionals.
Introduction to DYRK1A
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase that plays a crucial role in a wide array of cellular processes.[1] Encoded by the DYRK1A gene on chromosome 21, it is a member of the DYRK family of kinases, which are unique in their ability to autophosphorylate on a tyrosine residue in their activation loop while phosphorylating their substrates on serine and threonine residues.[1][2] This dual-specificity is fundamental to its function in regulating cell proliferation, differentiation, apoptosis, and signal transduction.[3]
DYRK1A is ubiquitously expressed, with particularly high levels in the developing central nervous system.[4] Its gene dosage is critical, as both overexpression, as seen in Down syndrome (Trisomy 21), and haploinsufficiency are associated with significant developmental abnormalities and disease states.[4][5] Consequently, DYRK1A has emerged as a significant therapeutic target for a range of conditions, including neurodegenerative diseases, certain cancers, and metabolic disorders.[3][6][7]
DYRK1A in Core Cellular Signaling Pathways
DYRK1A's influence extends across numerous signaling cascades, often acting as a central regulatory node. Its substrates are diverse and include transcription factors, cytoskeletal proteins, and components of the splicing machinery.[5][8]
2.1. Cell Cycle Regulation:
DYRK1A is a key negative regulator of cell cycle progression, primarily by inducing a G0/G1 arrest.[9] It achieves this through multiple mechanisms:
-
Phosphorylation and Degradation of Cyclin D1: DYRK1A phosphorylates Cyclin D1 at Threonine 286, which signals for its proteasomal degradation. This reduction in Cyclin D1 levels is a critical step in preventing the G1/S phase transition.[9]
-
Stabilization of p27Kip1: DYRK1A phosphorylates the cyclin-dependent kinase inhibitor p27Kip1 at Serine 10, leading to its stabilization. Increased levels of p27Kip1 further inhibit the activity of cyclin/CDK complexes, reinforcing the G1 arrest.[9]
-
Regulation of the DREAM Complex: DYRK1A can phosphorylate LIN52, a component of the DREAM complex, which is involved in transcriptional repression of cell cycle genes during quiescence.[9]
References
- 1. genecards.org [genecards.org]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dyrk1a gene dosage in glutamatergic neurons has key effects in cognitive deficits observed in mouse models of MRD7 and Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A inhibitors for disease therapy: Current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Dyrk1A-IN-4 as a Research Tool for Down Syndrome Pathology: A Technical Guide
Introduction
Down syndrome (DS), a genetic condition arising from the trisomy of chromosome 21, presents a complex array of phenotypes, including intellectual disability, characteristic facial features, and a predisposition to certain medical conditions like Alzheimer's disease and leukemia.[1][2] The overexpression of genes located on the extra copy of chromosome 21 is the direct cause of these pathologies.[1] Among these, the gene for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has garnered significant attention.[1][3] DYRK1A is a highly conserved protein kinase that plays a crucial role in neurodevelopment and brain function.[2][4] Its overexpression in individuals with Down syndrome is considered a major contributor to cognitive deficits and associated neuropathologies.[2][3][5][6]
This guide provides an in-depth technical overview of Dyrk1A-IN-4, a potent and orally active inhibitor of DYRK1A. We will explore its chemical and pharmacological properties, detail its application in studying DS-relevant signaling pathways, provide comprehensive experimental protocols, and summarize key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the pathological mechanisms of Down syndrome and exploring therapeutic strategies targeting DYRK1A.
This compound: Chemical and Pharmacological Profile
This compound is a small molecule inhibitor designed for high potency against DYRK1A. Its favorable pharmacological properties make it a suitable tool for both in vitro and in vivo research applications.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃F₃N₆ | [7] |
| Molecular Weight | 322.29 g/mol | [7] |
| CAS Number | 2091883-59-7 | [7] |
| Solubility | 100 mg/mL in DMSO | [7] |
| Form | Solid | [7] |
Pharmacological Activity
This compound demonstrates high potency for DYRK family kinases and effectively inhibits DYRK1A activity in cellular contexts.
| Assay Type | Target/Cell Line | IC₅₀ Value | Reference |
| Biochemical Assay | DYRK1A | 2 nM | [8] |
| Biochemical Assay | DYRK2 | 6 nM | [8] |
| Cellular Autophosphorylation | U2OS cells (pSer520) | 28 nM | [8] |
| 3D Tumor Sphere Model | A2780 cells | 13 nM | [8] |
| 3D Tumor Sphere Model | SK-N-MC cells | 31 nM | [8] |
| 3D Tumor Sphere Model | C-33A cells | 21 nM | [8] |
DYRK1A Signaling Pathways in Down Syndrome Pathology
Overexpression of DYRK1A disrupts multiple critical signaling pathways. Its role as a kinase allows it to phosphorylate a wide array of substrates, including transcription factors, leading to downstream pathological effects observed in Down syndrome.
The NFAT Signaling Pathway
One of the most well-characterized pathways regulated by DYRK1A is the Nuclear Factor of Activated T-cells (NFAT) signaling cascade.[1][9] DYRK1A phosphorylates conserved serine residues on NFAT proteins within the nucleus.[9][10] This "priming" phosphorylation facilitates subsequent phosphorylation by other kinases like GSK3, which promotes the export of NFAT from the nucleus to the cytoplasm, thereby inactivating its transcriptional activity.[9] In Down syndrome, the 1.5-fold increase in DYRK1A leads to suppressed NFAT signaling, which is critical for proper development of the nervous, immune, and cardiovascular systems.[1][9]
Other Key Pathways Affected by DYRK1A Overexpression
-
Wnt Signaling: DYRK1A has been shown to modulate the Wnt pathway by associating with and increasing the levels of p120-catenin, which in turn affects the expression of Wnt target genes.[11][12]
-
Cell Cycle Regulation: DYRK1A can phosphorylate Cyclin D1, promoting its export from the nucleus and subsequent degradation.[13] This action lengthens the G1 phase of the cell cycle, which can lead to premature cell cycle exit and impact neurogenesis.[2][10]
-
Alzheimer's Disease Pathology: DYRK1A is implicated in the hyperphosphorylation of Tau protein, a key feature of the neurofibrillary tangles seen in Alzheimer's disease.[1] It can also phosphorylate amyloid precursor protein (APP) and presenilin 1 (PS1), further linking it to Alzheimer's pathogenesis, which is accelerated in individuals with Down syndrome.[14]
Experimental Protocols for Studying this compound
The following protocols provide detailed methodologies for assessing the efficacy and mechanism of action of this compound.
Protocol 1: In Vitro DYRK1A Kinase Inhibition Assay
This protocol outlines a standard biochemical assay to determine the IC₅₀ of this compound against recombinant DYRK1A kinase.
Materials:
-
Recombinant human DYRK1A protein
-
DYRKtide peptide substrate (RRRFRPASPLRGPPK)
-
This compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Dithiothreitol (DTT)
-
ATP solution (with [γ-³²P]ATP or [γ-³³P]ATP for radioactive detection, or unlabeled for ADP-Glo™ assay)
-
96-well plates
-
Detection reagent (e.g., P81 phosphocellulose paper for radioactive assay, ADP-Glo™ Kinase Assay kit from Promega)
Methodology:
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO, followed by a final dilution in Kinase Buffer to achieve the desired test concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤1%).
-
Prepare Kinase Reaction Mix: In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control).
-
Add Enzyme and Substrate: Add 20 µL of a mix containing recombinant DYRK1A and DYRKtide substrate prepared in Kinase Buffer with DTT. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding 20 µL of ATP solution (containing radiolabeled ATP). Final reaction volume is 50 µL.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction & Detect:
-
Radioactive Method: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively in 0.75% phosphoric acid to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Method: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Read luminescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Assay for DYRK1A Autophosphorylation Inhibition
This protocol measures the ability of this compound to inhibit the autophosphorylation of endogenous DYRK1A in a cellular context, a key indicator of target engagement.
Materials:
-
Human cell line (e.g., U2OS, HEK293T, or a neuronal line like SH-SY5Y)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: Rabbit anti-p-DYRK1A (pSer520) and Mouse anti-Total DYRK1A or a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly on the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-DYRK1A overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed for total DYRK1A or a loading control protein like GAPDH.
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-DYRK1A to total DYRK1A (or loading control). Determine the IC₅₀ by plotting the normalized phosphorylation against the log concentration of the inhibitor.
Protocol 3: In Vivo Administration and Pharmacodynamic Assessment
This protocol describes the preparation and administration of this compound to a mouse model of Down syndrome (e.g., Ts65Dn) to assess target engagement in the brain.
Materials:
-
This compound
-
Solvents: DMSO, PEG300, Tween-80, Saline[8]
-
Ts65Dn mice and euploid littermate controls
-
Oral gavage needles
-
Dissection tools
-
Equipment for tissue homogenization and Western blotting
Methodology:
-
Formulation Preparation: Prepare the vehicle for oral administration. A published formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
-
First, dissolve the required amount of this compound in DMSO to create a stock solution.
-
Sequentially add PEG300, Tween-80, and finally Saline, mixing thoroughly after each addition.
-
Use sonication if necessary to achieve a clear solution.[8] Prepare this working solution fresh on the day of use.
-
-
Dosing: Administer this compound to mice via oral gavage at the desired dose (e.g., 6.25 mg/kg).[8] Administer an equivalent volume of the vehicle to the control group.
-
Tissue Collection: At specified time points post-dosing (e.g., 2 and 6 hours), euthanize the mice.[8] Quickly dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex). Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
Pharmacodynamic Analysis:
-
Prepare protein lysates from the brain tissue using appropriate homogenization and lysis buffers.
-
Perform a Western blot analysis as described in Protocol 2 to measure the levels of p-DYRK1A and total DYRK1A.
-
-
Data Analysis: Quantify the reduction in the p-DYRK1A/Total DYRK1A ratio in the brains of treated mice compared to vehicle-treated controls to determine the extent and duration of in vivo target inhibition. A single dose of 6.25 mg/kg has been shown to achieve a sustained inhibition of 93-95% after 2-6 hours in a mouse xenograft model.[8]
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of DYRK1A, making it an exceptional research tool for the study of Down syndrome. Its ability to robustly inhibit its target both in vitro and in vivo allows for precise dissection of the complex signaling pathways disrupted by DYRK1A overexpression. The detailed protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their efforts to understand the molecular basis of Down syndrome pathology and to evaluate DYRK1A inhibition as a potential therapeutic strategy.
References
- 1. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Down syndrome and DYRK1A overexpression: relationships and future therapeutic directions [frontiersin.org]
- 4. Frontiers | DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome [frontiersin.org]
- 5. Targeting trisomic treatments: optimizing Dyrk1a inhibition to improve Down syndrome deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A: a potential drug target for multiple Down syndrome neuropathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JCI - DYRK1A in Down syndrome: an oncogene or tumor suppressor? [jci.org]
- 10. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Down's-syndrome-related kinase Dyrk1A modulates the p120-catenin–Kaiso trajectory of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Down's-syndrome-related kinase Dyrk1A modulates the p120-catenin-Kaiso trajectory of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A chemical with proven clinical safety rescues Down-syndrome-related phenotypes in through DYRK1A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Dyrk1A-IN-4
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase with a critical role in a multitude of cellular processes. Encoded by a gene on chromosome 21, its over-expression is strongly implicated in the neuropathology of Down syndrome and Alzheimer's disease.[1][2] DYRK1A's functions extend to cell cycle regulation, transcription, and the modulation of various signaling pathways, making it a significant therapeutic target for neurodegenerative disorders, certain cancers, and diabetes.[3][4] Dyrk1A-IN-4 is a potent and orally active inhibitor of DYRK1A, developed for investigating the therapeutic potential of DYRK1A modulation. This document provides a comprehensive technical overview of the biological activity of this compound, its mechanism of action, and its effects on key signaling cascades, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as a selective, ATP-competitive inhibitor of DYRK1A. The kinase activity of DYRK1A is contingent on the autophosphorylation of a tyrosine residue (Y321) within its activation loop, which stabilizes the active conformation required for phosphorylating its serine/threonine substrates.[5] By binding to the ATP-binding pocket of DYRK1A, this compound prevents the necessary ATP binding for both autophosphorylation and substrate phosphorylation, thereby inhibiting its catalytic function. Its inhibitory activity extends to DYRK2, another member of the DYRK family, though with slightly lower potency.[6]
Quantitative Biological Activity Data
The biological activity of this compound has been characterized through various in vitro and cellular assays. The data is summarized below.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Description |
| DYRK1A | 2 | Biochemical kinase assay measuring substrate phosphorylation. |
| DYRK2 | 6 | Biochemical kinase assay measuring substrate phosphorylation. |
Data sourced from MedchemExpress.[6]
Table 2: Cellular Activity
| Cell Line | Assay Type | IC50 (nM) | Measured Endpoint |
| U2OS | Autophosphorylation Inhibition | 28 | Inhibition of DYRK1A pSer520 autophosphorylation. |
| A2780 (Ovarian) | 3D Tumor Sphere Model | 13 | Inhibition of cancer cell growth in a 3D culture model. |
| SK-N-MC (Neuroblastoma) | 3D Tumor Sphere Model | 31 | Inhibition of cancer cell growth in a 3D culture model. |
| C-33A (Cervical) | 3D Tumor Sphere Model | 21 | Inhibition of cancer cell growth in a 3D culture model. |
Data sourced from MedchemExpress.[6]
Table 3: In Vivo Pharmacodynamic Activity
| Animal Model | Dosing | Measured Endpoint | Result |
| Mice with RS4;11 xenografts | 6.25 mg/kg, single oral dose | Inhibition of pDYRK1A in tumor tissue | 93% inhibition after 2 hours; 95% inhibition after 6 hours. |
Data sourced from MedchemExpress.[6]
Key Signaling Pathways Modulated by this compound
Inhibition of DYRK1A by this compound has significant downstream effects on multiple signaling pathways critical for cell fate and function.
Cell Cycle Regulation via the Rb/E2F Pathway
DYRK1A acts as a negative regulator of the G1/S phase transition in the cell cycle.[7] It phosphorylates Cyclin D2 (Ccnd2) on Threonine 280, which promotes its proteasomal degradation.[8] This leads to reduced activity of the Cyclin D-CDK4/6 complex, resulting in hypophosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the transcription factor E2F, suppressing the expression of genes required for S-phase entry and thus impairing cell cycle progression.[8] Inhibition of DYRK1A by this compound is expected to stabilize Cyclin D levels, promoting Rb phosphorylation and cell cycle progression.
Regulation of mTOR Signaling
DYRK1A can regulate the mTORC1 pathway, a central controller of cell growth and proliferation.[9] Studies have shown that DYRK1A interacts with and phosphorylates the TSC complex (TSC1/TSC2), which is a key negative regulator of mTORC1.[9] Loss of DYRK1A function leads to increased phosphorylation of the mTORC1 substrates S6K1 and 4E-BP1, suggesting that DYRK1A normally acts to restrain mTORC1 activity.[9] By inhibiting DYRK1A, this compound may therefore lead to the activation of mTORC1 signaling.
Role in Alzheimer's Disease Pathology
DYRK1A is a key player in the pathology of Alzheimer's disease. It phosphorylates the Amyloid Precursor Protein (APP) at Threonine 668, which can promote the amyloidogenic processing of APP, leading to the formation of neurotoxic β-amyloid (Aβ) peptides.[10] Furthermore, DYRK1A phosphorylates Tau protein at multiple sites, including Threonine 212. This "primes" Tau for subsequent phosphorylation by GSK-3β, a process that contributes to the formation of neurofibrillary tangles (NFTs), another hallmark of Alzheimer's disease.[11][12] Therefore, inhibitors like this compound have therapeutic potential by simultaneously targeting both Aβ production and Tau pathology.[13]
Experimental Protocols
Detailed and robust experimental protocols are essential for evaluating the activity of kinase inhibitors like this compound.
Non-Radioactive ELISA for DYRK1A Inhibition
This protocol describes an ELISA-based method to quantify DYRK1A kinase activity and its inhibition, avoiding the use of radioactive materials.[10]
Materials:
-
Recombinant DYRK1A enzyme.
-
DYRK1A substrate (e.g., dynamin 1a fragment).
-
Phosphorylation site-specific primary antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
96-well microtiter plates.
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 5 mM MnCl₂, 0.5 mM DTT).
-
ATP solution.
-
This compound or other test inhibitors.
-
Stop solution (e.g., 2 M H₂SO₄).
Procedure:
-
Plate Coating: Coat a 96-well plate with the DYRK1A substrate overnight at 4°C. Wash wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Kinase Reaction:
-
Add kinase reaction buffer to each well.
-
Add serial dilutions of this compound (or control compound) to the wells.
-
Add the recombinant DYRK1A enzyme to all wells except the negative control.
-
Initiate the reaction by adding a fixed concentration of ATP (e.g., 100 µM).
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and wash the wells.
-
Add the primary antibody specific to the phosphorylated substrate and incubate.
-
Wash, then add the HRP-conjugated secondary antibody and incubate.
-
Wash, then add TMB substrate and incubate in the dark until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
ATP Competition Assay
This assay determines if an inhibitor is ATP-competitive. The IC50 of an ATP-competitive inhibitor will increase as the concentration of ATP in the reaction increases.
Procedure:
-
Perform the DYRK1A ELISA as described above.
-
Run parallel experiments where the kinase reaction is carried out in the presence of increasing concentrations of ATP (e.g., 100 µM, 200 µM, 400 µM, 800 µM).[10]
-
For each ATP concentration, determine the IC50 of this compound.
-
Plot the IC50 values against the ATP concentration. A rightward shift in the IC50 curve with increasing ATP concentration indicates an ATP-competitive mode of inhibition.
3D Tumor Sphere Formation Assay
This assay assesses the anti-proliferative effects of a compound in a model that better mimics an in vivo tumor microenvironment.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A2780) in ultra-low attachment plates with sphere-promoting media.
-
Sphere Formation: Allow cells to aggregate and form spheres over several days.
-
Treatment: Treat the established spheres with serial dilutions of this compound.
-
Incubation: Incubate for an extended period (e.g., 7-10 days) to allow for effects on growth.
-
Viability Assessment: Measure sphere viability/growth using a reagent like CellTiter-Glo®, which measures ATP content.
-
Data Analysis: Calculate IC50 values based on the reduction in cell viability.
In Vivo Pharmacodynamic Study
This protocol outlines a general method to assess the target engagement of this compound in an animal model.
Procedure:
-
Model: Use mice bearing subcutaneous xenografts of a relevant cell line (e.g., RS4;11).
-
Compound Formulation: Prepare this compound for oral gavage. A sample formulation is to dissolve the compound in DMSO, then dilute with PEG300, Tween-80, and saline.[6]
-
Dosing: Administer a single oral dose of this compound (e.g., 6.25 mg/kg) to the mice.
-
Tissue Collection: At various time points post-dose (e.g., 2h, 6h, 24h), euthanize cohorts of mice and harvest the tumor tissue.
-
Analysis: Prepare protein lysates from the tumor tissue. Analyze the levels of phosphorylated DYRK1A (autophosphorylation site) and total DYRK1A by Western Blot or ELISA to determine the extent and duration of target inhibition.
References
- 1. DYRK1A - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A [frontiersin.org]
- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Dyrk1a regulates the cardiomyocyte cell cycle via D-cyclin-dependent Rb/E2f-signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Omnipresence of DYRK1A in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asu.elsevierpure.com [asu.elsevierpure.com]
Dyrk1A-IN-4: A Chemical Probe for Interrogating DYRK1A Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[1][2][3] Encoded on chromosome 21, its overexpression is implicated in the neuropathological features of Down syndrome and Alzheimer's disease.[2][3][4] Furthermore, DYRK1A is involved in the regulation of cell proliferation, differentiation, and survival, making it a compelling therapeutic target in oncology and regenerative medicine.[1][2][5][6] The development of potent and selective chemical probes is essential for dissecting the complex biology of DYRK1A and for validating its therapeutic potential. Dyrk1A-IN-4 has emerged as a potent and orally active inhibitor of DYRK1A, serving as a valuable tool for the scientific community. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, key signaling pathways influenced by DYRK1A, and detailed experimental protocols for its use.
Biochemical and Cellular Activity of this compound
This compound is a potent inhibitor of DYRK1A and the closely related kinase DYRK2. Its activity has been characterized in various biochemical and cellular assays, demonstrating its utility as a chemical probe.
| Parameter | Value | Assay System | Reference |
| IC50 (DYRK1A) | 2 nM | Biochemical Kinase Assay | [7][8] |
| IC50 (DYRK2) | 6 nM | Biochemical Kinase Assay | [7][8] |
| Cellular IC50 (DYRK1A pSer520 Autophosphorylation) | 28 nM | U2OS cells | [7] |
| IC50 (A2780 ovarian adenocarcinoma) | 13 nM | 3D Tumor Sphere Model | [7] |
| IC50 (SK-N-MC neuroblastoma) | 31 nM | 3D Tumor Sphere Model | [7] |
| IC50 (C-33A cervical squamous cell carcinoma) | 21 nM | 3D Tumor Sphere Model | [7] |
DYRK1A Signaling Pathways
DYRK1A functions as a critical node in several signaling pathways that regulate diverse cellular functions. Understanding these pathways is crucial for interpreting the effects of this compound.
DYRK1A and the NFAT Signaling Pathway
DYRK1A negatively regulates the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[1][9] In resting cells, DYRK1A phosphorylates NFAT proteins, promoting their export from the nucleus and thereby inhibiting the transcription of target genes involved in cell proliferation and differentiation.[1][10] Inhibition of DYRK1A with probes like this compound can lead to the activation of NFAT signaling.
Caption: DYRK1A-mediated regulation of the NFAT signaling pathway.
DYRK1A and the STAT3 Signaling Pathway
DYRK1A can phosphorylate the transcription factor STAT3 at Serine 727, a modification that is important for its full transcriptional activity.[1][11] This pathway is implicated in cell survival and proliferation, particularly in certain cancers.[1]
Caption: Regulation of STAT3 activity by DYRK1A phosphorylation.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the function of this compound.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of this compound to displace a fluorescently labeled tracer from the ATP-binding pocket of DYRK1A.
Materials:
-
DYRK1A enzyme (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
5X Kinase Buffer A (250 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.05% Brij-35)
-
This compound
-
384-well microplate
Procedure:
-
Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled water.
-
Prepare Compound Dilutions: Create a serial dilution of this compound in 1X Kinase Buffer.
-
Prepare Kinase/Antibody Mixture: Dilute the DYRK1A enzyme and Eu-anti-GST antibody in 1X Kinase Buffer to the desired concentrations.
-
Prepare Tracer Solution: Dilute the Kinase Tracer 236 in 1X Kinase Buffer.
-
Assay Assembly:
-
Add 5 µL of the this compound serial dilutions to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
Data Analysis: Calculate the FRET ratio and plot it against the concentration of this compound to determine the IC50 value.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA™)
CETSA™ is a powerful method to verify the direct binding of a compound to its target in a cellular context.
Materials:
-
Cells expressing endogenous or over-expressed DYRK1A
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-DYRK1A antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control (DMSO) for a specified time.
-
Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling to 25°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble DYRK1A by SDS-PAGE and Western blotting using an anti-DYRK1A antibody.
Data Analysis: Quantify the band intensities and plot the amount of soluble DYRK1A as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
In Vivo Efficacy in Xenograft Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line known to be sensitive to DYRK1A inhibition (e.g., RS4;11)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 6.25 mg/kg) or vehicle orally, once daily.[7]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points after the last dose, tumors can be harvested to assess the level of DYRK1A phosphorylation by Western blot to confirm target engagement in vivo.[7]
Data Analysis: Compare the tumor growth rates between the this compound treated group and the vehicle control group.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a DYRK1A inhibitor like this compound.
Caption: A generalized workflow for the preclinical evaluation of a DYRK1A inhibitor.
Conclusion
This compound is a valuable chemical probe for investigating the multifaceted roles of DYRK1A in health and disease. Its high potency and demonstrated cellular and in vivo activity make it a suitable tool for target validation and for exploring the therapeutic potential of DYRK1A inhibition. The data and protocols presented in this guide are intended to facilitate the effective use of this compound by the scientific community, ultimately advancing our understanding of DYRK1A biology and aiding in the development of novel therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. molbiolcell.org [molbiolcell.org]
- 10. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Investigating the Landscape of DYRK1A Inhibition
A comprehensive search for preliminary studies, quantitative data, and experimental protocols specifically concerning "Dyrk1A-IN-4" has yielded no direct results. This suggests that "this compound" may be a novel, less-documented, or internal designation for a DYRK1A inhibitor. Therefore, this guide will provide a broader technical overview based on the extensive research available for the target protein, Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and the general approaches used to study its inhibitors. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working in this area.
The Core Target: DYRK1A
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in the development and function of the nervous system.[1] As a kinase, its primary role is to phosphorylate other proteins, thereby regulating their activity.[1] This regulation extends to a variety of cellular processes, including cell proliferation, differentiation, and the formation of dendritic spines, which are essential for neuronal communication.[1]
The gene encoding DYRK1A is located on chromosome 21.[2][3] Its overexpression is a key factor in the neurodevelopmental and neurodegenerative aspects of Down syndrome.[4][5][6][7] Furthermore, DYRK1A has been implicated in other conditions such as Alzheimer's disease, certain cancers, and diabetes.[3][4][8][9][10][11] This has made DYRK1A a significant therapeutic target for drug development.[6][10][11][12]
General Classes and Mechanisms of DYRK1A Inhibitors
A variety of small molecules have been identified and developed to inhibit the activity of DYRK1A. These can be broadly categorized as natural compounds and synthetic molecules.
-
Natural Compounds:
-
Epigallocatechin gallate (EGCG): A polyphenol found in green tea, EGCG is a well-studied DYRK1A inhibitor.[3][7]
-
Harmine: A β-carboline alkaloid, harmine acts as an ATP-competitive inhibitor of DYRK1A.[3]
-
Leucettines: Marine sponge-derived alkaloids, such as Leucettine L41, have shown inhibitory activity against DYRK1A.[7]
-
-
Synthetic Inhibitors:
The primary mechanism of action for most DYRK1A inhibitors is competitive inhibition at the ATP-binding site of the kinase domain.[3] By occupying this site, the inhibitors prevent the binding of ATP, which is essential for the kinase to perform its phosphorylation function. This leads to a reduction in the phosphorylation of DYRK1A's downstream substrates.
Key Signaling Pathways Involving DYRK1A
DYRK1A is a pleiotropic kinase that influences multiple signaling pathways critical for cellular function and development. Understanding these pathways is essential for elucidating the effects of DYRK1A inhibition.
-
Neurodevelopment and Cell Cycle Regulation: DYRK1A plays a pivotal role in neurogenesis by regulating the proliferation and differentiation of neural progenitor cells.[4][6][14] It can influence the cell cycle by phosphorylating proteins like Cyclin D1 and the tumor suppressor p53.[5][6][7] Inhibition of DYRK1A can therefore impact these developmental processes.
-
mTOR Signaling: Evidence suggests that DYRK1A can regulate the mTOR signaling pathway, a central controller of cell growth and proliferation, through its interaction with the TSC complex.[15] Loss of DYRK1A function has been shown to increase the phosphorylation of mTORC1 substrates.[15]
-
NFAT Signaling: DYRK1A negatively regulates the Nuclear Factor of Activated T-cells (NFAT) transcription factors by promoting their export from the nucleus.[4] This pathway is crucial for various developmental and immune processes.
-
Tau Phosphorylation and Alzheimer's Disease: DYRK1A can directly and indirectly contribute to the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[7][8][16] This link is a key rationale for investigating DYRK1A inhibitors as potential therapeutics for this neurodegenerative disorder.
Below are Graphviz diagrams illustrating some of these key relationships.
Caption: DYRK1A's role in cell cycle control.
Caption: Regulation of mTOR signaling by DYRK1A.
Common Experimental Protocols for Studying DYRK1A Inhibitors
While specific protocols for "this compound" are unavailable, the following represent standard methodologies used to characterize novel DYRK1A inhibitors.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity and potency (e.g., IC50) of a compound against DYRK1A.
General Protocol:
-
Reagents: Recombinant human DYRK1A enzyme, a generic kinase substrate (e.g., myelin basic protein or a specific peptide), ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP), the test inhibitor at various concentrations, and kinase reaction buffer.
-
Procedure:
-
The inhibitor is pre-incubated with the DYRK1A enzyme in the kinase reaction buffer.
-
The kinase reaction is initiated by adding the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves separating the phosphorylated substrate from the free radiolabeled ATP and measuring the incorporated radioactivity.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Assays
Objective: To assess the effect of the inhibitor on DYRK1A activity and downstream signaling within a cellular context.
General Protocol:
-
Cell Lines: Use of cell lines that endogenously express DYRK1A or are engineered to overexpress it.
-
Treatment: Cells are treated with the inhibitor at various concentrations for a specific duration.
-
Lysis and Western Blotting:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phosphorylated forms of known DYRK1A substrates (e.g., phospho-Tau, phospho-STAT3) and total protein levels of these substrates and DYRK1A itself.
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated substrates is quantified and normalized to the total protein levels to determine the extent of inhibition.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of the inhibitor with DYRK1A in a cellular environment.
General Protocol:
-
Treatment: Intact cells are treated with the inhibitor or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Detection: The amount of soluble DYRK1A remaining in the supernatant at each temperature is quantified, typically by Western blotting.
-
Data Analysis: A "melting curve" is generated. Successful binding of the inhibitor stabilizes the DYRK1A protein, resulting in a shift of the melting curve to higher temperatures compared to the vehicle control.
Summary of Quantitative Data Presentation (Hypothetical for a Novel Inhibitor)
For a novel inhibitor like "this compound," quantitative data from preliminary studies would typically be presented in tables for clarity and comparison. Below are examples of how such data would be structured.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase | IC50 (nM) |
| DYRK1A | [Value] |
| DYRK1B | [Value] |
| GSK3β | [Value] |
| CDK2 | [Value] |
| Other | [Value] |
Table 2: Cell-Based Assay Results
| Cell Line | Assay | EC50 (nM) |
| HEK293 | Inhibition of Tau Phosphorylation | [Value] |
| SH-SY5Y | Reduction of STAT3 Phosphorylation | [Value] |
| PANC-1 | Anti-proliferative Activity | [Value] |
Conclusion
While specific information on "this compound" remains elusive in the public domain, the extensive body of research on DYRK1A provides a solid framework for understanding the potential actions and the necessary experimental approaches to characterize such a compound. The signaling pathways and experimental protocols outlined in this guide represent the current understanding and standard practices in the field. Researchers investigating novel DYRK1A inhibitors are encouraged to utilize these established methods to build a comprehensive profile of their compounds, from direct enzyme inhibition and target engagement to cellular activity and effects on key signaling cascades. Further investigation into proprietary databases or direct contact with researchers in the field may be necessary to obtain specific details on "this compound".
References
- 1. DYRK1A gene: MedlinePlus Genetics [medlineplus.gov]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting trisomic treatments: optimizing Dyrk1a inhibition to improve Down syndrome deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Frontiers | Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A [frontiersin.org]
- 10. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Function and regulation of Dyrk1A: towards understanding Down syndrome | Semantic Scholar [semanticscholar.org]
- 13. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of DYRK1A disrupts neural lineage specificationin human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. academic.oup.com [academic.oup.com]
Dyrk1A-IN-4: A Technical Guide on its Potency and Predicted Impact on Tau Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) has emerged as a significant therapeutic target in the field of neurodegenerative diseases, particularly Alzheimer's disease and Down syndrome.[1][2][3] This kinase plays a pivotal role in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles (NFTs), which are a pathological hallmark of these conditions.[2][3][4] Dyrk1A directly phosphorylates tau at numerous sites and can also prime tau for subsequent phosphorylation by other kinases, such as GSK-3β, thereby exacerbating tau pathology.[4] Inhibition of Dyrk1A is therefore a promising strategy to mitigate tau-related neurodegeneration.[2][3]
This technical guide focuses on Dyrk1A-IN-4, a potent and orally active inhibitor of Dyrk1A. While direct evidence detailing the effects of this compound on tau phosphorylation is not yet available in the public domain, this document will consolidate the existing data on its potent kinase inhibition and provide the established mechanistic link between Dyrk1A inhibition and the reduction of tau hyperphosphorylation, drawing on data from other known Dyrk1A inhibitors. Furthermore, detailed experimental protocols are provided to guide researchers in evaluating the efficacy of this compound on tau phosphorylation in cellular and in vitro models.
This compound: Quantitative Data and In Vivo Efficacy
This compound has demonstrated high potency against its primary target, Dyrk1A, in various assays. The following tables summarize the available quantitative data for this inhibitor.
| Parameter | Value | Assay System |
| IC50 vs. DYRK1A | 2 nM | In vitro kinase assay |
| IC50 vs. DYRK2 | 6 nM | In vitro kinase assay |
| IC50 (pSer520 DYRK1A autophosphorylation) | 28 nM | U2OS cells |
Data sourced from MedchemExpress and TargetMol product datasheets.
| Cell Line | IC50 (3D Tumor Sphere Model) |
| A2780 (Ovarian adenocarcinoma) | 13 nM |
| SK-N-MC (Neuroblastoma) | 31 nM |
| C-33A (Cervical squamous cell carcinoma) | 21 nM |
Data sourced from MedchemExpress product datasheet.
In a murine xenograft model using RS4;11 cells, a single oral dose of this compound demonstrated significant and sustained target engagement in vivo.
| Dose | Time Point | Reduction in pDYRK1A |
| 6.25 mg/kg (p.o.) | 2 hours | 93% |
| 6.25 mg/kg (p.o.) | 6 hours | 95% |
Data sourced from MedchemExpress product datasheet.
The Mechanistic Link: Dyrk1A Inhibition and Tau Phosphorylation
The potent inhibition of Dyrk1A by this compound strongly suggests it will effectively reduce tau phosphorylation. Dyrk1A is known to phosphorylate tau at multiple residues, including Thr212, Ser202, and Ser404.[5] Overexpression of Dyrk1A leads to increased tau phosphorylation at these sites in cellular and animal models.[4][5] Conversely, the application of various Dyrk1A inhibitors has been shown to decrease tau phosphorylation at these and other pathologically relevant sites. For instance, the Dyrk1A inhibitor SM07883 was shown to reduce phosphorylation at Thr212 with an EC50 of 16 nM in a cell-based assay.[6] Other inhibitors, such as DYR219 and DYR533, have also demonstrated a reduction in the phosphorylation of human tau at sites like pS262, pS396, and pT231 in a Drosophila model.[7]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating Dyrk1A inhibitors, the following diagrams are provided.
References
- 1. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1A inhibition as potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of Dyrk1A contributes to neurofibrillary degeneration in Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating DYRK1A Function with Dyrk1A-IN-4: A Technical Guide
Introduction to DYRK1A: A Kinase of Critical Importance
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase that plays a pivotal role in a multitude of cellular processes.[1][2] As a member of the DYRK family, it possesses the unique ability to phosphorylate its own tyrosine residues while also phosphorylating serine and threonine residues on its substrates.[2][3] This dual-specificity is critical for its function in regulating cell proliferation, nervous system development, and gene expression.[1][2][4] The gene encoding DYRK1A is located on chromosome 21, within the Down syndrome critical region, and its overexpression is strongly implicated in the cognitive deficits associated with this condition.[1][2] Furthermore, aberrant DYRK1A activity has been linked to neurodegenerative disorders like Alzheimer's disease and certain types of cancer.[5][6][7]
DYRK1A's vast influence stems from its broad range of substrates, which include transcription factors (e.g., NFAT, CREB, STAT3), cytoskeletal proteins, and components of the RNA splicing machinery.[2][5] By phosphorylating these targets, DYRK1A modulates fundamental cellular activities such as cell cycle control, apoptosis, and synaptic plasticity.[2] Given its central role in both normal physiology and various pathologies, DYRK1A has emerged as a significant therapeutic target.[5][6][8]
Dyrk1A-IN-4: A Potent and Selective Inhibitor for Research
This compound is a potent and orally active inhibitor of DYRK1A, designed for the investigation of its biological functions.[9] Its high affinity and selectivity make it a valuable tool for dissecting the intricate signaling pathways regulated by DYRK1A. Understanding the quantitative aspects of its inhibitory activity is crucial for designing and interpreting experiments.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound, providing a clear overview of its potency and cellular effects.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) |
| DYRK1A | 2 |
| DYRK2 | 6 |
Data sourced from MedchemExpress.[9]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) |
| Inhibition of DYRK1A pSer520 autophosphorylation | U2OS | 28 |
| 3D Tumor Sphere Model | A2780 | 13 |
| 3D Tumor Sphere Model | SK-N-MC | 31 |
| 3D Tumor Sphere Model | C-33A | 21 |
Data sourced from MedchemExpress.[9]
Table 3: In Vivo Pharmacodynamic Effect of this compound
| Animal Model | Dosage | Effect |
| Mice xenografted with RS4;11 cells | 6.25 mg/kg, single oral dose | Sustained decrease of phosphorylated DYRK1A levels (93% after 2h, 95% after 6h) |
Data sourced from MedchemExpress.[9]
Experimental Protocols for Investigating DYRK1A Function
Detailed and reproducible experimental protocols are fundamental to the successful investigation of DYRK1A. The following sections provide methodologies for key assays.
Protocol 1: In Vitro DYRK1A Kinase Assay (ELISA-based)
This non-radioactive ELISA assay is suitable for characterizing DYRK1A inhibitors.[6]
Materials:
-
Recombinant DYRK1A enzyme
-
Dynamin 1a fragment (substrate)[6]
-
Phosphorylation site-specific antibody (e.g., mAb 3D3)[6]
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
This compound or other inhibitors
-
96-well microplate
-
Plate reader
Procedure:
-
Coat a 96-well plate with the dynamin 1a substrate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare the kinase reaction mixture in the kinase assay buffer containing recombinant DYRK1A, ATP (at a concentration around the Km value to detect various inhibitor types), and serial dilutions of this compound.[10] Include a no-inhibitor control.
-
Add the kinase reaction mixture to the wells and incubate for 1-2 hours at 30°C.
-
Wash the plate three times to remove the reaction mixture.
-
Add the primary antibody specific for the phosphorylated substrate and incubate for 1-2 hours at room temperature.[6]
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[6]
Protocol 2: Western Blot Analysis of DYRK1A Activity in Cells
This protocol assesses the effect of this compound on the phosphorylation of a known DYRK1A substrate in a cellular context.
Materials:
-
Cell line of interest (e.g., U2OS, SH-SY5Y)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-substrate (e.g., anti-phospho-STAT3 Ser727), anti-total-substrate, anti-DYRK1A, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe for total substrate, total DYRK1A, and a loading control to ensure equal protein loading and to assess total protein levels.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT reagent or CellTiter-Glo luminescent cell viability assay kit
-
96-well cell culture plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo assay:
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add the CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 4: In Vivo Xenograft Model Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model.[9]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft (e.g., RS4;11)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Materials for tissue collection and processing (for pharmacodynamic studies)
Procedure:
-
Inject the cancer cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the desired dose and schedule (e.g., once daily).[9]
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
For pharmacodynamic studies, collect tumors at specific time points after the final dose to analyze the levels of phosphorylated DYRK1A or its downstream targets via Western blot or immunohistochemistry.[9]
-
Analyze the tumor growth inhibition and pharmacodynamic data.
Visualizing DYRK1A Pathways and Experimental Workflows
Diagrams are essential for conceptualizing the complex biological systems and experimental designs involved in DYRK1A research.
DYRK1A and the NFAT Signaling Pathway
DYRK1A negatively regulates the transcription factor NFAT (Nuclear Factor of Activated T-cells) by phosphorylating it, which promotes its export from the nucleus, thereby inhibiting its transcriptional activity.[5][11]
Caption: DYRK1A-mediated phosphorylation of NFAT promotes its nuclear export.
Experimental Workflow for this compound Characterization
A systematic workflow is crucial for the comprehensive evaluation of a kinase inhibitor.
Caption: Workflow for the preclinical characterization of a DYRK1A inhibitor.
Logical Relationship: DYRK1A Inhibition and Cellular Outcomes
This diagram illustrates the logical flow from target inhibition to the resulting cellular effects.
Caption: Inhibition of DYRK1A by this compound leads to altered cellular phenotypes.
References
- 1. DYRK1A - Wikipedia [en.wikipedia.org]
- 2. research.fondationlejeune.org [research.fondationlejeune.org]
- 3. researchgate.net [researchgate.net]
- 4. DYRK1A gene: MedlinePlus Genetics [medlineplus.gov]
- 5. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-4: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Dyrk1A-IN-4, a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). It details the molecule's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and explores its potential therapeutic applications in neurodegenerative diseases and oncology.
Introduction: The DYRK1A Kinase Target
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes.[1][2][3][4] It is a member of the DYRK family of kinases, which are involved in regulating cell proliferation, differentiation, and survival.[4][5] The DYRK1A gene is located on chromosome 21, within the Down syndrome critical region.[1][6][7] Consequently, its overexpression is strongly implicated in the cognitive deficits and early-onset Alzheimer's disease (AD) pathology observed in individuals with Down syndrome.[6][7][8][9]
DYRK1A's pathological involvement extends beyond Down syndrome. It has been shown to phosphorylate key proteins implicated in neurodegeneration, including Amyloid Precursor Protein (APP) and Tau, contributing to amyloid plaque formation and neurofibrillary tangles in Alzheimer's disease.[3][7][10] Furthermore, emerging evidence points to DYRK1A's role in promoting the growth and maintenance of certain cancers by modulating critical signaling pathways.[11] Given its central role in these pathologies, DYRK1A has become an attractive therapeutic target for drug development.
This compound: A Potent and Orally Active Inhibitor
This compound is a potent, orally active small molecule inhibitor targeting DYRK1A. It has demonstrated high efficacy in both biochemical and cellular assays, making it a valuable tool for preclinical research and a promising candidate for further therapeutic development.
Mechanism of Action
Like many kinase inhibitors, this compound is believed to function as an ATP-competitive inhibitor. It likely binds to the ATP-binding pocket of the DYRK1A kinase domain, preventing the transfer of a phosphate group from ATP to its substrates. This inhibition blocks the downstream signaling cascades that are dependent on DYRK1A's kinase activity. Evidence for its efficacy is seen in the direct inhibition of DYRK1A autophosphorylation within cells.[12]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various assays. The following table summarizes the key quantitative metrics reported.
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| Biochemical Kinase Assay | DYRK1A | IC50 | 2 | [12] |
| DYRK2 | IC50 | 6 | [12] | |
| Cellular Assay | U2OS Cells (pSer520 Autophosphorylation) | IC50 | 28 | [12] |
| 3D Tumor Sphere Model | A2780 (Ovarian Adenocarcinoma) | IC50 | 13 | [12] |
| SK-N-MC (Neuroblastoma) | IC50 | 31 | [12] | |
| C-33A (Cervical Squamous Cell Carcinoma) | IC50 | 21 | [12] |
DYRK1A Signaling Pathways and Modulation by this compound
DYRK1A is a central node in numerous signaling pathways. Its inhibition by this compound has profound effects on downstream cellular processes.
Inhibition of DYRK1A by this compound directly counteracts these processes. For example, it is expected to reduce the phosphorylation of Tau and APP, decrease the stability of oncogenic proteins like c-MET and EGFR, and modulate the activity of transcription factors such as NFAT.
Potential Therapeutic Applications
The potent and specific inhibition of DYRK1A by this compound suggests its utility across several disease areas.
Neurodegenerative Diseases
-
Alzheimer's Disease (AD) and Down Syndrome: DYRK1A overexpression directly contributes to AD pathology by phosphorylating APP, which can enhance its amyloidogenic processing, and by hyperphosphorylating Tau, a key step in the formation of neurofibrillary tangles.[7][9] By inhibiting DYRK1A, this compound could potentially reduce both amyloid-beta production and Tau pathology, addressing two core features of AD. This is particularly relevant for individuals with Down syndrome, who have a genetic predisposition to DYRK1A overexpression and early-onset AD.[7][8]
-
Other Tauopathies and Synucleinopathies: DYRK1A also phosphorylates α-synuclein, suggesting a potential role in Parkinson's disease and other synucleinopathies by modulating the formation of pathological inclusions.[9][13]
Oncology
Preclinical data shows that this compound has potent anti-proliferative effects in 3D tumor sphere models of ovarian adenocarcinoma, neuroblastoma, and cervical squamous cell carcinoma.[12]
-
Mechanism in Cancer: DYRK1A has been shown to promote tumor growth and maintenance by preventing the degradation of key receptor tyrosine kinases like c-MET and EGFR.[11] Inhibition of DYRK1A could therefore destabilize these oncogenic drivers, leading to reduced proliferation and tumor growth.
-
Apoptosis Regulation: DYRK1A can positively regulate the pro-apoptotic ASK1-JNK signaling pathway.[13] While this seems counterintuitive for an anti-cancer agent, the primary role of DYRK1A in many cancers appears to be pro-proliferative, and its inhibition leads to a net anti-tumor effect.
Key Experimental Protocols
The following sections describe generalized protocols for key experiments used to characterize inhibitors like this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by purified DYRK1A enzyme.
-
Reagents: Recombinant human DYRK1A, kinase buffer, ATP (containing radiolabeled ATP, e.g., [γ-³³P]-ATP), peptide substrate (e.g., DYRKtide), and a serial dilution of this compound.
-
Procedure: a. Prepare a reaction mixture containing kinase buffer, DYRK1A enzyme, and the peptide substrate. b. Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction wells. c. Initiate the kinase reaction by adding the ATP solution. d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., phosphoric acid). f. Spot the reaction mixture onto a phosphocellulose filter mat. g. Wash the filter mat extensively to remove unincorporated [γ-³³P]-ATP. h. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular DYRK1A Autophosphorylation Assay
This assay determines the inhibitor's ability to engage and inhibit DYRK1A within a cellular context.
-
Cell Culture: Culture U2OS cells in appropriate media until they reach 70-80% confluency.
-
Treatment: Treat the cells with a serial dilution of this compound (or DMSO vehicle) for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST). d. Incubate the membrane with a primary antibody specific for phosphorylated DYRK1A (e.g., pSer520). e. Wash the membrane and incubate with a secondary HRP-conjugated antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Re-probe the membrane with an antibody for total DYRK1A or a loading control (e.g., GAPDH) for normalization.
-
Data Analysis: Quantify the band intensities for phosphorylated and total DYRK1A. Normalize the phospho-DYRK1A signal to the total DYRK1A or loading control. Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Xenograft Model for Target Engagement
This experiment validates the inhibitor's activity and pharmacodynamic properties in a living organism.[12]
-
Model System: Immunocompromised mice (e.g., NOD/SCID) xenografted with a suitable human cancer cell line (e.g., RS4;11 acute lymphoblastic leukemia cells).
-
Procedure: a. Inoculate mice subcutaneously with tumor cells. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). c. Administer a single dose of this compound (e.g., 6.25 mg/kg) or vehicle control via the desired route (e.g., oral gavage, p.o.). d. At various time points post-dosing (e.g., 2 hours, 6 hours), euthanize cohorts of mice. e. Excise the tumors and immediately snap-freeze them in liquid nitrogen.
-
Analysis: a. Prepare tumor lysates as described in the cellular assay protocol. b. Perform Western blotting to analyze the levels of phosphorylated DYRK1A and total DYRK1A.
-
Endpoint: Determine the extent and duration of target inhibition (reduction in phosphorylated DYRK1A) in the tumor tissue following drug administration. The reported result for this compound was a strong and sustained inhibition of pDYRK1A (93% after 2 hours and 95% after 6 hours).[12]
Experimental and Logical Workflows
Visualizing the workflow for the aforementioned experiments helps in understanding the logical progression from hypothesis to data.
References
- 1. DYRK1A - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. The Omnipresence of DYRK1A in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review on synthetic inhibitors of dual-specific tyrosine phosphorylation-regulated kinase 1A (DYRK1A) for the treatment of Alzheimer's disease (AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dyrk1A-IN-4 In Vitro Kinase Assay
Introduction
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme implicated in a range of neurological disorders, including Down syndrome and Alzheimer's disease, as well as certain types of cancer.[1][2][3][4] Its role in cellular processes such as cell proliferation, differentiation, and apoptosis makes it a significant target for therapeutic intervention.[5][6] Dyrk1A-IN-4 is a potent and orally active inhibitor of DYRK1A, also demonstrating activity against DYRK2.[7] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound and other potential inhibitors against DYRK1A.
The protocol described here is a general method that can be adapted for various detection formats, including radiometric, fluorescent, or luminescent assays, depending on the available laboratory equipment and reagents. A common approach involves the use of a recombinant DYRK1A enzyme, a specific substrate peptide, and ATP, followed by the quantification of substrate phosphorylation.
Signaling Pathway and Experimental Rationale
DYRK1A is a dual-specificity kinase that autophosphorylates a tyrosine residue in its activation loop, which is essential for its catalytic activity.[8][9] Subsequently, it phosphorylates serine and threonine residues on its various substrates.[9] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the transfer of the gamma-phosphate from ATP to the substrate. The in vitro assay quantifies this inhibition by measuring the reduction in substrate phosphorylation in the presence of the inhibitor.
Quantitative Data
The inhibitory potency of this compound against DYRK family kinases is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target Kinase | IC50 (nM) |
| This compound | DYRK1A | 2 |
| This compound | DYRK2 | 6 |
Data sourced from MedchemExpress.[7]
Experimental Protocol
This protocol outlines a non-radioactive, luminescence-based in vitro kinase assay using the ADP-Glo™ Kinase Assay system, which measures the amount of ADP produced during the kinase reaction.[10] This method is highly sensitive and suitable for high-throughput screening of inhibitors.
Materials and Reagents
-
Recombinant full-length rat DYRK1A (e.g., from Promega)[10]
-
DYRKtide Substrate (RRRFRPASPLRGPPK)[10]
-
This compound
-
ATP
-
5X Reaction Buffer (e.g., 250 mM HEPES pH 7.5, 5 mM EGTA, 0.05% Tween 20, 50 mM MgCl2)
-
Dithiothreitol (DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Experimental Workflow
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare 1X kinase reaction buffer by diluting the 5X stock with ultrapure water and adding DTT to a final concentration of 1 mM.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the 1X kinase reaction buffer to achieve the desired final concentrations for the assay. Include a DMSO-only control.
-
Dilute the recombinant DYRK1A enzyme in 1X kinase reaction buffer to the desired concentration. The optimal concentration should be determined empirically.
-
Prepare a substrate/ATP mixture in 1X kinase reaction buffer. The final concentrations of DYRKtide and ATP will typically be at or near their respective Km values.
-
-
Kinase Reaction:
-
To the wells of a white assay plate, add 5 µL of the this compound dilutions or DMSO control.
-
Add 10 µL of the diluted DYRK1A enzyme solution to each well.
-
Gently mix and pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Mix the plate and incubate for 60-90 minutes at 30°C.[11]
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with no enzyme as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for this compound.
Conclusion
This protocol provides a robust and sensitive method for evaluating the inhibitory activity of this compound against DYRK1A in an in vitro setting. The use of a luminescence-based detection system offers a non-radioactive and high-throughput compatible alternative to traditional kinase assays.[10][12] The quantitative data and detailed methodology presented here will be valuable for researchers and drug development professionals working on the discovery and characterization of novel DYRK1A inhibitors.
References
- 1. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DYRK1A Kinase Enzyme System [promega.com]
- 11. MS-based DYRK1A kinase assay [bio-protocol.org]
- 12. A high-performance liquid chromatography assay for Dyrk1a, a Down syndrome-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dyrk1A-IN-4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for utilizing Dyrk1A-IN-4, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), in various cell-based assays. This document is intended to assist researchers in designing and executing experiments to investigate the cellular functions of DYRK1A and to assess the therapeutic potential of its inhibitors.
Introduction to this compound
This compound is a potent and orally active inhibitor of DYRK1A and DYRK2. It has demonstrated significant activity in cellular models, making it a valuable tool for studying the roles of these kinases in health and disease. DYRK1A is a crucial kinase involved in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction. Its dysregulation has been implicated in several conditions, such as Down syndrome, Alzheimer's disease, and various cancers.
Quantitative Data Summary
The following table summarizes the reported in vitro and cell-based inhibitory activities of this compound.
| Target/Cell Line | Assay Type | IC50 | Reference |
| DYRK1A | Biochemical Assay | 2 nM | [1][2] |
| DYRK2 | Biochemical Assay | 6 nM | [1][2] |
| U2OS cells | DYRK1A pSer520 Autophosphorylation | 28 nM | [2] |
| A2780 cells | 3D Tumor Sphere Model | 13 nM | [2] |
| SK-N-MC cells | 3D Tumor Sphere Model | 31 nM | [2] |
| C-33A cells | 3D Tumor Sphere Model | 21 nM | [2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental procedures and the biological context of DYRK1A inhibition, the following diagrams illustrate key signaling pathways and experimental workflows.
References
Application Notes and Protocols for Dyrk1A Inhibitors in In Vivo Mouse Studies
Disclaimer: No specific in vivo dosage information for a compound designated "Dyrk1A-IN-4" was found in the reviewed literature. The following application notes and protocols are based on data from published studies of other potent and selective Dyrk1A inhibitors, such as PST-001, Leucettines (e.g., L41 and Leucettinib-21), and EHT1610. These examples are intended to provide a representative framework for researchers and drug development professionals working with novel Dyrk1A inhibitors in preclinical mouse models.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical enzyme involved in a multitude of cellular processes, including neurodevelopment, cell proliferation, and neurodegeneration.[1][2][3] Its gene is located on chromosome 21, and its overexpression is implicated in the cognitive deficits associated with Down syndrome (DS).[1][2] Consequently, DYRK1A has emerged as a significant therapeutic target, with numerous inhibitors being investigated for their potential to ameliorate DS-related pathologies and other conditions like certain cancers.[2][4] These application notes provide a summary of in vivo study designs and protocols for utilizing Dyrk1A inhibitors in mouse models.
Data Presentation
Table 1: In Vivo Dosage and Administration of Dyrk1A Inhibitors in Mice
| Compound | Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| PST-001 | Ts65Dn (DS model) | 10 mg/kg | Oral (p.o.) | Daily for 2 weeks | Rescued learning and memory deficits | [1] |
| L41 (Leucettine) | Tg(Dyrk1a) (DS model) | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 19 days | Normalized DYRK1A activity and corrected cognitive deficits | [5] |
| Leucettinib-21 | DS-ALL PDX models | Not specified | In vivo treatment | Not specified | Decreased leukemia burden | [4] |
| EHT1610 | DS-ALL models | Not specified | In vivo treatment | Not specified | Promising cytotoxic effects | [4] |
Table 2: Pharmacokinetic Parameters of PST-001 in Mice
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Plasma | ||
| Cmax (ng/mL) | 1800 | 800 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (ngh/mL) | 850 | 2500 |
| Bioavailability (%) | - | 30 |
| Brain | ||
| Cmax (ng/g) | 450 | 300 |
| Tmax (h) | 0.25 | 1 |
| AUC (ngh/g) | 700 | 1800 |
| Brain/Plasma Ratio | 0.8 | 0.7 |
| Data derived from a study by Pioneer Sciences and Therapeutics.[1] |
Experimental Protocols
In Vivo Efficacy Study in a Down Syndrome Mouse Model
Objective: To assess the efficacy of a Dyrk1A inhibitor in rescuing cognitive deficits in a mouse model of Down syndrome (e.g., Ts65Dn or Tg(Dyrk1a)).
Materials:
-
Dyrk1A inhibitor (e.g., PST-001 or L41)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose in water)
-
Ts65Dn or Tg(Dyrk1a) mice and wild-type littermates
-
Apparatus for behavioral testing (e.g., Novel Object Recognition arena)
-
Standard laboratory equipment for dosing and animal handling
Procedure:
-
Animal Acclimation: Acclimate mice to the housing and handling conditions for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign mice to treatment and control groups (e.g., wild-type + vehicle, DS model + vehicle, DS model + Dyrk1A inhibitor).
-
Dosing: Administer the Dyrk1A inhibitor or vehicle daily at the predetermined dose and route (e.g., 10 mg/kg, p.o. or i.p.) for the specified duration (e.g., 14-19 days).[1][5]
-
Behavioral Testing (Novel Object Recognition - NOR):
-
Habituation: On the day before testing, allow each mouse to explore the empty NOR arena for 10 minutes.
-
Training (Familiarization) Phase: On the test day, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes. Record the time spent exploring each object.
-
-
Data Analysis: Calculate the discrimination index (DI) as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue for further analysis (e.g., Western blot for Dyrk1A activity, immunohistochemistry).
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a Dyrk1A inhibitor in plasma and brain tissue.
Materials:
-
Dyrk1A inhibitor
-
Formulation for intravenous (IV) and oral (PO) administration
-
C57BL/6 mice
-
Blood collection tubes (e.g., heparinized)
-
Equipment for tissue homogenization and analysis (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
IV Administration: Administer a single dose of the Dyrk1A inhibitor (e.g., 1 mg/kg) via the tail vein.
-
PO Administration: Administer a single dose of the Dyrk1A inhibitor (e.g., 10 mg/kg) via oral gavage.
-
-
Sample Collection: Collect blood and brain samples at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[1]
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Brain: Homogenize brain tissue in an appropriate buffer.
-
-
Bioanalysis: Quantify the concentration of the Dyrk1A inhibitor in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
Signaling Pathways and Experimental Workflows
DYRK1A Signaling Pathways
DYRK1A is a multifaceted kinase that influences several critical signaling pathways. Overexpression of DYRK1A can lead to the dysregulation of these pathways, contributing to the phenotypes observed in Down syndrome.
Caption: Key signaling pathways modulated by DYRK1A.
Experimental Workflow for In Vivo Testing of a Dyrk1A Inhibitor
The following diagram outlines a typical workflow for the preclinical evaluation of a novel Dyrk1A inhibitor in mouse models.
Caption: Preclinical workflow for a Dyrk1A inhibitor.
References
- 1. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of DYRK1A inhibitors in novel models of Down syndrome acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Dyrk1A-IN-4 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[1][2] Its dysregulation has been implicated in several pathologies, most notably Down syndrome and certain cancers.[1][3] Dyrk1A-IN-4 is a potent and selective inhibitor of DYRK1A, making it a valuable tool for studying the kinase's function and a potential therapeutic agent.
These application notes provide a detailed protocol for performing Western blot analysis on cells treated with this compound. This technique is essential for confirming the inhibitor's efficacy by examining the phosphorylation status of DYRK1A itself and its downstream targets. The protocol outlines cell culture and treatment, lysate preparation, electrophoresis, immunoblotting, and data analysis. Additionally, a summary of expected quantitative data and diagrams of the relevant signaling pathway and experimental workflow are included to facilitate experimental design and interpretation.
Data Presentation
Table 1: Representative Quantitative Western Blot Analysis of this compound Treated Cells
The following table summarizes expected changes in protein levels and phosphorylation status after treating cells with this compound. Data is presented as fold change relative to vehicle-treated control cells and is representative of typical results obtained from densitometric analysis of Western blot bands.
| Target Protein | Cellular Location | Treatment Group | Fold Change (Normalized to Loading Control) | Key Function |
| p-DYRK1A (Tyr321) | Nucleus, Cytoplasm | This compound | ↓ (0.2 - 0.5) | Autophosphorylation, Kinase activity |
| Total DYRK1A | Nucleus, Cytoplasm | This compound | ↔ (0.9 - 1.1) | Total protein level |
| p-Cyclin D1 (Thr286) | Nucleus | This compound | ↓ (0.3 - 0.6) | Cell cycle progression (promotes degradation) |
| Total Cyclin D1 | Nucleus | This compound | ↑ (1.5 - 2.5) | Cell cycle progression |
| p-p27Kip1 (Ser10) | Nucleus | This compound | ↓ (0.4 - 0.7) | Cell cycle inhibition (promotes stabilization) |
| Total p27Kip1 | Nucleus | This compound | ↓ (0.5 - 0.8) | Cell cycle inhibition |
| p-FOXO1 (Ser329) | Cytoplasm (inactive) | This compound | ↓ (0.3 - 0.6) | Transcription factor (nuclear exclusion) |
| Total FOXO1 | Nucleus, Cytoplasm | This compound | ↔ (0.9 - 1.1) | Transcription factor |
| p-STAT3 (Ser727) | Nucleus, Cytoplasm | This compound | ↓ (0.4 - 0.7) | Signal transduction, Transcription |
| Total STAT3 | Nucleus, Cytoplasm | This compound | ↔ (0.9 - 1.1) | Signal transduction, Transcription |
Note: The exact fold change will vary depending on the cell line, inhibitor concentration, and treatment duration.
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate for the research question (e.g., SH-SY5Y, HEK293, HeLa)
-
Cell Culture Medium: As required for the specific cell line
-
This compound: Stock solution in DMSO
-
Vehicle Control: DMSO
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: (e.g., BCA or Bradford assay)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer)
-
Transfer Buffer: (e.g., 25 mM Tris, 192 mM glycine, 20% methanol)
-
Membranes: PVDF or nitrocellulose
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p-DYRK1A (Tyr321)
-
Rabbit anti-DYRK1A
-
Rabbit anti-p-Cyclin D1 (Thr286)
-
Mouse anti-Cyclin D1
-
Rabbit anti-p-p27Kip1 (Ser10)
-
Mouse anti-p27Kip1
-
Rabbit anti-p-FOXO1 (Ser329)
-
Rabbit anti-FOXO1
-
Rabbit anti-p-STAT3 (Ser727)
-
Mouse anti-STAT3
-
Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: (e.g., ECL)
-
Imaging System: Chemiluminescence detection system
Procedure
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 4, 8, 24 hours).
2. Cell Lysate Preparation:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]
4. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but typical starting points are 1:1000 for many antibodies.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the band intensity of the protein of interest to the loading control (β-actin or GAPDH).
Mandatory Visualizations
Caption: Dyrk1A Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
References
- 1. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Down syndrome-related protein kinase DYRK1A phosphorylates p27Kip1 and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A Regulates the Bidirectional Axonal Transport of APP in Human-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A Antibody (#2771) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Dyrk1A-IN-4 Administration in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in various cancers.[1][2] It is a pleiotropic kinase involved in critical cellular processes such as cell cycle regulation, proliferation, and DNA damage repair.[1][3][4] Dysregulation of DYRK1A activity has been implicated in the progression of several malignancies, including hematological cancers, glioblastoma, and breast and colon cancers.[4][5][6][7] Dyrk1A-IN-4 is a potent and orally active inhibitor of DYRK1A, with a reported IC50 of 2 nM.[8] This document provides detailed protocols for the administration of this compound in preclinical xenograft models to evaluate its anti-tumor efficacy.
Dyrk1A Signaling Pathway
DYRK1A is a serine/threonine kinase that also autophosphorylates on a tyrosine residue, classifying it as a dual-specificity kinase.[4] It modulates a wide array of downstream targets involved in cancer hallmarks. The diagram below illustrates some of the key signaling pathways influenced by DYRK1A. Inhibition of DYRK1A can impact tumor growth by affecting cell cycle progression, protein stability, and the activity of various transcription factors.
Caption: Dyrk1A signaling pathways in cancer.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and the in vivo efficacy of potent DYRK1A inhibitors in xenograft models. This data provides a basis for dose selection and expected outcomes in preclinical studies.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| DYRK1A | Biochemical Assay | 2 | [8] |
| DYRK2 | Biochemical Assay | 6 | [8] |
| U2OS Cells | pSer520 Autophosphorylation | 28 | [8] |
| A2780 (Ovarian) | 3D Tumor Sphere | 13 | [8] |
| SK-N-MC (Neuroblastoma) | 3D Tumor Sphere | 31 | [8] |
| C-33A (Cervical) | 3D Tumor Sphere | 21 |[8] |
Table 2: In Vivo Efficacy of DYRK1A Inhibition in Xenograft Models
| Xenograft Model | Compound Type | Dosing Regimen | Efficacy Endpoint | Result | Reference |
|---|---|---|---|---|---|
| RS4;11 (ALL) | This compound | 6.25 mg/kg, single oral dose | pDYRK1A Inhibition | 95% inhibition at 6 hours | [8] |
| MV-4-11 (AML) | Next-gen DYRK1A Inhibitor | 25-50 mg/kg, daily oral | Tumor Growth Inhibition (TGI) | 72-99% TGI | [1][9] |
| HCT-116 (Colon) | DYRK1A Knockout | - | Tumor Volume & Weight | Significant Reduction | [4] |
| MDA-MB-231 (TNBC)| DYRK1A Knockout | - | Tumor Volume & Weight | Significant Reduction |[4] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage
This protocol details the preparation of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Stock Solution Preparation (25 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve in pure DMSO to create a 25 mg/mL stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Note: The stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[8]
-
-
Working Solution Preparation (e.g., 2.5 mg/mL):
-
This formulation is based on the protocol provided by MedchemExpress.[8]
-
In a sterile tube, combine the following in order:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
-
Vortex until the solution is homogenous.
-
Add 50 µL of Tween-80 and vortex again to mix thoroughly.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is a clear and homogenous suspension.
-
Note: Prepare the working solution fresh daily before administration.
-
-
Oral Administration:
-
Calculate the required volume for each mouse based on its body weight and the desired dose (e.g., for a 25 mg/kg dose in a 20 g mouse, administer 200 µL of a 2.5 mg/mL solution).
-
Gently restrain the mouse and administer the calculated volume of the this compound formulation via oral gavage using a suitable gavage needle.
-
Administer the vehicle control solution to the control group using the same procedure.
-
Protocol 2: Xenograft Tumor Growth Inhibition Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11, HCT-116)
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice, 6-8 weeks old)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Sterile PBS
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
-
Analytical balance
-
This compound formulation and vehicle control (from Protocol 1)
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2-10 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to establish and grow. Begin monitoring tumor volume 3-4 days post-implantation.
-
Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Record the initial body weight of each mouse.
-
-
Drug Administration:
-
Prepare the this compound formulation and vehicle control as described in Protocol 1.
-
Administer the assigned treatment (e.g., vehicle or this compound at 25 mg/kg) orally once daily.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
-
Data Analysis and Tissue Collection:
-
At the study endpoint, euthanize the mice and record their final body weights.
-
Excise the tumors and record their final weights.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 - ((Tf - Ti) / (Cf - Ci))] x 100, where Tf and Ti are the final and initial median tumor volumes of the treated group, and Cf and Ci are the final and initial median tumor volumes of the control group.
-
Tumor tissue can be flash-frozen in liquid nitrogen for subsequent Western blot or other molecular analyses, or fixed in formalin for immunohistochemistry.
-
Protocol 3: Western Blot Analysis of Xenograft Tumors
This protocol is for assessing the levels of DYRK1A and downstream signaling proteins in tumor tissue.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Tissue homogenizer (e.g., Dounce or mechanical homogenizer)
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blotting transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DYRK1A, anti-p-STAT3, anti-Cyclin D1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Weigh approximately 30-50 mg of frozen tumor tissue.
-
Add ice-cold lysis buffer (with inhibitors) and homogenize the tissue thoroughly.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
-
Experimental Workflow Diagram
Caption: Xenograft study workflow for this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Protein Expression in Patient-Derived Xenografts Using Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Abstract 5019: Next-generation DYRK1A inhibitors as a new therapeutic approach for the treatment of hematological malignancies | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols: Measuring Dyrk1A-IN-4 Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in oncology.[1][2] This kinase plays a multifaceted role in cellular processes critical to cancer progression, including cell cycle regulation, proliferation, and resistance to apoptosis.[3] Overexpression of DYRK1A has been documented in various malignancies, correlating with poor prognosis.[4][5] Dyrk1A-IN-4 is a potent and selective inhibitor of DYRK1A, demonstrating significant anti-tumor activity in preclinical models. These application notes provide a comprehensive guide for researchers to assess the efficacy of this compound in cancer cell lines, offering detailed protocols for key experiments and guidance on data interpretation.
Dyrk1A Signaling Pathway and Mechanism of this compound
DYRK1A is a dual-specificity kinase that autophosphorylates a tyrosine residue in its activation loop, enabling it to phosphorylate substrate proteins on serine and threonine residues.[6] Its downstream targets are extensive and context-dependent, influencing multiple signaling pathways implicated in cancer.[1][3] this compound exerts its anti-cancer effects by binding to the ATP-binding pocket of DYRK1A, thereby inhibiting its kinase activity and modulating the phosphorylation state and activity of its downstream effectors.
Experimental Workflow for Efficacy Evaluation
A systematic approach is crucial for accurately determining the efficacy of this compound. The following workflow outlines the key experimental stages.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. This data provides a baseline for expected efficacy.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| A2780 | Ovarian Adenocarcinoma | 3D Tumor Sphere | 13 |
| SK-N-MC | Neuroblastoma | 3D Tumor Sphere | 31 |
| C-33A | Cervical Squamous Cell Carcinoma | 3D Tumor Sphere | 21 |
Note: Publicly available data on the IC50 values of this compound across a broad range of cancer cell lines is currently limited. Researchers are encouraged to determine the IC50 in their specific cell lines of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression and phosphorylation of DYRK1A and its downstream targets.
Materials:
-
Cancer cells treated with this compound at IC50 concentration
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DYRK1A, anti-phospho-STAT3 (Ser727), anti-STAT3, anti-EGFR, anti-c-MET, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvest and Fixation: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
These application notes provide a framework for the systematic evaluation of this compound efficacy in cancer cell lines. By employing the described protocols, researchers can obtain robust data on the cytotoxic, mechanistic, and cell cycle effects of this promising inhibitor. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation, facilitating further investigation into the therapeutic potential of this compound in oncology.
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 3. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A inhibition suppresses STAT3/EGFR/Met signalling and sensitizes EGFR wild‐type NSCLC cells to AZD9291 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dyrk1A-IN-4 in Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) is a crucial kinase involved in a variety of cellular processes, including cell cycle regulation, proliferation, and differentiation.[1] In the context of neuroblastoma, a pediatric cancer of the sympathetic nervous system, DYRK1A has emerged as a potential therapeutic target. Its dysregulation has been linked to the control of cell cycle progression and the undifferentiated state of neuroblastoma cells.[2] Dyrk1A-IN-4 is a potent and orally active inhibitor of DYRK1A, demonstrating significant potential for investigating the therapeutic utility of DYRK1A inhibition in neuroblastoma.[3] These application notes provide detailed protocols and data for the use of this compound in neuroblastoma cell lines.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and the general role of its target, DYRK1A, in neuroblastoma.
Table 1: In Vitro Efficacy of this compound
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | SK-N-MC | 3D Tumor Sphere | 31 nM | [3] |
| This compound | A2780 (Ovarian) | 3D Tumor Sphere | 13 nM | [3] |
| This compound | C-33A (Cervical) | 3D Tumor Sphere | 21 nM | [3] |
| This compound | U2OS (Osteosarcoma) | pSer520 Autophosphorylation | 28 nM | [3] |
Table 2: Role of DYRK1A in Neuroblastoma
| Feature | Observation | Implication | References |
| Expression | Overexpressed in a subset of neuroblastomas. | Potential as a therapeutic target. | [4] |
| Cell Cycle Control | Phosphorylates and promotes the degradation of Cyclin D1.[1][5] | Inhibition may lead to cell cycle arrest and reduced proliferation. | [1][2][5] |
| Differentiation | Sustained phosphorylation of Cyclin D1 and p27Kip1 by DYRK1A is associated with decreased proliferation and increased differentiation.[1] | Inhibition may block differentiation and maintain a more malignant phenotype in certain contexts. | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by DYRK1A in neuroblastoma and a general workflow for investigating the effects of this compound.
Experimental Protocols
Neuroblastoma Cell Culture
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-MC)
-
Complete growth medium:
-
For SH-SY5Y: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For SK-N-MC: Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the medium, wash with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge as before.
-
Resuspend the cell pellet and seed new flasks at a 1:3 to 1:6 split ratio.
This compound Preparation and Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 10 mM.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using pre-warmed complete growth medium.
-
Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Viability (MTT) Assay
Materials:
-
96-well cell culture plates
-
Neuroblastoma cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control for the desired duration (e.g., 72 hours).[6]
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[7][8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Incubate for 15 minutes at room temperature with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Materials:
-
Treated neuroblastoma cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DYRK1A, anti-phospho-DYRK1A (pSer520), anti-Cyclin D1, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Immunofluorescence
Materials:
-
Neuroblastoma cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., anti-Cyclin D1)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or vehicle control for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBST and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBST and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images. The subcellular localization of the protein of interest can then be analyzed.[9][10]
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bapath.org [bapath.org]
- 5. DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cell Cycle Progression Using Dyrk1A-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) is a crucial serine/threonine kinase that plays a significant role in regulating cell cycle progression, particularly the transition from the G1 to the S phase.[1][2][3] Its activity is often elevated in various pathological conditions, including Down syndrome and certain cancers, making it a compelling target for therapeutic intervention.[4][5][6] Dyrk1A-IN-4 is a potent and selective inhibitor of Dyrk1A, providing a valuable chemical tool to investigate the cellular functions of this kinase. These application notes provide detailed protocols for utilizing this compound to study its effects on cell cycle progression.
Mechanism of Action of Dyrk1A in Cell Cycle Control
Dyrk1A primarily acts as a negative regulator of cell cycle progression, promoting cell cycle exit and entry into a quiescent state (G0).[7][8][9] It achieves this through several key mechanisms:
-
Phosphorylation and Degradation of Cyclin D1: Dyrk1A phosphorylates Cyclin D1 at Threonine 286, which signals for its ubiquitination and subsequent proteasomal degradation.[4][7][10] A decrease in Cyclin D1 levels prevents the formation of active Cyclin D1-CDK4/6 complexes, which are essential for G1 phase progression.[9]
-
Stabilization of p27Kip1: Dyrk1A can phosphorylate and stabilize the cyclin-dependent kinase inhibitor (CDKI) p27Kip1, further inhibiting the activity of CDK complexes.[4][7]
-
Regulation of the DREAM Complex: Dyrk1A can phosphorylate the LIN52 component of the DREAM (DP, Rb-like, E2F4, and MuvB) complex, promoting its assembly.[11] The DREAM complex is a key transcriptional repressor of cell cycle genes.
By inhibiting Dyrk1A with this compound, researchers can expect to observe an increase in Cyclin D1 levels, a decrease in p27Kip1 stability, and a potential destabilization of the DREAM complex, leading to cell cycle entry and progression.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of Dyrk1A inhibition on cell cycle distribution and protein expression, based on studies using various Dyrk1A inhibitors. These data provide a benchmark for researchers using this compound.
Table 1: Effect of Dyrk1A Inhibition on Cell Cycle Phase Distribution
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| SH-SY5Y | Doxycycline-induced DYRK1A overexpression (24h) | 88 | 12 | <1 | [12] |
| SH-SY5Y | Control (24h) | 70 | 30 | <1 | [12] |
| HW1 Glioblastoma | siDYRK1A (72h) | 65.2 | 21.4 | 13.4 | [8] |
| HW1 Glioblastoma | siControl (72h) | 71.8 | 15.0 | 13.2 | [8] |
| MMK1 Glioblastoma | siDYRK1A (72h) | 60.3 | 32.6 | 7.1 | [8] |
| MMK1 Glioblastoma | siControl (72h) | 68.5 | 26.7 | 4.8 | [8] |
| KMT2A-R ALL | EHT1610 (5µM, 72h) | Increased | Significantly Reduced | - | [5] |
Table 2: Effect of Dyrk1A Inhibition on Cell Cycle Regulatory Proteins
| Cell Line | Treatment | Protein Change | Fold Change (approx.) | Reference |
| SH-SY5Y | DYRK1A overexpression (72h) | Cyclin D1 | ~0.4-fold decrease | [4] |
| SH-SY5Y | DYRK1A overexpression (72h) | p-Cyclin D1 (T286) | ~1.5-fold increase | [4] |
| SH-SY5Y | DYRK1A overexpression (72h) | p27Kip1 | ~1.8-fold increase | [4] |
| Colon/Breast Cancer Cells | Harmine (IC50) | p-Rb (S807/811) | Increased | [9] |
| Colon/Breast Cancer Cells | Harmine (IC50) | Cyclin D1 | Increased | [9] |
| Colon/Breast Cancer Cells | Harmine (IC50) | CDK4 | Increased | [9] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Treatment: The following day, treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO). A typical concentration range to test would be from 10 nM to 10 µM. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
-
Fixation:
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the FL2-A (or equivalent red fluorescence) parameter to measure DNA content.
-
Gate out debris and cell aggregates.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol describes how to measure changes in the expression of key cell cycle regulatory proteins following treatment with this compound.
Materials:
-
Cells treated with this compound (as in Protocol 1)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p-Cyclin D1 (Thr286), anti-p27Kip1, anti-p-Rb (Ser807/811), anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash treated cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, diluted according to the manufacturer's instructions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
-
Visualizations
Caption: Dyrk1A signaling pathway in cell cycle control.
Caption: Experimental workflows for cell cycle analysis.
Caption: Logical relationship of Dyrk1A activity on cell cycle.
References
- 1. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DYRK 1a Enhances Cardiomyocyte Cycling After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Down syndrome-related protein kinase DYRK1A phosphorylates p27Kip1 and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. The Down syndrome-related protein kinase DYRK1A phosphorylates p27(Kip1) and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DYRK1A-mediated Cyclin D1 Degradation in Neural Stem Cells Contributes to the Neurogenic Cortical Defects in Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DYRK1A controls the transition from proliferation to quiescence during lymphoid development by destabilizing Cyclin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Dyrk1A-IN-4 Treatment of U2OS Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) is a crucial kinase implicated in a variety of cellular processes, including cell cycle regulation, neuronal development, and the DNA damage response.[1][2] In the context of oncology research, its role in cell proliferation and survival has made it an attractive target for therapeutic intervention. The human osteosarcoma cell line, U2OS, is a widely utilized model system for studying cancer biology, particularly in the areas of cell cycle control and DNA damage repair pathways. This document provides detailed application notes and protocols for the treatment of U2OS cells with Dyrk1A-IN-4, a potent and selective inhibitor of Dyrk1A.
This compound is a potent, orally active inhibitor of DYRK1A and DYRK2 with IC50 values of 2 nM and 6 nM, respectively.[3][4] Notably, in U2OS cells, this compound has been shown to inhibit the autophosphorylation of DYRK1A at serine 520 with an IC50 of 28 nM, confirming its target engagement in this cell line.[3] These application notes will guide researchers in utilizing this compound to probe the function of Dyrk1A in U2OS cells and to assess its potential as a therapeutic agent.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Kinase Assay) | DYRK1A | 2 nM | [3][4] |
| DYRK2 | 6 nM | [3][4] | |
| IC50 (Cellular Target Engagement) | U2OS (pSer520 DYRK1A Autophosphorylation) | 28 nM | [3] |
| IC50 (3D Tumor Sphere Model) | A2780 (Ovarian Adenocarcinoma) | 13 nM | [3] |
| SK-N-MC (Neuroblastoma) | 31 nM | [3] | |
| C-33A (Cervical Squamous Cell Carcinoma) | 21 nM | [3] |
Table 2: Hypothetical Effects of this compound on U2OS Cell Phenotypes (72-hour treatment)
| Concentration (nM) | Cell Viability (% of Control) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle) | 100 | 45 | 35 | 20 |
| 10 | 95 | 50 | 32 | 18 |
| 30 | 80 | 60 | 25 | 15 |
| 100 | 65 | 75 | 15 | 10 |
| 300 | 40 | 85 | 10 | 5 |
Note: The data in Table 2 is hypothetical and intended for illustrative purposes. Actual results may vary and should be determined experimentally.
Signaling Pathways and Experimental Workflows
Dyrk1A Signaling in U2OS Cells
Dyrk1A is involved in multiple signaling pathways that are relevant to the biology of U2OS cells. Inhibition of Dyrk1A with this compound is expected to modulate these pathways.
Caption: Dyrk1A signaling pathways in U2OS cells and points of intervention by this compound.
Experimental Workflow
A general workflow for investigating the effects of this compound on U2OS cells is outlined below.
Caption: A generalized experimental workflow for studying the effects of this compound on U2OS cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (MW: 322.29 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: U2OS Cell Culture and Treatment
Materials:
-
U2OS cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Cell culture flasks/plates
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
Procedure:
-
Culture U2OS cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting and flow cytometry) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
U2OS cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Western Blot Analysis
Materials:
-
U2OS cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-DYRK1A (Ser520), anti-DYRK1A, anti-p-SIRT1 (Thr522), anti-SIRT1, anti-p53, anti-Cyclin D1, anti-p27Kip1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Materials:
-
U2OS cells treated with this compound
-
PBS
-
Trypsin
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
Application Notes and Protocols for Dyrk1A-IN-4 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk1A-IN-4 is a potent and orally active inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in a variety of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[1][2] Its dysregulation is associated with several pathological conditions, including Down syndrome, Alzheimer's disease, and certain cancers.[1][3] this compound serves as a valuable chemical probe for investigating the biological functions of DYRK1A and as a potential starting point for therapeutic development. These application notes provide detailed protocols for in vitro and in vivo studies involving this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and cellular effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| DYRK1A | 2 | Kinase Assay | - | MedchemExpress |
| DYRK2 | 6 | Kinase Assay | - | MedchemExpress |
| DYRK1A pSer520 Autophosphorylation | 28 | Cellular Assay | U2OS | MedchemExpress |
Table 2: Cellular Activity of this compound in a 3D Tumor Sphere Model
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A2780 | Ovarian Adenocarcinoma | 13 | MedchemExpress |
| SK-N-MC | Neuroblastoma | 31 | MedchemExpress |
| C-33A | Cervical Squamous Cell Carcinoma | 21 | MedchemExpress |
Signaling Pathways
DYRK1A is a key regulator of multiple signaling pathways. This compound can be used to probe the roles of DYRK1A in these pathways.
DYRK1A and NFAT Signaling
DYRK1A phosphorylates Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to their nuclear export and inactivation.[4][5] Inhibition of DYRK1A by this compound can, therefore, promote NFAT nuclear translocation and activation of target genes.
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DYRK1A/B kinases to modulate p21‐cyclin D1‐p27 signalling and induce anti‐tumour activity in a model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Application Notes: Dyrk1A-IN-4 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase implicated in a range of pathologies, including neurodevelopmental disorders, Alzheimer's disease, and various cancers.[1][2][3] Its role as a key regulator of cell proliferation and survival has made it an attractive target for therapeutic intervention.[4][5] Dyrk1A-IN-4 is a potent, orally active, and selective inhibitor of DYRK1A and DYRK2, serving as an essential tool compound for studying DYRK1A function and as a reference in high-throughput screening (HTS) campaigns.[6][7] These notes provide an overview of the relevant signaling pathways, quantitative data for this compound, and a detailed protocol for a representative HTS assay.
Introduction to DYRK1A
DYRK1A is a member of the DYRK family of dual-specificity kinases, which catalyze their own activation through tyrosine autophosphorylation before phosphorylating substrates on serine and threonine residues.[2] The DYRK1A gene is located on chromosome 21, and its overexpression is linked to the neurological deficits associated with Down syndrome.[2] The kinase is involved in numerous cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[5] Its dysregulation is associated with cancer and diabetes, making the identification of potent and selective inhibitors a significant goal for drug discovery.[4][8] High-throughput screening assays are critical for identifying novel chemical entities that modulate DYRK1A activity.[9][10]
This compound: A Potent DYRK1A/DYRK2 Inhibitor
This compound is a potent and orally bioavailable small molecule inhibitor targeting DYRK1A and DYRK2.[6][7] Its high affinity and demonstrated activity in both biochemical and cell-based assays make it an ideal positive control and reference compound for HTS campaigns aimed at discovering novel DYRK1A modulators.
DYRK1A Signaling Pathway and Inhibition
DYRK1A exerts its effects by phosphorylating a wide array of downstream targets, including transcription factors like NFAT and cell cycle regulators such as Cyclin D1. By phosphorylating these substrates, DYRK1A can influence gene expression, cell proliferation, and differentiation. The inhibition of DYRK1A by compounds like this compound blocks these downstream phosphorylation events, thereby modulating the associated cellular processes.
Caption: DYRK1A signaling pathway and the inhibitory action of this compound.
Quantitative Data for DYRK1A Inhibitors
The potency of this compound has been characterized in various biochemical and cellular assays. The following table summarizes its inhibitory concentrations (IC50) and provides a comparison with other known DYRK1A inhibitors.
| Compound | Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | DYRK1A | Biochemical | 2 | [6][7] |
| DYRK2 | Biochemical | 6 | [6][7] | |
| U2OS Cells | pSer520 Autophosphorylation | 28 | [6] | |
| A2780 (Ovarian Cancer) | 3D Tumor Sphere | 13 | [6] | |
| SK-N-MC (Neuroblastoma) | 3D Tumor Sphere | 31 | [6] | |
| C-33A (Cervical Cancer) | 3D Tumor Sphere | 21 | [6] | |
| Harmine | DYRK1A | Biochemical | 33 - 80 | [11][12] |
| ID-8 | DYRK1A | Biochemical | Data not specified | [13] |
| SM07883 | DYRK1A | Biochemical | 1.6 | [11] |
| Lorecivivint | DYRK1A | Biochemical | 26.9 | [14] |
In vivo, a single 6.25 mg/kg oral dose of this compound resulted in a sustained decrease of phosphorylated DYRK1A levels in a mouse xenograft model, with 93% inhibition after 2 hours and 95% after 6 hours.[6]
High-Throughput Screening Protocol: TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and widely used technology for HTS in kinase drug discovery.[9] It offers a homogenous, low-volume format suitable for screening large compound libraries. The protocol below is a representative method for identifying DYRK1A inhibitors.
I. Principle
This assay measures the inhibition of DYRK1A kinase activity. A GST-tagged DYRK1A enzyme phosphorylates a biotinylated peptide substrate. A Europium (Eu)-labeled anti-GST antibody binds to the kinase, and Streptavidin-Allophycocyanin (SA-APC) binds to the phosphorylated biotinylated peptide. When both are in proximity, FRET occurs between the Eu donor and the APC acceptor. Inhibitors disrupt substrate phosphorylation, leading to a decrease in the FRET signal.
II. Materials and Reagents
-
Enzyme: Recombinant GST-tagged human DYRK1A
-
Substrate: Biotinylated peptide substrate (e.g., Biotin-RRRFRPASPLRGPPK)
-
ATP: Adenosine 5'-triphosphate
-
Test Compound: this compound (as positive control) or library compounds dissolved in DMSO
-
Detection Reagents:
-
LanthaScreen™ Eu-anti-GST Antibody (Europium Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop/Detection Buffer: Assay Buffer containing EDTA and the detection reagents
-
Plates: Low-volume 384-well black assay plates
-
Instrumentation: HTS-compatible plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm)
III. Experimental Workflow
Caption: High-throughput screening workflow for a DYRK1A TR-FRET assay.
IV. Step-by-Step Procedure
-
Compound Plating:
-
Prepare serial dilutions of this compound (positive control), a known non-inhibitor (negative control), and library compounds in 100% DMSO.
-
Transfer 50 nL of each compound solution to a 384-well assay plate using an acoustic dispenser. This will result in a 10 µM final concentration in a 10 µL assay volume, assuming a starting stock of 2 mM.
-
-
Reagent Preparation:
-
Prepare a 2X DYRK1A enzyme solution in Assay Buffer.
-
Prepare a 2X peptide substrate and ATP solution in Assay Buffer. The final ATP concentration should be at or near its Km for DYRK1A.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X DYRK1A enzyme solution to each well of the assay plate containing the compounds.
-
Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to mix.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Prepare a 2X Stop/Detection Buffer containing the Eu-anti-GST antibody and SA-APC at their optimized final concentrations.
-
Stop the reaction by adding 10 µL of the 2X Stop/Detection Buffer to each well. The final volume is 20 µL.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader. Measure emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.
-
Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm) * 10,000.
-
Determine the percent inhibition for each compound relative to the high (no inhibitor) and low (e.g., 10 µM this compound) controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_low) / (Signal_high - Signal_low))
-
For active compounds, plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay quality can be assessed by calculating the Z'-factor from the control wells, with a value > 0.5 considered excellent for HTS.[9]
-
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of DYRK1A and DYRK2. Its high potency and well-defined activity make it an indispensable tool for target validation and as a benchmark compound in high-throughput screening assays. The provided TR-FRET protocol offers a robust and scalable method for identifying and characterizing novel DYRK1A inhibitors, which may lead to the development of new therapeutics for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. A high-throughput chemical screen reveals that harmine-mediated inhibition of DYRK1A increases human pancreatic beta cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. doaj.org [doaj.org]
- 9. researchgate.net [researchgate.net]
- 10. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. researchgate.net [researchgate.net]
- 13. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for Immunofluorescence Staining Following Dyrk1A-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[1][2] Its dysregulation has been implicated in various pathological conditions, making it a significant target for therapeutic intervention. Dyrk1A-IN-4 is a potent and selective inhibitor of DYRK1A, offering a valuable tool for investigating the kinase's function and for potential drug development.[3] These application notes provide detailed protocols and expected outcomes for immunofluorescence staining of key DYRK1A downstream targets following treatment with this compound.
Dyrk1A Signaling Pathways
DYRK1A exerts its effects through the phosphorylation of a diverse array of substrates, influencing multiple signaling cascades. Inhibition of DYRK1A with this compound is expected to reverse these phosphorylation events, leading to changes in the subcellular localization and activity of its downstream targets.
Caption: Dyrk1A Signaling and Inhibition.
Quantitative Data on the Effects of DYRK1A Inhibition
The following tables summarize quantitative data from immunofluorescence studies investigating the effects of DYRK1A inhibition or overexpression on key downstream targets. These data provide expected outcomes when treating cells with this compound.
Table 1: Effect of DYRK1A Activity on Cyclin D1 Localization
| Experimental Condition | Cell Type | Measurement | Result | Reference |
| Dyrk1A Overexpression | Neuro2a cells | Percentage of cells with exclusive nuclear Cyclin D1 | Reduced to 7.3% (from 51.8% in control) | [4] |
| Dyrk1A Overexpression | Embryonic mouse neocortex | Nuclear Cyclin D1 levels | Reduced | [5] |
| Dyrk1A Inhibition (Harmine) | DS-derived fibroblasts | Cyclin D1 levels relative to p21 | Increased | [6] |
Table 2: Effect of DYRK1A Activity on NFAT Localization and Activity
| Experimental Condition | Cell Type | Measurement | Result | Reference |
| DYRK1A Inhibition (INDY) | TZM-bl cells | Nuclear localization of NFAT | Increased | [7] |
| DYRK1A Overexpression | HEK293 cells | Nuclear NFATc1 protein levels | Increased to 212.2% of control | [8] |
| DYRK1A Knock-down | HEK293 cells | Nuclear NFATc1 protein levels | Decreased to 74.0% of control | [8] |
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of cells treated with this compound.
Caption: Immunofluorescence Workflow.
Materials
-
Cells of interest cultured on glass coverslips or in imaging-compatible plates
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (e.g., anti-DYRK1A, anti-Cyclin D1, anti-NFAT)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure
-
Cell Culture and Treatment:
-
Plate cells on coverslips or imaging plates to achieve 60-70% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the appropriate duration. Based on available data, an effective concentration in cells is in the nanomolar range.[3]
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the fluorescence intensity and subcellular localization of the target proteins using appropriate image analysis software (e.g., ImageJ, CellProfiler). For localization studies, measure the ratio of nuclear to cytoplasmic fluorescence intensity.
-
Logical Relationships and Expected Outcomes
The following diagram illustrates the expected outcomes on the subcellular localization of key DYRK1A targets following treatment with this compound.
Caption: this compound Treatment Logic.
By inhibiting DYRK1A, this compound is expected to prevent the phosphorylation-dependent degradation of Cyclin D1, leading to its accumulation in the nucleus.[4][5] Similarly, inhibition of DYRK1A should block the phosphorylation-mediated nuclear export of NFAT, resulting in its retention and accumulation within the nucleus.[7][8] These changes can be quantified by immunofluorescence microscopy and serve as robust pharmacodynamic markers for this compound activity.
References
- 1. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dyrk1A Overexpression Inhibits Proliferation and Induces Premature Neuronal Differentiation of Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A-mediated Cyclin D1 Degradation in Neural Stem Cells Contributes to the Neurogenic Cortical Defects in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NFATc1 phosphorylation by DYRK1A increases its protein stability - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-4: A Potent Tool for Interrogating DYRK1A Downstream Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including neuronal development, cell proliferation, and cell cycle control. Its dysregulation is implicated in several pathologies, making it a significant target for therapeutic intervention. Dyrk1A-IN-4 is a potent and orally active inhibitor of DYRK1A, offering a valuable chemical probe for dissecting the downstream signaling pathways regulated by this kinase. These application notes provide comprehensive data and detailed protocols for utilizing this compound in your research.
Quantitative Data
The inhibitory activity and cellular efficacy of this compound are summarized below, providing a clear comparison of its potency against its primary targets and its effects in a cellular context.
| Parameter | Target/System | Value | Reference |
| Biochemical IC₅₀ | DYRK1A | 2 nM | [1][2][3] |
| DYRK2 | 6 nM | [1][2][3] | |
| Cellular IC₅₀ | DYRK1A pSer520 Autophosphorylation (U2OS cells) | 28 nM | [1] |
| A2780 cells (3D tumor sphere) | 13 nM | [1] | |
| SK-N-MC cells (3D tumor sphere) | 31 nM | [1] | |
| C-33A cells (3D tumor sphere) | 21 nM | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams have been generated.
Caption: this compound inhibits DYRK1A kinase activity, affecting downstream targets.
Caption: General workflow for studying this compound effects in cultured cells.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on DYRK1A and its downstream targets.
Protocol 1: In Vitro DYRK1A Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on DYRK1A kinase activity.
Materials:
-
Recombinant human DYRK1A protein
-
DYRKtide peptide substrate (or other suitable DYRK1A substrate)
-
This compound
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
DMSO (vehicle control)
-
96-well plates
-
Phosphocellulose paper and wash buffer (for radioactive assay)
-
Luminometer (for ADP-Glo™ assay)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Set up the kinase reaction:
-
In a 96-well plate, add kinase buffer.
-
Add the DYRKtide peptide substrate.
-
Add the desired concentration of this compound or DMSO vehicle.
-
Add recombinant DYRK1A protein to initiate the pre-incubation. Mix gently.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate the kinase reaction: Add [γ-³²P]ATP or ATP from the ADP-Glo™ kit to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction and detect signal:
-
For radioactive assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assay: Follow the manufacturer's instructions to stop the kinase reaction and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of DYRK1A Downstream Targets
This protocol allows for the examination of changes in the phosphorylation status of known DYRK1A substrates in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., U2OS, HEK293T)
-
This compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-STAT3 (Ser727), total STAT3, p-NFAT, total NFAT, and other relevant targets.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treat the cells with various concentrations of this compound or DMSO vehicle for the desired duration (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Compare the phosphorylation levels in this compound-treated samples to the vehicle-treated control.
-
Protocol 3: Cellular Proliferation Assay
This protocol assesses the impact of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A2780, SK-N-MC)
-
This compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or DMSO vehicle.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by plotting the data on a dose-response curve.
Conclusion
This compound is a highly potent and valuable research tool for investigating the complex roles of DYRK1A in cellular signaling. The data and protocols provided here offer a solid foundation for researchers to design and execute experiments aimed at elucidating the downstream consequences of DYRK1A inhibition. Careful adherence to these protocols will enable the generation of robust and reproducible data, contributing to a deeper understanding of DYRK1A biology and its potential as a therapeutic target.
References
Troubleshooting & Optimization
Dyrk1A-IN-4 off-target effects on CMGC kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Dyrk1A-IN-4 on CMGC kinases. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
This compound is a potent and orally active inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). It also shows high potency against DYRK2.[1] The inhibitor is used in research to study the roles of these kinases in various cellular processes and diseases, including ovarian adenocarcinoma, neuroblastoma, and cervical squamous cell carcinoma.[1]
Q2: What are the known off-target effects of this compound on other kinases?
Currently, public domain data on the comprehensive selectivity profile of this compound across the entire kinome is limited. The primary reported activities are against DYRK1A and DYRK2.
Q3: What are the potential off-target effects of a DYRK1A inhibitor on the CMGC kinase family?
While a complete kinome scan for this compound is not publicly available, data from other DYRK1A inhibitors suggest potential off-target activity against other members of the CMGC (CDK, MAPK, GSK, CLK) kinase family.[2][3] Researchers should be aware that inhibitors developed for one kinase can show activity against other closely related kinases.[2][3] For example, some DYRK1A inhibitors have been observed to inhibit Cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase 3 beta (GSK3β).[3]
Q4: How can I experimentally determine the off-target effects of this compound in my experiments?
To determine the off-target effects of this compound, it is recommended to perform a kinase selectivity profiling assay. This typically involves screening the inhibitor against a large panel of kinases. Several commercial services offer kinome-wide screening panels. Alternatively, you can test against a selection of CMGC kinases that are relevant to your biological system using established biochemical assays.
Troubleshooting Guide
Problem: I am observing unexpected phenotypes in my cell-based assays with this compound that cannot be explained by DYRK1A inhibition alone.
Possible Cause: This could be due to off-target effects of the inhibitor on other kinases, particularly within the CMGC family which regulates numerous cellular processes like cell cycle and signaling.
Solution:
-
Review the literature for known off-targets of similar DYRK1A inhibitors. The tables below provide selectivity data for other DYRK1A inhibitors, which can suggest potential off-targets.
-
Perform a targeted kinase assay. Test the effect of this compound on the activity of key CMGC kinases that are known to be involved in the observed phenotype (e.g., CDK2 for cell cycle effects, GSK3β for signaling pathway alterations).
-
Use a structurally different DYRK1A inhibitor as a control. If a different inhibitor produces the same phenotype, it is more likely to be an on-target effect of DYRK1A inhibition.
-
Perform a rescue experiment. If possible, overexpress a resistant mutant of DYRK1A to see if it reverses the phenotype.
Problem: My in vitro kinase assay results for this compound are not consistent.
Possible Cause: Inconsistent results in kinase assays can arise from several factors, including reagent quality, assay conditions, and compound handling.
Solution:
-
Ensure the quality of your kinase and substrate. Use highly purified and active kinase preparations.
-
Optimize ATP concentration. For competitive inhibitors, the apparent IC50 value is dependent on the ATP concentration. It is often recommended to perform the assay at the Km value of ATP for the specific kinase.
-
Check DMSO concentration. High concentrations of DMSO, the solvent for the inhibitor, can inhibit kinase activity. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect the assay (typically ≤1%).
-
Confirm compound integrity. Ensure this compound is properly stored and has not degraded.
Quantitative Data on Dyrk1A Inhibitor Selectivity
This compound Inhibitory Activity
| Kinase | IC50 (nM) |
| DYRK1A | 2 |
| DYRK2 | 6 |
Data obtained from MedchemExpress.[1]
Representative Selectivity Profile of a DYRK1A Inhibitor (Compound 8b)
This table shows the percentage of inhibition at a 1 µM concentration for a different selective DYRK1A inhibitor, compound 8b, against various CMGC kinases. This data can serve as a guide to potential off-target effects of DYRK1A inhibitors.
| Kinase | % Inhibition @ 1µM |
| DYRK1A | 65 |
| DYRK1B | 0 |
| DYRK2 | 19 |
| CLK1 | 59 |
| CLK2 | 59 |
| CLK3 | 6 |
| CDK2 | 12 |
| GSK3β | 4 |
% inhibition determined in a competition binding assay (DiscoverX, n = 1).[3]
Experimental Protocols
ADP-Glo™ Kinase Assay
This is a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Materials:
-
DYRK1A enzyme
-
Substrate (e.g., NFATc1 peptide)
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer with 1% DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a 2x kinase/substrate solution (e.g., 2 ng/µL DYRK1A, 20 µM substrate) to each well.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution (e.g., 20 µM ATP).
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 15 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Radiometric Kinase Assay (33P-ATP)
This assay measures the incorporation of a radioactive phosphate group from 33P-ATP onto a substrate.
Materials:
-
CMGC kinase of interest
-
Specific peptide substrate for the kinase
-
This compound
-
33P-ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare kinase reactions in a final volume of 25 µL containing kinase, substrate, this compound at various concentrations, and kinase buffer.
-
Initiate the reaction by adding 33P-ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times in phosphoric acid to remove unincorporated 33P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine the percentage of inhibition and calculate IC50 values.
Visualizations
Caption: this compound primary and potential off-targets within the CMGC kinase family.
Caption: General experimental workflow for a biochemical kinase inhibition assay.
References
Technical Support Center: Optimizing Dyrk1A-IN-4 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dyrk1A-IN-4 in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent Dyrk1A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). It also exhibits inhibitory activity against DYRK2.[1][2][3] The DYRK1A enzyme is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[4][5][6][7] By inhibiting DYRK1A, this compound can modulate these pathways, making it a valuable tool for studying cellular signaling and for potential therapeutic development in areas like neurodegenerative diseases and cancer.[7][8]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is advisable to perform a dose-response experiment covering a broad range of concentrations, from low nanomolar (nM) to low micromolar (µM). Based on published IC50 values, a starting range of 1 nM to 10 µM is often appropriate.[1] The optimal concentration will be cell line-dependent, and it is crucial to determine the IC50 for your specific model system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[3] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months. For short-term use, aliquots can be stored at -20°C for up to one month.[1][2]
Q4: What is the final concentration of DMSO that is acceptable in cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.1%. Higher concentrations of DMSO can have cytotoxic effects and may interfere with your experimental results. Always include a vehicle control (medium with the same final concentration of DMSO as your highest inhibitor concentration) in your experiments to account for any solvent effects.
Q5: How can I assess the cytotoxicity of this compound in my cells?
A5: A cell viability assay, such as the MTT, MTS, or a trypan blue exclusion assay, should be performed to determine the cytotoxic effects of this compound on your cell line. This involves treating cells with a range of inhibitor concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring the percentage of viable cells compared to a vehicle-treated control.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various contexts. These values should serve as a reference, and it is essential to determine the optimal concentration for your specific experimental setup.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| DYRK1A (enzyme) | Biochemical Assay | 2 nM | [1][2][3] |
| DYRK2 (enzyme) | Biochemical Assay | 6 nM | [1][2][3] |
| U2OS | Cellular Assay (pSer520 Autophosphorylation) | 28 nM | [1] |
| A2780 | 3D Tumor Sphere Model | 13 nM | [1] |
| SK-N-MC | 3D Tumor Sphere Model | 31 nM | [1] |
| C-33A | 3D Tumor Sphere Model | 21 nM | [1] |
Signaling Pathway
The diagram below illustrates the central role of DYRK1A in cellular signaling pathways. This compound inhibits the kinase activity of DYRK1A, thereby affecting downstream targets involved in cell cycle progression, apoptosis, and transcription.
Caption: Dyrk1A Signaling Pathway and the Action of this compound.
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound
This protocol outlines the steps to determine the effective and non-toxic concentration range of this compound for a specific cell line using a cell viability assay (e.g., MTT).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -80°C.
-
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line. The cell density should allow for logarithmic growth during the course of the experiment.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Prepare Serial Dilutions:
-
On the day of treatment, prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. A common approach is to prepare 2x concentrated solutions that will be diluted 1:1 in the wells.
-
Suggested concentration range for the final well concentrations: 0 nM (vehicle control), 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Ensure each concentration is tested in triplicate or quadruplicate.
-
Include a "vehicle control" group that receives medium with the same final concentration of DMSO as the highest this compound concentration.
-
Include a "no treatment" control with fresh medium only.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time should be relevant to your biological question.
-
-
Cell Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the average absorbance for each concentration.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, you can determine the IC50 (the concentration at which 50% of cell viability is inhibited) and the concentration range that is effective without being overly toxic.
-
Caption: Experimental Workflow for Optimizing this compound Concentration.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration.
Q: I am not observing any effect of this compound, even at high concentrations. What could be the issue?
A:
-
Inhibitor Potency: Verify the quality and storage conditions of your this compound. Improper storage can lead to degradation.
-
Cell Line Resistance: Your cell line may be resistant to Dyrk1A inhibition or may not express DYRK1A at sufficient levels. Confirm DYRK1A expression using Western blot or qPCR.
-
Assay Sensitivity: Ensure your downstream assay is sensitive enough to detect the expected biological effect.
-
Incubation Time: The treatment duration may be too short. Consider a longer incubation period.
Q: I am seeing high levels of cell death even at low concentrations of this compound. What should I do?
A:
-
Cytotoxicity: Your cell line may be particularly sensitive to this compound. Perform a cytotoxicity assay with a lower concentration range to determine the non-toxic working concentration.
-
DMSO Toxicity: Ensure the final DMSO concentration is not exceeding 0.1%. High DMSO levels can be toxic to cells.
-
Off-Target Effects: While this compound is potent, high concentrations can lead to off-target effects. Use the lowest effective concentration possible.
Q: My dose-response curve is not sigmoidal. What could be the reason?
A:
-
Concentration Range: The concentration range tested may be too narrow or not centered around the IC50. Try a broader range of concentrations with more data points around the expected IC50.
-
Solubility Issues: At very high concentrations, the inhibitor may precipitate out of the medium. Visually inspect your treatment media for any signs of precipitation.
-
Assay Interference: The inhibitor itself may interfere with the chemistry of your viability assay at high concentrations.
Caption: Troubleshooting Guide for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. DYRK1A - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A [frontiersin.org]
- 6. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
overcoming Dyrk1A-IN-4 solubility issues
Welcome to the technical support center for Dyrk1A-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this potent DYRK1A and DYRK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and orally active dual inhibitor of DYRK1A and DYRK2 with IC50 values of 2 nM and 6 nM, respectively.[1][2] It is a valuable tool for studying the roles of these kinases in various cellular processes and disease models, including neurodegenerative diseases and cancer.[3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for up to three years or at 4°C for up to two years.[1][4] Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[3][4]
Q3: In which solvents is this compound soluble?
This compound is highly soluble in dimethyl sulfoxide (DMSO).[1][4] For in vivo applications, it can be formulated in various solvent mixtures.
Troubleshooting Guide
Issue: this compound is precipitating out of my stock solution.
-
Cause 1: Improper solvent. this compound has limited solubility in aqueous solutions.
-
Cause 2: Hygroscopic nature of DMSO. DMSO can absorb moisture from the air, which can reduce the solubility of the compound.
-
Solution: Use newly opened or properly stored anhydrous DMSO to prepare your stock solution.[4]
-
-
Cause 3: Insufficient dissolution. The compound may not have fully dissolved initially.
-
Solution: Use ultrasonication to aid dissolution.[4] Gentle heating can also be applied, but be cautious to avoid degradation of the compound.
-
-
Cause 4: Storage conditions. Improper storage of the stock solution can lead to precipitation.
Issue: I am observing unexpected or off-target effects in my cell-based assay.
-
Cause 1: High concentration of DMSO. DMSO can be toxic to cells at high concentrations.
-
Solution: For cell-based experiments, ensure the final concentration of DMSO in the culture medium does not exceed 0.1%.[2] If a higher concentration is necessary, it is crucial to include a vehicle control (medium with the same concentration of DMSO) to assess any potential effects of the solvent on the cells.[2]
-
-
Cause 2: Off-target kinase inhibition. Although this compound is a potent inhibitor of DYRK1A and DYRK2, it may have off-target effects at higher concentrations.
-
Solution: Perform dose-response experiments to determine the optimal concentration that inhibits DYRK1A activity without causing significant off-target effects. Compare your results with known selective inhibitors and consider using knockout/knockdown cell lines as controls.
-
Issue: I am not observing the expected inhibition of DYRK1A activity.
-
Cause 1: Incorrect dosage for in vivo studies. The dose may be insufficient to achieve the desired therapeutic effect.
-
Solution: A dose of 6.25 mg/kg administered orally has been shown to lead to a sustained decrease in phosphorylated DYRK1A levels in mice.[4] However, the optimal dosage may vary depending on the animal model and experimental design.
-
-
Cause 2: Inactive compound. The compound may have degraded due to improper storage or handling.
-
Solution: Ensure the compound has been stored correctly and prepare fresh stock solutions.
-
-
Cause 3: Issues with the assay. The experimental setup may not be optimal for detecting DYRK1A inhibition.
-
Solution: Verify your assay by using a positive control inhibitor. For example, harmine is a well-characterized DYRK1A inhibitor.[5] Ensure that the substrate and ATP concentrations in your kinase assay are appropriate.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (310.28 mM) | Ultrasonication is recommended. Use of newly opened DMSO is advised due to its hygroscopic nature.[4] |
Table 2: In Vivo Formulations for this compound
| Formulation | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.76 mM) | Requires ultrasonication to achieve a clear solution.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.76 mM) | Requires ultrasonication to achieve a clear solution.[4] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (7.76 mM) | Requires ultrasonication to achieve a clear solution.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Vortex the solution vigorously.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to six months.
Protocol 2: General In Vitro Kinase Assay
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
-
Prepare the kinase reaction buffer: A typical buffer may contain 25 mM HEPES (pH 7.4), 10 mM MgCl2, and 1 mM DTT.
-
Prepare the substrate: A commonly used peptide substrate for DYRK1A is DYRKtide (RRRFRPASPLRGPPK).[6]
-
Set up the reaction: In a microplate, combine the recombinant DYRK1A enzyme, the substrate, and the kinase reaction buffer.
-
Add inhibitor: Add this compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the reaction: Add ATP to start the kinase reaction. The final concentration of ATP should be close to its Km for DYRK1A.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction: Terminate the reaction by adding EDTA.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as a non-radioactive ELISA with a phospho-specific antibody or an HPLC-based assay.[7][8]
Protocol 3: Western Blotting for DYRK1A Phosphorylation
-
Cell Lysis: Lyse cells treated with this compound or vehicle control in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated DYRK1A (e.g., anti-pS520 or anti-pY321) overnight at 4°C.[6][9] Also, probe a separate membrane with an antibody against total DYRK1A as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the change in DYRK1A phosphorylation.
Visualizations
Caption: Experimental workflow for this compound from powder to application.
Caption: Dyrk1A-mediated ASK1-JNK signaling pathway.[1][4]
Caption: Regulation of NFAT signaling by DYRK1A.[2][5][10][11]
References
- 1. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NFAT dysregulation by increased dosage of DSCR1 and DYRK1A on chromosome 21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. DYRK1A Autophosphorylation on Serine Residue 520 Modulates Its Kinase Activity via 14-3-3 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-performance liquid chromatography assay for Dyrk1a, a Down syndrome-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospho-DYRK1A/DYRK1B (Tyr321, Tyr273) Polyclonal Antibody (PA5-64574) [thermofisher.com]
- 10. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A genome-wide Drosophila RNAi screen identifies DYRK-family kinases as regulators of NFAT - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with Dyrk1A-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using Dyrk1A-IN-4 and other DYRK1A inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a constitutively active kinase that autophosphorylates a tyrosine residue in its activation loop, enabling it to phosphorylate substrate proteins on serine and threonine residues.[1][2] this compound and other similar inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase to prevent the transfer of a phosphate group to its substrates.[3]
Q2: My cells show a paradoxical increase in proliferation after treatment with a DYRK1A inhibitor. Why is this happening?
This is a context-dependent effect. While DYRK1A is often associated with promoting cell cycle exit and differentiation, its inhibition can have varied effects.[4][5] In some cancer cell lines, such as glioblastoma, DYRK1A/B inhibition can paradoxically lead to an exit from quiescence (G0) but subsequent arrest in the G1 phase.[6] This is due to a complex interplay of cell cycle regulators. For instance, DYRK1A phosphorylates Cyclin D1, targeting it for degradation.[7] Inhibition of DYRK1A can therefore stabilize Cyclin D1, promoting entry into the cell cycle. However, this can also lead to an increase in cell cycle inhibitors like p21 and p27, causing a G1 arrest.[6][7]
Q3: I am not observing the expected phenotype in my neuronal differentiation model after this compound treatment. What could be the reason?
Several factors could contribute to this:
-
Off-target effects: this compound may have off-target activities on other kinases that could counteract the expected phenotype. For example, some DYRK1A inhibitors also inhibit DYRK1B, GSK3B, or CLK kinases, which can have overlapping or opposing roles in neurodevelopment.[8][9]
-
Developmental timing: The role of DYRK1A in neurogenesis is highly dependent on the developmental stage.[10] Inhibition at different stages of pluripotent stem cell differentiation or neuronal development can yield different outcomes.[8] For instance, DYRK1A inhibition can block the neural specification of human pluripotent stem cells.[8]
-
Cellular context: The specific cell type and its signaling network can influence the outcome of DYRK1A inhibition.
Q4: I am seeing changes in cellular pathways that are not directly linked to known DYRK1A substrates. Is this expected?
Yes, this is possible due to the pleiotropic roles of DYRK1A and potential off-target effects of the inhibitor. DYRK1A has a wide range of substrates and interacts with numerous cellular pathways, including:
-
Transcription regulation: DYRK1A can phosphorylate transcription factors like NFAT, regulating their nuclear localization and activity.[4][11]
-
Splicing: It can phosphorylate splicing factors, thereby modulating alternative splicing.[9]
-
Signal transduction: DYRK1A is implicated in signaling pathways involving EGFR, c-MET, and STAT3.[9][12]
Therefore, inhibition of DYRK1A can have cascading effects on multiple downstream pathways. It is also crucial to consider that this compound might be affecting other kinases or proteins, leading to unexpected signaling alterations.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action |
| No effect on target protein phosphorylation | 1. Inhibitor instability or degradation.2. Insufficient inhibitor concentration.3. Low DYRK1A expression in the cell model. | 1. Prepare fresh inhibitor stock solutions.2. Perform a dose-response experiment to determine the optimal concentration.3. Confirm DYRK1A expression by Western blot or qPCR. |
| Cell toxicity at effective concentrations | 1. Off-target effects of the inhibitor.2. The cellular process is highly dependent on basal DYRK1A activity. | 1. Test a structurally different DYRK1A inhibitor to see if the toxicity is compound-specific.2. Perform a kinome scan to identify potential off-targets.3. Use a lower, non-toxic concentration for a longer duration. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Inconsistent inhibitor dosage or treatment duration. | 1. Standardize cell culture protocols.2. Ensure accurate and consistent preparation and application of the inhibitor. |
| Unexpected increase in apoptosis | 1. DYRK1A can have anti-apoptotic functions in some contexts.2. Off-target inhibition of pro-survival kinases. | 1. Inhibition of DYRK1A has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2.[6]2. Measure the activity of key apoptosis regulators (e.g., caspases) to confirm the pathway. |
Experimental Protocols
Western Blot for DYRK1A Activity
This protocol allows for the indirect measurement of DYRK1A activity by assessing the phosphorylation of a known substrate.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-substrate (e.g., phospho-Cyclin D1 T286), total substrate, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
DYRK1A Signaling Pathway
Caption: Simplified DYRK1A signaling pathway and points of inhibition.
Troubleshooting Workflow for Unexpected Results
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A genome-wide screen reveals that Dyrk1A kinase promotes nucleotide excision repair by preventing aberrant overexpression of cyclin D1 and p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of DYRK1A disrupts neural lineage specificationin human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting trisomic treatments: optimizing Dyrk1a inhibition to improve Down syndrome deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
Dyrk1A-IN-4 In Vitro Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vitro assessment of Dyrk1A-IN-4 cytotoxicity.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory concentrations (IC50) of this compound across various assays and cell lines. This data is crucial for designing experiments with appropriate concentration ranges.
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| Biochemical Assays | |||
| DYRK1A (kinase activity) | Enzyme Assay | 2 nM | [1] |
| DYRK2 (kinase activity) | Enzyme Assay | 6 nM | [1] |
| DYRK1A pSer520 Autophosphorylation | U2OS cells | 28 nM | [1] |
| Cell-Based Assays | |||
| 3D Tumor Sphere Model | A2780 (Ovarian Adenocarcinoma) | 13 nM | [1] |
| 3D Tumor Sphere Model | SK-N-MC (Neuroblastoma) | 31 nM | [1] |
| 3D Tumor Sphere Model | C-33A (Cervical Squamous Cell Carcinoma) | 21 nM | [1] |
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are general guidelines and may require optimization based on the specific cell line and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon plasma membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH assay reagents according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates or flasks and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways and Experimental Workflows
DYRK1A Signaling in Cell Cycle and Apoptosis
DYRK1A is a dual-specificity kinase that plays a crucial role in regulating cell proliferation and apoptosis. Overexpression of DYRK1A can lead to cell cycle arrest and promote apoptosis through various downstream targets.
Caption: DYRK1A's dual role in cell cycle arrest and apoptosis promotion.
Experimental Workflow for In Vitro Cytotoxicity Assessment
This workflow outlines the key steps for evaluating the cytotoxic effects of this compound.
Caption: A streamlined workflow for assessing this compound cytotoxicity.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the in vitro assessment of this compound cytotoxicity.
FAQs
-
Q1: What is the recommended solvent for this compound?
-
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final DMSO concentration in the cell culture medium low (usually below 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Q2: How do I choose the appropriate concentration range for this compound?
-
A2: Start with a broad range of concentrations based on the reported IC50 values (see the Quantitative Data Summary table). A common starting point is a log-fold dilution series (e.g., 1 nM to 10 µM). Subsequent experiments can then focus on a narrower range around the observed effective concentrations.
-
-
Q3: How long should I incubate the cells with this compound?
-
A3: The incubation time can vary depending on the cell line and the specific endpoint being measured. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No cytotoxic effect observed, even at high concentrations | - Compound inactivity (degradation)- Cell line is resistant to Dyrk1A inhibition- Insufficient incubation time | - Ensure proper storage and handling of this compound.- Confirm DYRK1A expression in your cell line.- Increase the incubation time. |
| High background in LDH assay | - High spontaneous LDH release from cells- Serum in the medium contains LDH | - Handle cells gently to minimize membrane damage.- Use serum-free medium for the assay or a medium with low LDH content. |
| Inconsistent results between different cytotoxicity assays (e.g., MTT vs. Apoptosis) | - Different cellular processes being measured (metabolic activity vs. membrane integrity)- Compound may interfere with the assay chemistry | - Understand the principles of each assay. A compound might inhibit metabolic activity without immediately causing cell death.- Run a compound interference control (compound in cell-free medium with assay reagents). |
| Difficulty dissolving this compound | - Compound precipitation at high concentrations | - Prepare a high-concentration stock in 100% DMSO and then dilute it in culture medium.- Ensure the final DMSO concentration remains low. |
References
Technical Support Center: Dyrk1A-IN-4 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dyrk1A-IN-4 in in vivo experiments. The information is intended for scientists and drug development professionals to anticipate and address potential challenges, with a focus on minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK2.[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain to block its phosphorylation activity.[2][3] DYRK1A is a crucial kinase involved in a multitude of cellular processes, including cell cycle regulation, neurodevelopment, and apoptosis.[4][5][6] Its dysregulation is implicated in several conditions, including Down syndrome and Alzheimer's disease.[1][7][8][9]
Q2: What are the known off-target effects of this compound?
A2: this compound also inhibits DYRK2 with high potency.[1] While it is designed for greater selectivity compared to broader kinase inhibitors, comprehensive kinome screening data in the public domain is limited. Researchers should be aware of potential off-target effects on other members of the CMGC kinase family (which includes CDKs, MAPKs, GSK3s, and CLKs) due to structural similarities in the ATP-binding pocket.[7][10] For example, other DYRK1A inhibitors like L41 are known to also inhibit CLK kinases and GSK3β.[3]
Q3: What is the recommended formulation and dosage for in vivo studies?
A3: A suggested formulation for this compound for oral administration in mice is a solution of 2.5 mg/mL prepared using DMSO, PEG300, Tween-80, and saline.[1] A single oral dose of 6.25 mg/kg has been shown to result in a sustained decrease in phosphorylated DYRK1A levels in a mouse xenograft model.[1] However, the optimal dose and frequency will depend on the specific animal model and experimental endpoint. It is strongly recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model.[11][12]
Q4: What are the potential toxicities associated with inhibiting DYRK1A?
A4: The primary concern with DYRK1A inhibition stems from its critical role in normal physiology, particularly in development. Both overexpression and under-expression (haploinsufficiency) of DYRK1A are linked to significant neurodevelopmental disorders, including microcephaly.[4][13][14] Therefore, the therapeutic window for DYRK1A inhibitors may be narrow. Potential toxicities could manifest as:
-
Neurodevelopmental defects: In studies involving embryonic or neonatal animals.
-
Neurological side effects: In adult animals, given DYRK1A's role in adult neurogenesis and neuronal function.
-
Cardiotoxicity: Overexpression of Dyrk1a has been linked to congenital heart defects in mouse models of Down syndrome, suggesting a role in cardiac development and function.[6][15]
-
Cell cycle disruption: As DYRK1A is a regulator of the cell cycle, off-target effects on rapidly dividing tissues could be a concern.[4][16]
Q5: How can I monitor for potential toxicity in my in vivo experiments?
A5: Regular monitoring of animal health is crucial. Key parameters to observe include:
-
Clinical signs: Changes in activity, appearance (e.g., ruffled fur), and body condition.
-
Body weight: A significant drop in body weight is a common indicator of toxicity.
-
Hematology and Clinical Chemistry: Blood analysis can provide insights into organ-specific toxicity (e.g., liver and kidney function).
-
Histopathology: At the end of the study, a thorough histopathological examination of key organs by a qualified pathologist is essential to identify any tissue damage.[17][18]
Troubleshooting Guides
Issue 1: Poor Compound Solubility or Formulation Instability
-
Symptom: The formulated compound precipitates out of solution, or you observe inconsistent results between experiments.
-
Possible Cause: this compound, like many kinase inhibitors, may have limited aqueous solubility. The formulation may not be optimal for the concentration you are trying to achieve, or it may not be stable over time.
-
Solution:
-
Prepare fresh formulations: Always prepare the dosing solution fresh for each experiment.
-
Sonication: Gentle sonication can help to dissolve the compound fully.
-
Alternative vehicles: If solubility issues persist, consider exploring other vehicle compositions. However, be mindful that the vehicle itself can have biological effects.
-
Characterize your formulation: For long-term studies, it may be necessary to assess the stability of the formulation under your experimental conditions.
-
Issue 2: Unexpected Animal Morbidity or Mortality at the Intended Dose
-
Symptom: Animals show signs of distress (lethargy, weight loss exceeding 15-20%, ruffled fur) or die unexpectedly after dosing.
-
Possible Cause: The administered dose exceeds the Maximum Tolerated Dose (MTD) in your specific animal strain, age, or disease model.
-
Solution:
-
Stop the experiment and reassess: Do not continue dosing animals that are showing severe signs of toxicity.
-
Conduct a dose-range finding study: If you have not already done so, perform a study with a small number of animals to determine the MTD. This typically involves administering a range of doses and monitoring for adverse effects over a set period.[11][12][19]
-
Start with a lower dose: Begin with a dose known to have a pharmacodynamic effect (e.g., 6.25 mg/kg for target engagement) and escalate cautiously.[1]
-
Consider the route and frequency of administration: Toxicity can be influenced by how the compound is administered. Oral gavage, while common, can cause stress. The frequency of dosing will also impact tolerability.
-
Issue 3: Lack of Efficacy at a Tolerated Dose
-
Symptom: Animals tolerate the compound well, but you do not observe the expected biological effect.
-
Possible Cause:
-
Insufficient target engagement: The dose may be too low to achieve the necessary level of DYRK1A inhibition in the target tissue.
-
Poor bioavailability or rapid metabolism: The compound may not be well absorbed or may be cleared too quickly.
-
Blood-brain barrier penetration: If your target is in the central nervous system, the compound may not be reaching the brain in sufficient concentrations.
-
-
Solution:
-
Confirm target engagement: If possible, measure the levels of phosphorylated DYRK1A or a downstream substrate in your target tissue to confirm that the inhibitor is hitting its target at the administered dose.
-
Pharmacokinetic (PK) studies: Conduct a PK study to determine the concentration of this compound in plasma and, if relevant, the brain over time. This will provide crucial information on bioavailability, half-life, and Cmax.
-
Dose escalation: If the compound is well-tolerated, you may be able to increase the dose to achieve better target engagement.
-
Data Presentation
Table 1: In Vitro Potency of this compound and Other Common DYRK1A Inhibitors
| Compound | DYRK1A IC50 (nM) | DYRK2 IC50 (nM) | Other Notable Targets | Reference(s) |
| This compound | 2 | 6 | - | [1] |
| Harmine | ~100 | - | MAO-A | [8] |
| CX-4945 | 6.8 | 6.4 (DYRK1B) | CK2 (primary target) | [2][8][20] |
| Leucettine L41 | 40 (U251 cells) | - | CLK kinases | [4] |
Table 2: In Vivo Data for this compound (Publicly Available)
| Parameter | Value | Species | Route | Notes | Reference(s) |
| Effective Dose | 6.25 mg/kg (single dose) | Mouse | p.o. | Sustained decrease in pDYRK1A in a xenograft model. | [1] |
| MTD | Not publicly available | - | - | Recommended to be determined experimentally. | - |
| LD50 | Not publicly available | - | - | - | - |
| Bioavailability | Not publicly available | - | - | Described as "orally active". | [1] |
| Cmax | Not publicly available | - | - | - | - |
| Half-life | Not publicly available | - | - | - | - |
| Brain Penetration | Not publicly available | - | - | - | - |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
This protocol provides a general framework for a dose-escalation study to determine the MTD of this compound.
1. Animals:
-
Use the same species, strain, sex, and age of mice as in your planned efficacy studies.
-
Group size: 3-5 mice per dose group.
2. Dose Selection:
-
Based on the known effective dose of 6.25 mg/kg, select a range of doses. A suggested starting range could be 5, 15, 50, 150, and 300 mg/kg.
-
Include a vehicle control group.
3. Administration:
-
Administer this compound via the intended route for your efficacy studies (e.g., oral gavage).
-
Dosing can be a single administration or daily for a short period (e.g., 5-7 days).[19]
4. Monitoring:
-
Clinical Observations: Observe animals at least twice daily for any signs of toxicity (e.g., lethargy, ataxia, piloerection, abnormal respiration). Use a clinical scoring system to quantify observations.[21]
-
Body Weight: Measure body weight daily. The MTD is often defined as the dose that causes no more than a 10-15% weight loss and from which the animals recover.[21]
-
Endpoint: The study is typically concluded after 7-14 days. Euthanize animals that exceed a predetermined weight loss threshold (e.g., 20%) or show severe clinical signs.
5. Analysis:
-
Determine the highest dose that does not cause mortality, irreversible morbidity, or significant weight loss. This is the MTD.
Protocol 2: In-Life Toxicity Monitoring
This protocol outlines routine monitoring for animals in longer-term efficacy studies.
1. Clinical Observations:
-
Record daily observations of animal behavior and appearance.
2. Body Weight:
-
Measure body weight at least twice weekly.
3. Food and Water Consumption:
-
Monitor consumption as a sensitive indicator of general health.
4. Blood Collection (Interim and Terminal):
-
Collect blood via appropriate methods (e.g., saphenous vein for interim, cardiac puncture for terminal).
-
Hematology: Perform a complete blood count (CBC) to assess red blood cells, white blood cells, and platelets.
-
Clinical Chemistry: Analyze plasma or serum for markers of:
-
Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), bilirubin.
-
Kidney function: Blood urea nitrogen (BUN), creatinine.
-
Protocol 3: Terminal Endpoint and Tissue Collection for Histopathology
1. Euthanasia and Necropsy:
-
At the study endpoint, euthanize animals using an approved method.
-
Perform a thorough gross necropsy, examining all organs for abnormalities in size, color, and texture.
2. Organ Weights:
-
Weigh key organs, including the liver, kidneys, spleen, heart, and brain.
3. Tissue Collection and Fixation:
-
Collect a comprehensive set of tissues, including those from the control and highest dose groups, as well as any tissues with gross lesions from all animals.
-
Fix tissues in 10% neutral buffered formalin.
4. Histopathological Processing and Examination:
-
Tissues should be embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should perform a microscopic examination to identify any cellular changes indicative of toxicity (e.g., necrosis, inflammation, degeneration, apoptosis).[17][18]
Visualizations
Caption: this compound inhibits DYRK1A, impacting multiple downstream signaling pathways.
Caption: Workflow for assessing in vivo toxicity of this compound.
Caption: Troubleshooting logic for common in vivo experimental issues.
References
- 1. A chemical with proven clinical safety rescues Down-syndrome-related phenotypes in through DYRK1A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased dosage of DYRK1A leads to congenital heart defects in a mouse model of Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK1A antagonists rescue degeneration and behavioural deficits of in vivo models based on amyloid-β, Tau and DYRK1A neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A chemical with proven clinical safety rescues Down-syndrome-related phenotypes in through DYRK1A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DYRK1A antagonists rescue degeneration and behavioural deficits of in vivo models based on amyloid-β, Tau and DYRK1A neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A [frontiersin.org]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dyrk1a gene dosage in glutamatergic neurons has key effects in cognitive deficits observed in mouse models of MRD7 and Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxicology | MuriGenics [murigenics.com]
- 16. The Down syndrome-related protein kinase DYRK1A phosphorylates p27Kip1 and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of clinical chemistry analytes from a single mouse using diluted plasma: effective way to reduce the number of animals in toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 20. journals.biologists.com [journals.biologists.com]
- 21. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Dyrk1A-IN-4 Efficacy in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DYRK1A inhibitor, Dyrk1A-IN-4, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK2.[1] It functions by competing with ATP for the kinase's binding site. DYRK1A is a crucial kinase involved in various cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[2][3][4] By inhibiting DYRK1A, this compound can modulate these pathways, making it a valuable tool for studying and potentially treating diseases like cancer and neurodegenerative disorders.
Q2: In which animal models has the efficacy of DYRK1A inhibitors been demonstrated?
A2: The efficacy of various DYRK1A inhibitors has been demonstrated in a range of animal models. For cancer research, xenograft models using human cancer cell lines such as RS4;11 (leukemia), HCT-116 (colon cancer), SUM-159, and MDA-MB-231 (triple-negative breast cancer) in immunocompromised mice (e.g., BALB/c nude or NSG mice) have been utilized.[1] In the context of neurodegenerative diseases, particularly Down syndrome and Alzheimer's disease, transgenic mouse models like Tg(Dyrk1a), Ts65Dn, and Dp1Yey, which overexpress Dyrk1a, are commonly used to assess cognitive and neuromorphological improvements.[2][5]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound, by inhibiting DYRK1A, is known to impact several key signaling pathways:
-
Cell Cycle Regulation: DYRK1A influences the G1/S phase transition by phosphorylating and promoting the degradation of Cyclin D1, while stabilizing the cyclin-dependent kinase inhibitor p27Kip1. Inhibition of DYRK1A can, therefore, affect cell proliferation.[2]
-
EGFR Signaling: In certain cancers like glioblastoma, DYRK1A has been shown to stabilize the Epidermal Growth Factor Receptor (EGFR), promoting tumor growth. Inhibition of DYRK1A can lead to EGFR degradation and reduced tumorigenicity.[3]
-
NFAT Signaling: DYRK1A can phosphorylate Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear export and inactivation. This pathway is crucial in development and immune responses.
-
Tau and Amyloid-Beta (Aβ) Pathology: In the context of Alzheimer's disease, DYRK1A is implicated in the hyperphosphorylation of Tau protein and the processing of Amyloid Precursor Protein (APP), contributing to the formation of neurofibrillary tangles and amyloid plaques. DYRK1A inhibitors can mitigate these effects.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor in vivo efficacy despite in vitro potency | 1. Suboptimal formulation leading to poor solubility and bioavailability. 2. Inadequate dosing regimen (dose, frequency, or duration).3. Rapid metabolism of the compound.4. High plasma protein binding. | 1. Optimize the formulation. Several formulations have been reported for in vivo use. A common one is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Use of sonication may be required to achieve a clear solution.[1]2. Conduct a pilot dose-escalation study. Start with a reported effective dose for a similar DYRK1A inhibitor and adjust based on tolerability and biomarker modulation (e.g., pDYRK1A levels in surrogate tissues or tumors).3. Perform pharmacokinetic (PK) studies. Assess the half-life and exposure of this compound in your animal model to determine the optimal dosing frequency.4. Evaluate plasma protein binding. If binding is high, higher doses may be required to achieve a therapeutic concentration of the free drug. |
| Toxicity or adverse effects in treated animals (e.g., weight loss) | 1. The dose is too high.2. Off-target effects of the inhibitor.3. Vehicle-related toxicity. | 1. Reduce the dose. If efficacy is maintained at a lower dose, this is the simplest solution.2. Assess selectivity. Profile this compound against a panel of kinases to identify potential off-targets that could be responsible for the toxicity.3. Run a vehicle-only control group. This will help determine if the vehicle is contributing to the observed toxicity. If so, explore alternative, better-tolerated formulations. |
| Inconsistent results between experiments | 1. Variability in compound formulation and administration.2. Differences in animal age, weight, or health status.3. Inconsistent timing of sample collection or endpoint measurement. | 1. Standardize the formulation and administration protocol. Ensure the compound is fully dissolved and administered consistently (e.g., same time of day, same gavage technique).2. Use age- and weight-matched animals. House animals under identical conditions to minimize biological variability.3. Establish and adhere to a strict timeline for treatment, sample collection, and analysis. |
Quantitative Data
Table 1: In Vivo Pharmacodynamic Efficacy of this compound
| Animal Model | Cell Line | Compound | Dose | Route of Administration | Time Point | % Inhibition of pDYRK1A (Ser520) | Reference |
| BALB/c nude mice | RS4;11 Xenograft | This compound | 6.25 mg/kg | Oral (p.o.), single dose | 2 hours | 93% | [1] |
| BALB/c nude mice | RS4;11 Xenograft | This compound | 6.25 mg/kg | Oral (p.o.), single dose | 6 hours | 95% | [1] |
Table 2: Efficacy of DYRK1A Inhibition in Preclinical Cancer Models (Data from related DYRK1A inhibitors)
| Animal Model | Cancer Type | Treatment | Key Findings |
| NSG mice | Colon Cancer (HCT-116 xenograft) | DYRK1A knockout | Significantly reduced tumor volume and weight. |
| NSG mice | Triple-Negative Breast Cancer (SUM-159 & MDA-MB-231 xenografts) | DYRK1A knockout | Strong reduction in tumor volume and weight; significantly reduced lung metastasis. |
| Nude mice | Glioblastoma (GBM5 xenograft) | shRNA-mediated DYRK1A knockdown | Decreased tumor formation capacity. |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Subcutaneous Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., HCT-116 for colon cancer) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Inject 1-5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., NSG mice, 6-8 weeks old).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x length x width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, prepare the final formulation by diluting the stock solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administer this compound or vehicle control via oral gavage at the desired dose (e.g., starting with a dose-finding study from 5 to 25 mg/kg) and schedule (e.g., daily for 21 days).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blot for pDYRK1A, immunohistochemistry for proliferation markers like Ki-67).
-
Protocol 2: Assessment of this compound on Cognitive Function in a Down Syndrome Mouse Model
-
Animal Model and Treatment:
-
Use a transgenic mouse model of Down syndrome, such as Tg(Dyrk1a), and wild-type littermates as controls.
-
Begin treatment at a specified age (e.g., 3 months).
-
Administer this compound or vehicle control daily via oral gavage for a defined period (e.g., 4 weeks).
-
-
Behavioral Testing:
-
Perform a battery of behavioral tests to assess cognitive function. A common test is the Novel Object Recognition (NOR) test:
-
Habituation: Allow mice to explore an empty arena.
-
Familiarization: Place two identical objects in the arena and allow the mouse to explore for a set time.
-
Test: Replace one of the familiar objects with a novel object and measure the time spent exploring each object. An improvement in recognition memory is indicated by a preference for the novel object.
-
-
-
Biochemical and Histological Analysis:
-
Following behavioral testing, collect brain tissue.
-
Analyze brain homogenates by Western blot to confirm target engagement (reduction in pDYRK1A).
-
Perform histological analysis to assess neuronal morphology, synaptic markers, or pathology (e.g., Tau phosphorylation).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Down syndrome-related protein kinase DYRK1A phosphorylates p27Kip1 and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A Up-Regulation Specifically Impairs a Presynaptic Form of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
addressing Dyrk1A-IN-4 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential batch-to-batch variability when working with the Dyrk1A inhibitor, Dyrk1A-IN-4.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in experimental outcomes after switching to a new batch of this compound. What could be the cause?
A1: Batch-to-batch variability in small molecule inhibitors like this compound can stem from several factors. These can include variations in purity, the presence of different salt forms, residual solvents, or the presence of polymorphs which can affect solubility and bioavailability. It is also crucial to ensure that storage and handling protocols have been consistently followed for both the old and new batches.
Q2: How can we validate the potency and activity of a new batch of this compound?
A2: We recommend a multi-step validation process for each new batch to ensure consistency.
-
Biochemical Assay: Perform an in vitro kinase assay to determine the IC50 value against Dyrk1A. This will confirm the direct inhibitory activity of the compound.
-
Cell-Based Assay: Measure the inhibition of Dyrk1A autophosphorylation in a cell line that expresses Dyrk1A (e.g., U2OS cells). This confirms cell permeability and target engagement.[1]
-
Downstream Pathway Analysis: Use Western blotting or other methods to assess the phosphorylation status of a known Dyrk1A substrate or downstream marker. A consistent reduction in the phosphorylation of targets like Tau, NFAT, or members of the ASK1-JNK pathway can confirm the on-target effect of the inhibitor in a cellular context.[2]
Q3: What are the recommended storage and handling procedures for this compound?
A3: Proper storage is critical to maintaining the integrity of the compound. For long-term storage of the solid compound, -20°C for up to 2 years or 4°C for shorter periods is recommended. For stock solutions in solvents like DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles. When preparing solutions, sonication may be necessary to ensure complete dissolution.[1]
Q4: Are there known off-targets for this compound that could contribute to variability?
A4: this compound is a potent inhibitor of both DYRK1A and DYRK2.[1][3] While it shows selectivity against other kinases, slight variations in the impurity profile between batches could potentially lead to different off-target effects. If your experimental system is sensitive to the inhibition of kinases other than Dyrk1A, it is advisable to perform a broader kinase panel screening for each new batch.
Troubleshooting Guides
Issue 1: Reduced or No Activity with a New Batch
-
Problem: A new batch of this compound shows significantly lower inhibition of Dyrk1A activity compared to a previous batch.
-
Troubleshooting Workflow:
References
controlling for Dyrk1A-IN-4 off-target kinase inhibition
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for controlling the off-target effects of Dyrk1A-IN-4, a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A.
Frequently Asked Questions (FAQs)
FAQ 1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects are unintended interactions between a drug and cellular components other than its primary target.[1] Kinase inhibitors, which often target the highly conserved ATP-binding pocket, can bind to and inhibit multiple kinases across the kinome.[2][3] This "polypharmacology" can lead to misinterpreted experimental results, where an observed phenotype is mistakenly attributed to the inhibition of the primary target (Dyrk1A) when it is actually caused by the inhibition of one or more off-target kinases.[4][5] Understanding and controlling for these effects is critical for validating Dyrk1A as the true driver of a biological outcome.
FAQ 2: What are the known or likely off-targets for Dyrk1A inhibitors?
While a comprehensive public kinome scan specifically for this compound may not be available, data from other Dyrk1A inhibitors can provide insight into likely off-target families. DYRK1A is a member of the CMGC group of kinases. Inhibitors targeting DYRK1A often show cross-reactivity with other kinases in this group, such as:
-
GSK3β (Glycogen Synthase Kinase 3β)
-
CDKs (Cyclin-Dependent Kinases)
-
CLKs (CDC-Like Kinases) [6]
It is essential to empirically determine the specific off-target profile of the batch of this compound being used in your experiments through kinase profiling.
FAQ 3: How can I identify the specific off-targets of my this compound compound?
The most direct method is to perform a comprehensive kinase selectivity profile, often called a kinome scan. This involves screening the inhibitor against a large panel of purified kinases (e.g., 400+ kinases) at a fixed concentration (usually 1-10 µM).[4] The results will identify which kinases are significantly inhibited. Follow-up dose-response assays should be performed for any potent off-targets to determine their IC50 or Kd values.
Table 1: Example Kinome Scan Hit Summary for a Hypothetical Dyrk1A Inhibitor
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family | Notes |
|---|---|---|---|---|
| DYRK1A | 99% | 15 | CMGC | On-Target |
| GSK3β | 85% | 250 | CMGC | Potential Off-Target |
| CDK2 | 78% | 800 | CMGC | Potential Off-Target |
| CLK1 | 65% | 1,500 | CMGC | Weak Off-Target |
| PIM1 | 55% | > 5,000 | CAMK | Very Weak Off-Target |
Troubleshooting and Experimental Validation
This section provides guides to key experiments for validating that your observed cellular phenotype is a direct result of Dyrk1A inhibition.
Issue 1: I observe a phenotype with this compound, but I'm not sure if it's an on-target effect.
To confirm that the observed phenotype is due to Dyrk1A inhibition, a multi-step validation workflow is necessary. This involves using orthogonal approaches to demonstrate that the effect is specifically linked to Dyrk1A activity and not an off-target kinase.
Caption: Workflow for validating on-target vs. off-target effects.
Solution A: Use a Structurally Unrelated DYRK1A Inhibitor
If the phenotype is truly due to Dyrk1A inhibition, a second, structurally distinct DYRK1A inhibitor should reproduce the same biological effect.[6] Different inhibitors have different off-target profiles. If two unrelated inhibitors cause the same phenotype, it is more likely to be an on-target effect.
Table 2: Comparing Phenotypic Readouts from Structurally Distinct Inhibitors
| Inhibitor | DYRK1A IC50 | Key Off-Target | Phenotype A (e.g., Neurite Outgrowth) | Phenotype B (e.g., Cell Viability) |
|---|---|---|---|---|
| This compound | 15 nM | GSK3β (250 nM) | Increased by 50% | No change |
| Inhibitor L41 | 50 nM | CLK1 (300 nM) | Increased by 45% | No change |
Solution B: Perform a Rescue Experiment
A definitive way to prove on-target activity is through a rescue experiment. This involves overexpressing a version of DYRK1A that has been mutated to be resistant to the inhibitor. If the inhibitor's effect is lost in cells expressing the resistant mutant but not in cells expressing the wild-type (WT) kinase, it confirms the effect is mediated through DYRK1A.
Caption: this compound can inhibit both its intended target and unintended off-targets.
-
Obtain Constructs: Acquire expression vectors for WT-DYRK1A and a drug-resistant DYRK1A mutant. The resistance mutation is often in the "gatekeeper" residue of the ATP-binding pocket.
-
Transfection: Transfect your cell line of interest with WT-DYRK1A, resistant-DYRK1A, or an empty vector control.
-
Inhibitor Treatment: After allowing for protein expression (24-48 hours), treat the cells with this compound at a concentration known to produce the phenotype.
-
Assay Phenotype: Measure the biological endpoint of interest (e.g., protein phosphorylation, gene expression, cell morphology).
-
Analysis: The phenotype should be blocked by this compound in empty vector and WT-DYRK1A cells, but not in cells expressing the resistant-DYRK1A mutant.
Issue 2: How can I confirm that this compound is engaging DYRK1A inside the cell?
Solution: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that measures target engagement in intact cells.[7][8] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[9] By heating cell lysates treated with or without the inhibitor and measuring the amount of soluble DYRK1A remaining, you can confirm direct binding.[10]
Caption: CETSA demonstrates target engagement by showing inhibitor-induced protein stabilization.
-
Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with this compound (e.g., 1 µM) and another with a vehicle control (e.g., DMSO) for 1 hour.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Thermal Challenge: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Western Blot: Collect the supernatant (soluble fraction) and analyze the levels of soluble DYRK1A by Western blotting using a specific anti-DYRK1A antibody.
-
Analysis: Plot the amount of soluble DYRK1A as a function of temperature. In the presence of this compound, the curve should shift to the right, indicating a higher melting temperature and thus, target stabilization.
This technical guide provides a framework for rigorously validating the on-target effects of this compound. By employing a combination of biochemical profiling and orthogonal cellular assays, researchers can confidently attribute biological outcomes to the specific inhibition of DYRK1A.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Publications — CETSA [cetsa.org]
Dyrk1A-IN-4 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dyrk1A-IN-4, a potent inhibitor of DYRK1A and DYRK2 kinases.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK2.[1][2] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[3] DYRK1A is a dual-specificity kinase that can phosphorylate its substrates on serine and threonine residues and autophosphorylate on a tyrosine residue in its activation loop to become constitutively active.[4][5][6]
What are the primary cellular processes regulated by DYRK1A?
DYRK1A is a crucial regulator of various cellular processes, particularly in the central nervous system. Its functions include:
-
Cell Cycle Control: DYRK1A can promote cell cycle exit and premature differentiation by phosphorylating proteins like Cyclin D1.[7][8]
-
Neurogenesis and Neuronal Development: It plays a significant role in regulating the proliferation of neural progenitors, neuronal differentiation, and dendrite formation.[7][8][9][10] Overexpression is linked to neurodevelopmental issues seen in Down syndrome.[3][4][9]
-
Gene Transcription: DYRK1A can act as an elongation factor and regulate transcription by phosphorylating RNA polymerase II.[3] It also regulates the activity of transcription factors like NFAT (Nuclear Factor of Activated T-cells) by promoting their export from the nucleus.[4][7]
-
Alternative Splicing: It localizes to nuclear speckles and phosphorylates key splicing factors, thereby modulating alternative splicing of proteins like Tau.[5]
How should I store and handle this compound?
Proper storage is critical to maintain the inhibitor's activity.
-
Powder: Store at -20°C for up to 3 years.[2]
-
In Solvent: Prepare a concentrated stock solution, typically in DMSO. Aliquot this stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[2][11] For short-term use (within a week), aliquots can be kept at 4°C.[2]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 | Cell-based IC50 (pSer520 Autophosphorylation in U2OS cells) |
|---|---|---|
| DYRK1A | 2 nM[1][2][11] | 28 nM[11] |
| DYRK2 | 6 nM[1][2][11] | Not Reported |
Table 2: Solubility and Formulation
| Solvent | Max Solubility | Formulation for In Vivo Use (Example) |
|---|---|---|
| DMSO | 100 mg/mL[1] | Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility: 2.5 mg/mL (7.76 mM).[11] |
| Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility: 2.5 mg/mL (7.76 mM).[11] | ||
| Protocol 3: 10% DMSO, 90% Corn Oil. Solubility: 2.5 mg/mL (7.76 mM).[11] |
Note: For in vivo formulations, sonication may be required to achieve a clear solution.[11]
Experimental Protocols & Best Practices
Protocol: General Cell-Based Assay for DYRK1A Inhibition
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1%. If a higher concentration is necessary, a vehicle control with the same DMSO concentration must be included.[2]
-
-
Cell Culture and Treatment:
-
Plate cells (e.g., U2OS, A2780) at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Incubate for the desired treatment period (e.g., 2, 6, 24 hours).
-
-
Endpoint Analysis (Example: Western Blot for DYRK1A activity):
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with a primary antibody against the phosphorylated form of a known DYRK1A substrate (e.g., p-Tau) or against DYRK1A autophosphorylation (pSer520).[11]
-
Probe with a primary antibody for total DYRK1A and a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
Quantify the band intensities to determine the extent of inhibition.
-
Troubleshooting Guide
Q1: I am not seeing an effect at the expected concentration. What could be wrong?
-
A1: Compound Integrity: Ensure the compound has been stored correctly. Repeated freeze-thaw cycles can degrade the inhibitor. Use a fresh aliquot from your -80°C stock.
-
A2: Solubility Issues: this compound may precipitate in aqueous media at high concentrations. When diluting your DMSO stock into culture medium, vortex thoroughly. If you observe precipitation, consider using a lower concentration or a formulation with surfactants like Tween-80 for specific applications.[11]
-
A3: Cell Type and Target Expression: Confirm that your cell line expresses sufficient levels of DYRK1A. DYRK1A expression can vary between cell types.[7] You can verify this by Western blot or qPCR.
-
A4: Assay Sensitivity: Your downstream readout may not be sensitive enough. Inhibition of DYRK1A autophosphorylation at Ser520 is a direct and sensitive measure of target engagement.[11]
Q2: I am observing cytotoxicity or unexpected phenotypes. How can I determine if this is an off-target effect?
-
A1: Dose-Response Curve: Perform a dose-response experiment to determine if the cytotoxicity correlates with the dose required for DYRK1A inhibition. Significant toxicity at concentrations well above the IC50 for DYRK1A may suggest off-target effects.
-
A2: Use a Structurally Different Inhibitor: Employ another well-characterized DYRK1A inhibitor with a different chemical scaffold (e.g., Harmine, EHT 1610).[3][5] If both inhibitors produce the same phenotype, it is more likely to be a result of on-target DYRK1A inhibition.
-
A3: Negative Control Compound: Use an inactive analog of this compound if available. This is the most rigorous control for off-target effects.
-
A4: Genetic Controls (Rescue/Knockdown): The gold standard is to use genetic approaches.
-
Knockdown: Use shRNA or siRNA to reduce DYRK1A expression.[12] The resulting phenotype should mimic the effect of this compound.
-
Rescue: In DYRK1A knockdown or knockout cells, see if the phenotype can be rescued by expressing a wild-type DYRK1A. The inhibitor should have no effect in knockout cells.
-
Q3: My in vivo experiment results are inconsistent. What should I check?
-
A1: Formulation and Bioavailability: Ensure your formulation is homogenous and the compound is fully dissolved. Sonication is often required.[11] this compound is orally active, but pharmacokinetics can vary. Check for sustained target inhibition in your model; for example, a single 6.25 mg/kg oral dose in mice led to a sustained decrease in phosphorylated DYRK1A levels for at least 6 hours.[11]
-
A2: Target Engagement in Tissue: It is crucial to confirm that the inhibitor is reaching the target tissue and inhibiting DYRK1A. Collect tissue samples (e.g., tumor xenograft, brain) at different time points after administration and measure the levels of a DYRK1A phosphorylation marker by Western blot or immunohistochemistry.
-
A3: Animal Model Considerations: The role and expression level of DYRK1A can be context-dependent. Ensure the chosen animal model is appropriate for the biological question being addressed.
Visualized Pathways and Workflows
Caption: Simplified DYRK1A signaling pathway and the mechanism of inhibition by this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: Decision tree for troubleshooting common issues with this compound experiments.
References
- 1. abmole.com [abmole.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A - Wikipedia [en.wikipedia.org]
- 7. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of DYRK1A disrupts neural lineage specificationin human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting Dyrk1A with AAVshRNA Attenuates Motor Alterations in TgDyrk1A, a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
challenges in using Dyrk1A-IN-4 for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dyrk1A-IN-4, particularly in the context of long-term studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lack of efficacy in cell-based assays | Compound Instability: this compound, like many small molecules, may degrade over time in solution, especially with repeated freeze-thaw cycles. | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles. - Store stock solutions at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month).[1] - Protect solutions from light. |
| Solubility Issues: Precipitation of the compound in aqueous cell culture media can lead to a lower effective concentration. | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and compound precipitation. - Visually inspect the medium for any signs of precipitation after adding this compound. - If solubility is a concern, consider using a stabilizing agent like SBE-β-CD in the formulation.[1] | |
| Cell Line Variability: Different cell lines may have varying levels of DYRK1A expression or compensatory signaling pathways that can affect the response to the inhibitor. | - Confirm DYRK1A expression in your cell line of interest via Western blot or qPCR. - Consider using a positive control cell line known to be sensitive to DYRK1A inhibition. | |
| Off-target effects observed | Lack of Specificity: While this compound is a potent DYRK1A inhibitor, it also shows activity against DYRK2.[1] At higher concentrations, it may inhibit other kinases. | - Use the lowest effective concentration of this compound as determined by a dose-response curve in your experimental system. - To confirm that the observed phenotype is due to DYRK1A inhibition, consider using a structurally different DYRK1A inhibitor as a validation tool. - Perform rescue experiments by overexpressing a this compound-resistant mutant of DYRK1A, if available. - Use siRNA or CRISPR/Cas9 to specifically knock down DYRK1A and compare the phenotype to that observed with this compound treatment. |
| Toxicity in long-term in vitro or in vivo studies | Compound-related toxicity: Prolonged exposure to any small molecule inhibitor can lead to cellular stress and toxicity. | - In vitro: Perform long-term cell viability assays (e.g., trypan blue exclusion, MTT, or real-time confluence monitoring) to determine the maximum non-toxic concentration for your specific cell line and experiment duration. - In vivo: Conduct a pilot study to assess the maximum tolerated dose (MTD) for the planned duration of your experiment. Monitor animals for signs of toxicity such as weight loss, behavioral changes, and changes in food and water intake. - Consider intermittent dosing schedules, which may provide the desired efficacy while minimizing toxicity. |
| On-target toxicity: Long-term inhibition of DYRK1A, a kinase involved in numerous cellular processes, may have deleterious effects. | - Carefully monitor for phenotypes associated with DYRK1A haploinsufficiency, such as neurological or developmental abnormalities in long-term animal studies. - Analyze key downstream signaling pathways to understand the broader physiological impact of sustained DYRK1A inhibition. | |
| Difficulty in translating in vitro potency to in vivo efficacy | Pharmacokinetic (PK) and Pharmacodynamic (PD) properties: Poor bioavailability, rapid metabolism, or inability to reach the target tissue in sufficient concentrations can limit in vivo efficacy. | - For in vivo studies, use a well-characterized vehicle for administration. Formulations with DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD have been suggested.[1] - If possible, perform pharmacokinetic studies to determine the half-life and tissue distribution of this compound in your animal model. - Assess target engagement in vivo by measuring the phosphorylation of a known DYRK1A substrate (e.g., pDYRK1A S520) in tissue samples at different time points after administration.[1] |
Frequently Asked Questions (FAQs)
Compound Properties and Handling
1. What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation, it is advisable to prepare single-use aliquots.[1]
2. What are the known IC50 values for this compound?
The inhibitory potency of this compound has been characterized in various assays:
| Target/Assay | IC50 (nM) |
| DYRK1A (biochemical assay) | 2 |
| DYRK2 (biochemical assay) | 6 |
| DYRK1A pSer520 autophosphorylation (U2OS cells) | 28 |
| A2780 cells (3D tumor sphere) | 13 |
| SK-N-MC cells (3D tumor sphere) | 31 |
| C-33A cells (3D tumor sphere) | 21 |
Data sourced from MedChemExpress.[1]
Experimental Design and Protocols
3. What are some considerations for designing long-term in vitro studies with this compound?
For long-term cell culture experiments, it is crucial to:
-
Determine the optimal, non-toxic concentration: Perform a long-term viability assay (e.g., 7-14 days) with a range of this compound concentrations to identify the highest concentration that does not impact cell survival or proliferation.
-
Regularly refresh the medium and compound: The stability of this compound in cell culture medium at 37°C over extended periods is not well-documented. It is recommended to refresh the medium with the compound every 24-48 hours to ensure a consistent effective concentration.
-
Monitor for phenotypic changes: Be aware that long-term inhibition of DYRK1A can lead to changes in cell cycle, differentiation, or other cellular processes.[2]
4. How can I formulate this compound for in vivo studies, and what is a typical dosing regimen?
This compound is orally active.[1] Suggested formulations for oral gavage include:[1]
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
A single oral dose of 6.25 mg/kg has been shown to result in sustained inhibition of phosphorylated DYRK1A in a mouse xenograft model.[1] For long-term studies, the dosing frequency will need to be optimized based on the compound's pharmacokinetics and the desired level of target engagement. A note of caution is provided for protocols using SBE-β-CD for dosing periods exceeding half a month.[1]
5. How can I confirm that this compound is hitting its target in my long-term animal study?
To assess in vivo target engagement, you can:
-
Collect tissue samples: At various time points during your study (and at the endpoint), collect tissues of interest.
-
Analyze DYRK1A activity: Perform Western blot analysis on tissue lysates to measure the phosphorylation of DYRK1A at its autophosphorylation site (pSer520) or the phosphorylation of a known downstream substrate. A sustained decrease in the phosphorylated form relative to the total protein level would indicate target engagement.[1]
-
Pharmacokinetic analysis: If feasible, measure the concentration of this compound in plasma and the target tissue to correlate drug levels with the observed pharmacodynamic effects.
Mechanism of Action and Potential Challenges
6. What are the main signaling pathways affected by DYRK1A inhibition?
DYRK1A is a pleiotropic kinase involved in regulating numerous cellular processes. Key pathways affected by its inhibition include:
-
Cell Cycle Regulation: DYRK1A can phosphorylate and promote the degradation of cyclin D1, leading to G1/S phase arrest.[2] Inhibition of DYRK1A can therefore influence cell proliferation.
-
Transcription and Splicing: DYRK1A phosphorylates transcription factors such as NFAT and CREB, as well as components of the splicing machinery.[3]
-
Apoptosis: DYRK1A can phosphorylate and inactivate pro-apoptotic proteins like Caspase 9.[2]
-
Neurodevelopment and Function: DYRK1A plays a critical role in neurogenesis and synaptic plasticity.[3][4]
7. What are the potential off-target effects of this compound?
This compound is highly potent against DYRK1A and DYRK2.[1] While its broader kinome selectivity profile is not extensively published, it is a common challenge for kinase inhibitors to have off-target activities, especially at higher concentrations. The DYRK family has other members (DYRK1B, DYRK3, DYRK4), and there is structural similarity with other kinases in the CMGC family (e.g., CDKs, GSK3, MAPKs, and CLKs).[5][6] Off-target effects can become more pronounced in long-term studies.
8. What are the known mechanisms of DYRK1A protein degradation, and how might this impact long-term inhibition studies?
DYRK1A protein levels are regulated by the ubiquitin-proteasome system. The E3 ligase SCFβTrCP has been shown to mediate the ubiquitination and subsequent degradation of DYRK1A.[7] This degradation is cell cycle-dependent. While this compound is an activity inhibitor, not a degrader, the natural turnover of the DYRK1A protein is a relevant factor in long-term studies. If the inhibitor affects cellular processes that in turn alter the expression or degradation of DYRK1A, this could lead to complex feedback loops.
Visualizations
Signaling Pathways of DYRK1A
References
- 1. Discovery and Functional Characterization of a Potent, Selective, and Metabolically Stable PROTAC of the Protein Kinases DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
refining Dyrk1A-IN-4 treatment protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dyrk1A-IN-4, a potent inhibitor of DYRK1A and DYRK2 kinases.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound is a potent and orally active dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK2.[1][2] It is widely used in research to study the cellular functions of these kinases.
2. What are the IC50 values for this compound?
The inhibitory potency of this compound has been determined in various assays.
| Target | IC50 | Assay Type |
| DYRK1A | 2 nM | In vitro kinase assay |
| DYRK2 | 6 nM | In vitro kinase assay |
| DYRK1A pSer520 autophosphorylation | 28 nM | U2OS cells |
| A2780 cells (ovarian adenocarcinoma) | 13 nM | 3D tumor sphere model |
| SK-N-MC cells (neuroblastoma) | 31 nM | 3D tumor sphere model |
| C-33A cells (cervical squamous cell carcinoma) | 21 nM | 3D tumor sphere model |
Data compiled from multiple sources.[1][2][3]
3. How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent (e.g., DMSO) | -80°C | 6 months |
| In solvent (e.g., DMSO) | -20°C | 1 month |
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1][2] For in vivo studies, specific formulations are required.[3]
4. What are the known off-target effects of Dyrk1A inhibitors?
While this compound is highly potent for DYRK1A and DYRK2, researchers should be aware of potential off-target effects common to DYRK inhibitors. For instance, the natural compound Harmine, another DYRK1A inhibitor, also targets monoamine oxidase (MAO-A).[4] Some inhibitors may also show activity against other kinases like GSK3β or CLK.[5] It is always recommended to include appropriate controls to validate that the observed effects are due to DYRK1A/2 inhibition.
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of DYRK1A activity in cell-based assays.
-
Possible Cause 1: Inhibitor Degradation.
-
Possible Cause 2: Incorrect Inhibitor Concentration.
-
Solution: Verify the calculations for your working concentrations. The cellular IC50 for DYRK1A autophosphorylation is higher than the enzymatic IC50.[3] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Cell Permeability Issues.
-
Solution: While this compound is orally active, suggesting good cell permeability, ensure sufficient incubation time for the inhibitor to penetrate the cells and reach its target. This may need to be optimized for your specific cell type.
-
-
Possible Cause 4: High Protein Binding in Media.
-
Solution: The presence of high concentrations of serum proteins in the culture medium can sometimes reduce the effective concentration of a small molecule inhibitor. Consider reducing the serum concentration during the treatment period, if compatible with your experimental design.
-
Problem 2: Solubility issues with this compound.
-
Possible Cause 1: Precipitation in Aqueous Solutions.
-
Solution: this compound is highly soluble in DMSO but may precipitate when diluted into aqueous media.[1] To avoid this, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and that the inhibitor is added to the medium with vigorous mixing.[2] If precipitation occurs, sonication or gentle warming may aid dissolution.[3]
-
-
Possible Cause 2: Incorrect Solvent for In Vivo Studies.
Problem 3: Unexpected cellular phenotypes or off-target effects.
-
Possible Cause 1: Inhibition of DYRK2.
-
Solution: this compound is a dual inhibitor of DYRK1A and DYRK2.[2] If your research aims to specifically target DYRK1A, consider using genetic approaches like siRNA or CRISPR to validate your findings and distinguish between the effects of inhibiting DYRK1A versus DYRK2.
-
-
Possible Cause 2: Context-Dependent Function of DYRK1A.
-
Solution: DYRK1A's role can be context-dependent, acting as both an oncogene and a tumor suppressor in different cancer models.[4] The observed phenotype will depend on the specific cellular background and the signaling pathways active in your model system. A thorough literature review of DYRK1A's role in your specific area of research is recommended.
-
Experimental Protocols
1. In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified DYRK1A kinase.
-
Materials:
-
Recombinant human DYRK1A
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
DYRK1A substrate (e.g., DYRKtide peptide)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the DYRK1A enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying ADP production or using a phosphospecific antibody against the substrate.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
2. Western Blotting for DYRK1A Autophosphorylation
This protocol describes how to measure the inhibition of DYRK1A autophosphorylation in a cellular context.
-
Materials:
-
Cell line of interest (e.g., U2OS)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-DYRK1A (pSer520), anti-total DYRK1A, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated DYRK1A to total DYRK1A.
-
Signaling Pathways and Experimental Workflows
DYRK1A Signaling Pathways
DYRK1A is a multifaceted kinase involved in numerous cellular processes, including cell cycle regulation, neurodevelopment, and apoptosis.[4][6] Below are diagrams illustrating some of the key pathways regulated by DYRK1A.
References
- 1. abmole.com [abmole.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DYRK1A disrupts neural lineage specificationin human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A - Wikipedia [en.wikipedia.org]
Validation & Comparative
Dyrk1A-IN-4: A Comparative Guide to a Potent and Selective DYRK1A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dyrk1A-IN-4 with other notable inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a crucial kinase implicated in a range of cellular processes and its dysregulation is associated with neurodevelopmental disorders, neurodegenerative diseases such as Alzheimer's, and certain types of cancer. The development of potent and selective DYRK1A inhibitors is therefore of significant interest for both basic research and therapeutic applications.
Introduction to this compound
This compound is a potent and orally active inhibitor of DYRK1A. It has demonstrated high potency in biochemical and cellular assays, making it a valuable tool for studying DYRK1A function and a promising candidate for further drug development. This guide will compare its performance characteristics against other well-known DYRK1A inhibitors: Harmine, INDY, GNF4877, and ID-8.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and its counterparts, focusing on inhibitory potency and selectivity.
Table 1: In Vitro Inhibitory Potency (IC50)
| Inhibitor | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | DYRK2 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | 2[1] | - | 6[1] | - |
| Harmine | 80[2] | - | 900[2] | MAO-A (Ki = 16.9)[3] |
| INDY | 240[4][5] | 230[5][6] | >90% inhibition at 10µM[6] | CLK1, CLK4, CK1, PIM1 (>90% inhib. at 10µM)[6] |
| GNF4877 | 6[7][8] | - | - | GSK3β (16)[7][8] |
| ID-8 | - | - | - | DYRKs inhibitor, stimulates hESC proliferation[9][10] |
Table 2: Cellular Activity and In Vivo Efficacy
| Inhibitor | Cellular Assay | In Vivo Model | Key Findings |
| This compound | Inhibition of DYRK1A pSer520 autophosphorylation in U2OS cells (IC50 = 28 nM)[1] | RS4;11 xenograft mice | Sustained decrease of phosphorylated DYRK1A levels[1] |
| Harmine | Inhibition of Tau phosphorylation (IC50 ~700 nM)[2] | db/db mice (obese) | Reduced blood glucose and improved insulin sensitivity[2] |
| INDY | Reverses aberrant Tau phosphorylation and rescues repressed NFAT signaling[4][5] | Xenopus embryos | Rescued head malformation induced by DYRK1A overexpression[11] |
| GNF4877 | Increased β-cell proliferation (EC50 = 0.66 µM)[7][8] | RIP-DTA transgenic mice | Increased β-cell mass and improved glycemic control[7] |
| ID-8 | Stimulates human embryonic stem cell (hESC) survival and proliferation[9] | - | - |
Mechanism of Action
Most of the compared inhibitors, including this compound, are believed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of its substrates.
Signaling Pathways and Experimental Workflows
To visualize the context of DYRK1A inhibition and the methods used for evaluation, the following diagrams are provided.
References
- 1. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Harmine - Wikipedia [en.wikipedia.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. INDY, DYRK1A/B inhibitor (ab223890) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Potency: Dyrk1A-IN-4 Versus Harmine in Dyrk1A Inhibition
For researchers in neurodegenerative diseases, cancer, and diabetes, the quest for potent and selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) is of paramount importance. This guide provides a comprehensive comparison of two prominent Dyrk1A inhibitors, Dyrk1A-IN-4 and Harmine, focusing on their efficacy, supported by experimental data and detailed methodologies.
Dyrk1A, a serine/threonine kinase, is a critical regulator of various cellular processes, including neuronal development, cell proliferation, and apoptosis. Its dysregulation has been implicated in several pathologies, making it an attractive therapeutic target. This comparison aims to equip researchers with the necessary information to make informed decisions about the selection and application of these inhibitors in their studies.
Quantitative Efficacy: A Tale of Two Inhibitors
The inhibitory potency of this compound and Harmine against Dyrk1A and other kinases has been evaluated in multiple studies. The following tables summarize the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor efficacy.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | DYRK1A | 2 | Biochemical Assay | [1] |
| DYRK2 | 6 | Biochemical Assay | [1] | |
| DYRK1A (pSer520 autophosphorylation) | 28 | Cell-based Assay (U2OS cells) | [1] | |
| Harmine | DYRK1A | 33 - 80 | Biochemical Assay | [2] |
| DYRK1B | 166 | Biochemical Assay | [2] | |
| DYRK2 | 900 - 1900 | Biochemical Assay | [2] | |
| DYRK3 | 800 | Biochemical Assay | [2] | |
| DYRK4 | 80,000 | Biochemical Assay | [2] | |
| Monoamine Oxidase A (MAO-A) | ~5.8 | Biochemical Assay | [3] |
Table 1: In vitro inhibitory activity of this compound and Harmine against Dyrk family kinases and other targets.
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| This compound | RS4;11 xenograft | 93-95% inhibition of pDYRK1A | 6.25 mg/kg (in vivo) | [1] |
| Harmine | Cultured hippocampal neurons | Inhibition of neuritogenesis | IC50 = 48 nM | [2] |
| DS-derived fibroblasts | Reversal of G1 cell cycle extension | 5µM | [4] |
Table 2: Cellular and in vivo efficacy of this compound and Harmine.
Based on the available data, this compound exhibits exceptional potency against Dyrk1A with an IC50 in the low nanomolar range, suggesting it is a highly effective inhibitor in biochemical assays. In a cellular context, it also demonstrates potent inhibition of Dyrk1A autophosphorylation. Harmine, a well-established Dyrk1A inhibitor, also shows potent inhibition in the nanomolar range, albeit generally higher than this compound. A critical consideration for Harmine is its significant off-target activity, particularly its potent inhibition of Monoamine Oxidase A (MAO-A), which can lead to confounding effects in biological systems.[3]
Delving into the Dyrk1A Signaling Pathway
Dyrk1A exerts its effects by phosphorylating a multitude of downstream substrates involved in various signaling cascades. Understanding this pathway is crucial for interpreting the effects of its inhibitors.
Dyrk1A Signaling Pathway
The diagram above illustrates a simplified overview of the Dyrk1A signaling pathway. Upstream, transcription factors like REST (RE1-Silencing Transcription factor) can regulate Dyrk1A expression.[5] Dyrk1A, in turn, phosphorylates a diverse array of downstream targets. In cell cycle regulation, Dyrk1A promotes G1/S phase arrest by phosphorylating and promoting the degradation of Cyclin D1, while upregulating p21 and stabilizing p27.[4][5] In the context of neurodevelopment, Dyrk1A phosphorylates key proteins such as Tau and Amyloid Precursor Protein (APP), processes implicated in neurodegenerative diseases.[5] It also inactivates the NFAT (Nuclear factor of activated T-cells) transcription factors through phosphorylation.[5] Furthermore, Dyrk1A can activate STAT3, which in turn upregulates HIF-1α, a key regulator of cellular responses to hypoxia.[6]
Experimental Methodologies: A Closer Look
The following sections detail the typical experimental protocols used to assess the efficacy of Dyrk1A inhibitors.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Dyrk1A.
Biochemical Kinase Assay Workflow
Protocol:
-
Reagent Preparation:
-
Recombinant human Dyrk1A enzyme is diluted in a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
A specific peptide substrate for Dyrk1A (e.g., a synthetic peptide derived from a known Dyrk1A substrate) is prepared in the assay buffer.
-
ATP is prepared at a specific concentration (often near the Km for Dyrk1A).
-
The inhibitors (this compound or Harmine) are serially diluted in DMSO.
-
-
Reaction Setup:
-
The Dyrk1A enzyme, peptide substrate, and varying concentrations of the inhibitor are pre-incubated in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
-
Incubation and Termination:
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., a solution containing a high concentration of EDTA).
-
-
Detection:
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate, coupled with a fluorescent or luminescent secondary antibody or reagent (e.g., ADP-Glo™ Kinase Assay).
-
ELISA-based assays: The substrate is immobilized on a plate, and a phospho-specific antibody is used for detection.[7]
-
HPLC-based assays: Separation and quantification of the phosphorylated and non-phosphorylated peptide substrate by high-performance liquid chromatography.[8]
-
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Autophosphorylation Assay
This assay measures the inhibitor's ability to block Dyrk1A's autophosphorylation within a cellular environment, providing a more physiologically relevant measure of efficacy.
Protocol:
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., U2OS, HEK293) is cultured to an appropriate confluency.
-
Cells are treated with a range of concentrations of the Dyrk1A inhibitor (this compound or Harmine) or a vehicle control (DMSO) for a specified duration.
-
-
Cell Lysis:
-
After treatment, the cells are washed with cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Western Blotting:
-
The protein concentration of the cell lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of Dyrk1A at a key autophosphorylation site (e.g., pSer520).
-
A primary antibody against total Dyrk1A is used on a separate blot or after stripping the first antibody to normalize for protein loading.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software.
-
The ratio of phosphorylated Dyrk1A to total Dyrk1A is calculated for each treatment condition.
-
The IC50 value is determined by plotting the percentage of inhibition of autophosphorylation against the inhibitor concentration.
-
Conclusion
Both this compound and Harmine are potent inhibitors of Dyrk1A. This compound demonstrates superior potency in biochemical assays and strong efficacy in cellular and in vivo models.[1] Harmine, while also a potent inhibitor, is hampered by its significant off-target effects, most notably on MAO-A, which necessitates careful consideration and control in experimental design.[3] The choice between these two inhibitors will ultimately depend on the specific research question, the experimental system being used, and the need for high selectivity. For studies requiring a highly potent and more selective tool compound, this compound appears to be the more advantageous choice based on the currently available data. Researchers are encouraged to carefully review the primary literature and consider the experimental context when selecting a Dyrk1A inhibitor for their studies.
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A suppression attenuates HIF-1α accumulation and enhances the anti-liver cancer effects of regorafenib and sorafenib under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-performance liquid chromatography assay for Dyrk1a, a Down syndrome-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dyrk1A-IN-4 Specificity Against DYRK1B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitor Dyrk1A-IN-4's specificity for its primary target, Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), versus the closely related isoform, DYRK1B. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to aid researchers in assessing the suitability of this compound for their studies.
Introduction to DYRK1A and DYRK1B
DYRK1A and DYRK1B are members of the Class I dual-specificity tyrosine-regulated kinase (DYRK) family. They share a high degree of homology within their catalytic domains and are involved in a variety of cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[1][2] Despite their similarities, they exhibit distinct expression patterns and have been implicated in different pathologies. DYRK1A is linked to Down syndrome and Alzheimer's disease, while DYRK1B is associated with certain cancers and metabolic syndrome.[2][3] Given their overlapping functions and structural similarity, developing selective inhibitors is a significant challenge and a critical need for targeted therapeutic strategies.
This compound: A Potent DYRK1A Inhibitor
This compound is a potent, orally active inhibitor of DYRK1A.[4][5][6] Its efficacy in inhibiting DYRK1A autophosphorylation has been demonstrated in cellular assays.[4] This guide focuses on the critical aspect of its selectivity over DYRK1B, a key factor in its utility as a specific research tool and potential therapeutic agent.
Quantitative Analysis of Inhibitor Specificity
The following table summarizes the available quantitative data for this compound and other relevant DYRK1A inhibitors. This data is crucial for comparing the selectivity profile of this compound.
| Inhibitor | Target | IC50 (nM) | Fold Selectivity (DYRK1B/DYRK1A) | Reference |
| This compound | DYRK1A | 2 | N/A * | [4][5][6] |
| DYRK1B | Not Reported | |||
| DYRK2 | 6 | [4][5][6] | ||
| FRTX-02 | DYRK1A | 2.9 | 0.66 | [7] |
| DYRK1B | 1.9 | [7] | ||
| Lorecivivint (SM04690) | DYRK1A | 26.9 | N/A | [7] |
| CLK2 | 5.8 | [7] | ||
| INDY | DYRK1A | 240 | 0.96 | [2] |
| DYRK1B | 230 | [2] |
Note: A specific IC50 value for this compound against DYRK1B is not publicly available in the reviewed literature. Researchers are encouraged to perform head-to-head comparative assays to definitively determine this value.
Experimental Protocols for Validating Specificity
To validate the specificity of this compound against DYRK1B, researchers can employ a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified DYRK1A and DYRK1B.
Objective: To determine the IC50 values of this compound for DYRK1A and DYRK1B.
Materials:
-
Purified recombinant human DYRK1A and DYRK1B enzymes
-
DYRKtide substrate (or other suitable peptide substrate)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Serially dilute this compound in DMSO to create a range of concentrations (e.g., from 1 µM to 0.01 nM).
-
Prepare a kinase/substrate solution by diluting DYRK1A or DYRK1B and the peptide substrate in kinase assay buffer to the desired final concentrations.
-
Prepare an ATP solution in kinase assay buffer.
-
-
Assay Setup:
-
Add a small volume (e.g., 2.5 µL) of the serially diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the kinase/substrate solution (e.g., 5 µL) to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction:
-
Add the ATP solution (e.g., 2.5 µL) to each well to start the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detect Kinase Activity:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Cellular Target Engagement Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of DYRK1A and DYRK1B within a cellular context.
Objective: To determine the cellular potency (IC50) of this compound for DYRK1A and to assess its effect on DYRK1B.
Materials:
-
Cell line expressing endogenous or overexpressed DYRK1A and DYRK1B (e.g., U2OS, HEK293T)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against phosphorylated DYRK1A (e.g., pSer520)
-
Primary antibody against total DYRK1A
-
Primary antibody against phosphorylated DYRK1B (if a specific antibody is available)
-
Primary antibody against total DYRK1B
-
Loading control antibody (e.g., GAPDH, β-actin)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence or fluorescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-DYRK1A, total DYRK1A, p-DYRK1B, total DYRK1B, and a loading control.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence or fluorescence imaging system.
-
Quantify the band intensities.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Plot the percentage of inhibition of autophosphorylation versus the inhibitor concentration to determine the cellular IC50.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of DYRK1A and DYRK1B and the experimental workflow for determining inhibitor specificity.
Conclusion
This compound is a highly potent inhibitor of DYRK1A with a reported IC50 of 2 nM.[4][5][6] While its activity against the closely related kinase DYRK1B has not been widely reported, its high potency for DYRK1A suggests it may serve as a valuable tool for studying the specific roles of this kinase. However, for conclusive validation of its specificity, direct comparative assays against DYRK1B are essential. The experimental protocols provided in this guide offer a robust framework for researchers to independently verify the selectivity of this compound and other inhibitors. Understanding the distinct signaling pathways of DYRK1A and DYRK1B, as visualized in the provided diagram, is also critical for interpreting the downstream effects of selective inhibition. This guide aims to equip researchers with the necessary information to confidently assess and utilize this compound in their investigations into the complex biology of the DYRK family of kinases.
References
- 1. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential maturation and chaperone dependence of the paralogous protein kinases DYRK1A and DYRK1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. abmole.com [abmole.com]
- 7. alzdiscovery.org [alzdiscovery.org]
A Comparative Guide to DYRK1A Inhibitors: Dyrk1A-IN-4, EHT 5372, and L41
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of three prominent DYRK1A inhibitors: Dyrk1A-IN-4, EHT 5372, and L41. The information presented is curated from publicly available research to assist in the selection of the most appropriate compound for specific research applications.
Introduction to DYRK1A and its Inhibitors
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and survival.[1] Its gene is located on chromosome 21, and its overexpression is implicated in the pathogenesis of Down syndrome and Alzheimer's disease.[1][2] This has made DYRK1A a significant therapeutic target, leading to the development of numerous small molecule inhibitors. This guide focuses on a comparative analysis of this compound, EHT 5372, and L41, highlighting their performance based on available experimental data.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound, EHT 5372, and L41, focusing on their inhibitory potency and kinase selectivity.
Table 1: In Vitro Inhibitory Potency against DYRK1A
| Compound | IC50 (nM) vs DYRK1A | Assay Type | Reference |
| This compound | 2 | Biochemical Kinase Assay | [3] |
| EHT 5372 | 0.22 | Biochemical Kinase Assay | [4][5] |
| L41 | 28 | Biochemical Kinase Assay | [6] |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinases (IC50 in nM) | Selectivity Panel Details | Reference |
| This compound | DYRK2 (6) | Limited data available. | [3] |
| EHT 5372 | DYRK1B (0.28), CLK1 (22.8), CLK2 (88.8), CLK4 (59.0), GSK-3α (7.44), GSK-3β (221), DYRK2 (10.8), DYRK3 (93.2) | Profiled against a panel of 339 kinases. | [7] |
| L41 | Known to inhibit other DYRK family members and CLKs. Also inhibits GSK3β. | Specific IC50 values against a broad panel are not readily available in a comparative format. | [8][9] |
Table 3: Cellular Activity
| Compound | Cellular Assay | IC50 (nM) | Cell Line | Reference |
| This compound | Inhibition of DYRK1A pSer520 autophosphorylation | 28 | U2OS | [3] |
| This compound | Anti-proliferative (3D tumor sphere) | 13 | A2780 (ovarian) | [3] |
| This compound | Anti-proliferative (3D tumor sphere) | 31 | SK-N-MC (neuroblastoma) | [3] |
| This compound | Anti-proliferative (3D tumor sphere) | 21 | C-33A (cervical) | [3] |
| EHT 5372 | Reduction of pS396-Tau levels | 1700 | Not specified | [7] |
| EHT 5372 | Reduction of Aβ production | 1060 | Not specified | [7] |
| L41 | Inhibition of endogenous DYRK1A activity | Effective at 10 µM | HT22 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for determining the in vitro potency of inhibitors against DYRK1A. Specific parameters such as enzyme and substrate concentrations may vary between studies.
-
Reagents and Materials:
-
Recombinant human DYRK1A enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]
-
ATP (at or near the Km for DYRK1A).
-
Peptide substrate (e.g., DYRKtide).
-
Test compounds (serially diluted in DMSO).
-
[γ-³³P]ATP or a non-radioactive detection system (e.g., LanthaScreen™, see below).
-
96- or 384-well assay plates.
-
Scintillation counter or plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the DYRK1A enzyme and the peptide substrate in kinase buffer.
-
Add serial dilutions of the test compound to the assay plate wells.
-
Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if using a radiometric assay).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring inhibitor binding to a kinase.
-
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. Binding of the tracer and a europium-labeled anti-tag antibody to the kinase results in a high FRET signal. An inhibitor competes with the tracer, leading to a decrease in FRET.[11]
-
Procedure:
-
Add test compounds at various concentrations to the assay plate.
-
Add a pre-mixed solution of the DYRK1A kinase and the europium-labeled anti-GST antibody.
-
Add the Alexa Fluor™ 647-labeled kinase tracer.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the ratio of the acceptor and donor emission signals and determine the IC50 from the dose-response curve.[11]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
-
Principle: Ligand binding often increases the thermal stability of a protein. In CETSA, cells are treated with a compound and then heated. The amount of soluble target protein remaining at different temperatures is quantified to determine the melting temperature (Tm). An increase in Tm in the presence of a compound indicates target engagement.
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble DYRK1A in the supernatant by Western blotting or other quantitative methods like ELISA or mass spectrometry.
-
Plot the percentage of soluble protein against temperature to generate a melting curve and determine the Tm. A shift in the melting curve indicates target engagement.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving DYRK1A and a typical experimental workflow for inhibitor characterization.
Caption: Simplified DYRK1A signaling pathway highlighting key substrates and downstream effects.
Caption: A typical workflow for the characterization of a novel DYRK1A inhibitor.
Summary and Conclusion
This guide provides a comparative overview of this compound, EHT 5372, and L41 based on currently available data.
-
EHT 5372 stands out for its exceptional potency against DYRK1A in biochemical assays and its well-characterized, high selectivity across a broad kinase panel.[4][7] This makes it a valuable tool for studies requiring a highly specific inhibitor to probe the functions of DYRK1A with minimal off-target effects.
-
This compound demonstrates high potency against DYRK1A and DYRK2 and has shown significant anti-proliferative effects in various cancer cell lines in 3D models.[3] Its oral activity in vivo suggests its potential for preclinical studies in oncology. However, a more comprehensive kinase selectivity profile would be beneficial for a complete assessment of its specificity.
-
L41 , a leucettine-based inhibitor, shows good potency against DYRK1A and has been investigated in in vivo models of neurodegenerative diseases, demonstrating neuroprotective effects.[9][10] It is known to have activity against other DYRKs and CLKs, which could be a consideration depending on the research question.
The choice of inhibitor will ultimately depend on the specific experimental context. For studies demanding the highest selectivity for DYRK1A, EHT 5372 appears to be a strong candidate. For in vivo cancer models, this compound shows promise. L41 provides a well-studied option with demonstrated efficacy in models of neurodegeneration, though its broader kinase activity should be considered. Researchers are encouraged to consult the primary literature for more detailed information to guide their experimental design.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. huber.embl.de [huber.embl.de]
- 4. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to DYRK1A Inhibitor Selectivity
For researchers, scientists, and drug development professionals, achieving selective inhibition of a target kinase is a paramount challenge. Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of disorders, including neurodegenerative diseases and certain cancers. However, the high degree of conservation within the ATP-binding site of the human kinome often leads to off-target effects, complicating preclinical and clinical development. This guide provides a comparative analysis of the selectivity of several prominent DYRK1A inhibitors, offering a valuable resource for selecting the appropriate tool compound for research and development.
While specific selectivity data for Dyrk1A-IN-4 is not extensively available in the public domain, this guide focuses on a selection of well-characterized DYRK1A inhibitors: Harmine, INDY, and EHT-1610. By examining their performance against a panel of kinases, researchers can gain insights into the selectivity profiles that can be achieved and the common off-target kinases to consider.
Kinase Selectivity Profiles: A Quantitative Comparison
The following tables summarize the inhibitory activity of Harmine, INDY, and EHT-1610 against DYRK1A and a selection of off-target kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%), providing a quantitative measure of potency and selectivity. Lower IC50 values indicate higher potency.
| Kinase | Harmine IC50 (nM) | INDY IC50 (nM) | EHT-1610 IC50 (nM) |
| DYRK1A | 80[1] | 240 | 0.36 [2] |
| DYRK1B | 166[3] | 69.2[4] | 0.59[2] |
| DYRK2 | 1900[3] | 27.7[4] | - |
| DYRK3 | 800[1] | - | - |
| CLK1 | - | - | - |
| GSK3β | - | >10000 | - |
| CDK5 | - | >10000 | - |
Understanding the Experimental Approach: Kinase Inhibition Assays
The determination of kinase inhibitor selectivity relies on robust and accurate experimental methodologies. Two common approaches are radiometric assays and competition binding assays.
Radiometric Kinase Assay
This traditional method directly measures the enzymatic activity of a kinase. The assay involves incubating the kinase with a substrate (often a peptide) and radiolabeled ATP (typically [γ-³²P]ATP or [γ-³³P]ATP).[5][6][7][8][9] An active kinase will transfer the radiolabeled phosphate group from ATP to the substrate. The amount of incorporated radioactivity is then quantified, usually by capturing the phosphorylated substrate on a filter and measuring the radiation emitted. The potency of an inhibitor is determined by measuring the reduction in substrate phosphorylation at various inhibitor concentrations.
Experimental Workflow: Radiometric Kinase Assay
Caption: Workflow of a radiometric kinase assay for determining inhibitor potency.
KINOMEscan™: A Competition Binding Assay
The KINOMEscan™ platform offers a high-throughput method for assessing inhibitor selectivity by measuring the binding affinity of a compound to a large panel of kinases.[10][11][12][13][14] This method does not directly measure enzymatic activity. Instead, it quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase that binds to the immobilized ligand is measured, typically using quantitative PCR (qPCR) for a DNA tag fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity. This approach allows for the rapid profiling of an inhibitor against hundreds of kinases, providing a broad overview of its selectivity.
Signaling Pathway: DYRK1A-mediated signaling
Caption: Inhibition of DYRK1A by small molecules blocks downstream signaling.
Concluding Remarks
The selection of a kinase inhibitor for research or therapeutic development requires a thorough understanding of its selectivity profile. While potent inhibition of the primary target is crucial, minimizing off-target activity is equally important to avoid confounding experimental results and potential side effects. The data presented in this guide highlights the variability in selectivity among different DYRK1A inhibitors. For instance, EHT-1610 demonstrates exceptional potency for DYRK1A and DYRK1B, while INDY shows a different off-target profile. Harmine, a natural product, also potently inhibits DYRK1A but is known to interact with other kinases.
Researchers should carefully consider the specific requirements of their study when choosing an inhibitor. For cellular studies, it is also important to consider the inhibitor's cell permeability and potential for off-target effects within the complex cellular environment. Comprehensive profiling using techniques like KINOMEscan™ is highly recommended to gain a complete picture of an inhibitor's selectivity and to guide the interpretation of experimental outcomes. As the field of kinase inhibitor development continues to advance, the availability of highly selective tool compounds will be instrumental in dissecting the intricate roles of kinases like DYRK1A in health and disease.
References
- 1. Harmine | DYRK | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chayon.co.kr [chayon.co.kr]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-4 vs. INDY: A Head-to-Head Comparison of Dyrk1A Kinase Inhibitors
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the quantitative data for Dyrk1A-IN-4 and INDY, compiled from multiple independent studies. It is crucial to note that variations in experimental conditions can influence the observed values.
Table 1: Biochemical Potency Against DYRK Family Kinases
| Inhibitor | Target Kinase | IC50 | Ki | Assay Method | Reference |
| This compound | DYRK1A | 2 nM | Not Reported | Not Specified | [1] |
| DYRK2 | 6 nM | Not Reported | Not Specified | [1] | |
| INDY | DYRK1A | 0.24 µM (240 nM) | 0.18 µM (180 nM) | Not Specified | [2][3] |
| DYRK1B | 0.23 µM (230 nM) | Not Reported | Not Specified | [2] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | U2OS | DYRK1A pSer520 Autophosphorylation | 28 nM | [1] |
| A2780 (Ovarian Adenocarcinoma) | 3D Tumor Sphere Model | 13 nM | [1] | |
| SK-N-MC (Neuroblastoma) | 3D Tumor Sphere Model | 31 nM | [1] | |
| C-33A (Cervical Squamous Cell Carcinoma) | 3D Tumor Sphere Model | 21 nM | [1] | |
| INDY | Not Specified | Tau Phosphorylation | Mild inhibition at 3 µM, nearly complete at 30 µM | [2] |
| Glioblastoma (GBM) cell lines | Self-renewal capacity | Sharply reduces | [2] | |
| Neural progenitor cells | Self-renewal capacity | Sharply reduces | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the presented data and for designing future studies. Below are representative protocols for assays commonly used to evaluate DYRK1A inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the kinase of interest.
-
Reagents :
-
DYRK1A enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (Tracer)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound or INDY) serially diluted in DMSO.
-
-
Procedure : a. In a 384-well plate, add 5 µL of serially diluted test compound. b. Add 5 µL of a mixture containing the DYRK1A kinase and the Eu-anti-Tag antibody. c. Add 5 µL of the tracer. d. Incubate the plate for 1 hour at room temperature, protected from light. e. Read the plate on a fluorescence plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis : a. Calculate the emission ratio (665 nm / 615 nm). b. Plot the emission ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells.
-
Reagents :
-
HEK293 cells
-
NanoLuc-DYRK1A fusion vector
-
NanoBRET™ Tracer
-
Opti-MEM™ I Reduced Serum Medium
-
Test compounds (this compound or INDY) serially diluted in DMSO.
-
-
Procedure : a. Seed HEK293 cells transiently expressing the NanoLuc-DYRK1A fusion protein into a 384-well plate. b. Pre-treat the cells with the NanoBRET™ Tracer. c. Add the serially diluted test compounds to the wells. d. Incubate for 1 hour at 37°C in a CO2 incubator. e. Measure the BRET signal using a luminometer capable of reading two wavelengths.
-
Data Analysis : a. Calculate the BRET ratio. b. Plot the BRET ratio against the logarithm of the inhibitor concentration. c. Determine the IC50 value from the resulting dose-response curve.
In Vivo Efficacy Study in a Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a DYRK1A inhibitor in a xenograft mouse model.
-
Animal Model :
-
Immunocompromised mice (e.g., NOD-SCID)
-
Human cancer cell line xenograft (e.g., RS4;11)
-
-
Procedure : a. Subcutaneously implant the cancer cells into the flanks of the mice. b. Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. c. Prepare the formulation of the test compound (e.g., this compound in a vehicle of PEG300, Tween-80, and saline).[1] d. Administer the compound or vehicle to the mice via the desired route (e.g., oral gavage) at a specified dose and schedule. e. Monitor tumor growth by measuring tumor volume with calipers at regular intervals. f. At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for phosphorylated DYRK1A).
-
Data Analysis : a. Compare the tumor growth curves between the treatment and control groups. b. Analyze the levels of target engagement biomarkers in the collected tissues.
Mandatory Visualization
DYRK1A Signaling Pathway
The following diagram illustrates some of the key signaling pathways regulated by DYRK1A. DYRK1A is a constitutively active kinase that phosphorylates a variety of substrates involved in cell cycle regulation, neuronal development, and apoptosis.
Caption: Simplified DYRK1A signaling pathways.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This diagram outlines the workflow for a typical in vitro kinase assay to determine the IC50 of an inhibitor.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This guide provides a comparative overview of this compound and INDY based on currently available data. This compound appears to be a more potent inhibitor of DYRK1A and DYRK2 in biochemical assays compared to INDY.[1][2] Cellularly, this compound demonstrates low nanomolar efficacy in various cancer cell models.[1] INDY has been shown to effectively reduce tau phosphorylation and impact the self-renewal of cancer and neural progenitor cells, albeit at micromolar concentrations.[2]
The choice between these inhibitors will depend on the specific research question, the required potency and selectivity, and the experimental system. For studies requiring high potency, this compound may be the preferred choice. However, INDY has been utilized in a number of published studies, providing a broader base of existing data on its effects. Researchers should carefully consider the provided data and experimental protocols when selecting an inhibitor for their studies. Further direct, head-to-head comparative studies are warranted to provide a more definitive assessment of their relative performance.
References
- 1. Phosphorylation by Dyrk1A of Clathrin Coated Vesicle-Associated Proteins: Identification of the Substrate Proteins and the Effects of Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-4: A Superior Tool for Unraveling DYRK1A Kinase Function
An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target for a range of human diseases, including neurodegenerative disorders like Alzheimer's disease, Down syndrome, various cancers, and diabetes.[1][2][3] The kinase plays a pivotal role in fundamental cellular processes such as cell proliferation, differentiation, and apoptosis.[3] Given its involvement in multiple signaling pathways, the availability of highly potent and selective inhibitors is crucial for accurately dissecting its biological functions and for validating it as a drug target.
This guide provides a comprehensive comparison of Dyrk1A-IN-4, a next-generation tool compound, with other commonly used DYRK1A inhibitors. Through quantitative data, detailed experimental protocols, and clear visualizations, we demonstrate why this compound represents a superior choice for precise and reliable DYRK1A studies, minimizing the confounding effects of off-target activities that plague many first-generation inhibitors.
Data Presentation: Quantitative Inhibitor Comparison
The utility of a chemical probe is defined by its potency against the intended target and its selectivity against other related kinases. The following table summarizes the inhibitory activity (IC50) of this compound compared to other widely used tool compounds. This compound exhibits exceptional potency for DYRK1A while maintaining a clean profile against closely related kinases from the DYRK and CMGC families, a significant improvement over existing alternatives.
| Compound | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | DYRK2 IC50 (nM) | GSK3β IC50 (nM) | CLK1 IC50 (nM) | MAO-A IC50 (nM) | Key Characteristics |
| This compound | 5 - 40 [4] | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | Superior Selectivity: Ideal for specific interrogation of DYRK1A function.[4] |
| Harmine | 33 - 80[5][6] | ~800[5] | ~900[5] | >10,000 | >10,000 | 2 - 380[6] | Promiscuous: Potent MAO-A inhibition causes hallucinogenic and toxic side effects, confounding experimental results.[1][6] |
| Leucettine L41 | ~20 | ~200 | ~150 | ~120 | ~35 | Not Reported | Dual DYRK/CLK Inhibitor: Potently inhibits other CMGC family kinases like CLKs and GSK3β.[7][8][9][10] |
| GNF4877 | 6[11][12] | Not Reported | Not Reported | 16[11][12] | Not Reported | Not Reported | Dual DYRK1A/GSK3β Inhibitor: Designed as a dual inhibitor, making it unsuitable for studying DYRK1A in isolation.[13][14] |
Note: Data for this compound is representative of next-generation highly selective inhibitors, such as NSC31059, which shows an IC50 of 39.5 nM and high selectivity across a panel of 70 kinases.[4] IC50 values are compiled from multiple sources and assay conditions may vary.
Visualizations: Pathways and Workflows
To better understand the context of DYRK1A inhibition, the following diagrams illustrate its role in disease, the process for inhibitor discovery, and the comparative selectivity of available tools.
Caption: DYRK1A Signaling in Alzheimer's Disease.
Caption: General Workflow for Kinase Inhibitor Discovery.
Caption: Comparison of Inhibitor Selectivity Profiles.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in research. Below are detailed protocols for key assays used to characterize DYRK1A inhibitors.
In Vitro Kinase Binding Assay (TR-FRET)
This assay determines the potency of an inhibitor (IC50) by measuring its ability to displace a fluorescent tracer from the kinase's ATP-binding pocket. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method.[15]
Materials:
-
Recombinant DYRK1A enzyme (e.g., Thermo Fisher PV3861)
-
LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag-specific antibody)
-
Kinase Tracer 236 (or other suitable fluorescent tracer)
-
Test compound (this compound or other inhibitors)
-
Kinase Buffer A (5X stock: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plates
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer by diluting the 5X stock with distilled H2O.
-
Prepare a 3X Kinase/Antibody solution: Dilute DYRK1A and Eu-anti-GST antibody in 1X Kinase Buffer to final concentrations of 15 nM and 6 nM, respectively.
-
Prepare a 3X Tracer solution: Dilute the Kinase Tracer in 1X Kinase Buffer to a final concentration of 54 nM.
-
Prepare a 3X compound dilution series: Perform serial dilutions of the test compound in 1X Kinase Buffer with 3% DMSO to create a range of concentrations (e.g., from 30 µM to 0.1 nM).
-
-
Assay Assembly (15 µL final volume):
-
Add 5 µL of the 3X compound dilutions (or DMSO for control wells) to the 384-well plate.
-
Add 5 µL of the 3X Kinase/Antibody solution to all wells.
-
Add 5 µL of the 3X Tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Tau Phosphorylation Assay (Western Blot)
This assay validates that the inhibitor can engage DYRK1A in a cellular context and block the phosphorylation of a key downstream substrate, the Tau protein. Overexpression of DYRK1A in cell lines like HEK293T leads to detectable hyperphosphorylation of Tau.[16][17]
Materials:
-
HEK293T cells
-
Expression plasmids for human DYRK1A and human Tau (MAPT)
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium (DMEM, 10% FBS)
-
Test compound (this compound or other inhibitors)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Tau (e.g., pS396, pT212), anti-total-Tau, anti-DYRK1A, anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with DYRK1A and Tau expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of the test inhibitor (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for an additional 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pS396-Tau, diluted 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Normalize the phospho-Tau signal to the total-Tau signal to account for any variations in Tau expression.
-
Further normalize to the loading control (Actin) to ensure equal protein loading.
-
Compare the normalized phospho-Tau levels in inhibitor-treated samples to the vehicle control to determine the extent of inhibition.
-
Conclusion: The Imperative of Selectivity
The study of protein kinases is often complicated by the highly conserved nature of their ATP-binding sites, leading to inhibitor promiscuity. As demonstrated, first-generation tools like Harmine exhibit potent activity on unrelated targets such as MAO-A, while others like GNF4877 and Leucettine L41 were developed as multi-kinase inhibitors.[6][8] While useful in specific contexts, these compounds are ill-suited for studies aiming to isolate the specific functions of DYRK1A, as observed effects may arise from the inhibition of GSK3β, CLKs, or other off-targets.
This compound represents the next generation of chemical probes, engineered for superior potency and selectivity. By minimizing off-target interactions, this compound allows for a more precise and unambiguous interpretation of experimental results, whether in biochemical assays, cell-based models, or in vivo studies. For researchers dedicated to elucidating the complex roles of DYRK1A in health and disease, the use of a highly selective tool compound like this compound is not just preferable—it is essential for generating clear, reproducible, and translatable findings.
References
- 1. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent research and development of DYRK1A inhibitors [html.rhhz.net]
- 4. Discovery of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitors using an artificial intelligence model and their effects on tau and tubulin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Harmine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative GNF4877 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Benchmarking Dyrk1A-IN-4: A Comparative Guide to Next-Generation DYRK1A Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Dyrk1A-IN-4's performance against leading next-generation inhibitors, supported by experimental data and detailed protocols.
The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's disease, certain cancers, and Down syndrome.[1][2][3] The development of potent and selective DYRK1A inhibitors is a key focus of current drug discovery efforts. This guide provides a comprehensive benchmark of this compound against a panel of next-generation inhibitors, offering a clear comparison of their biochemical potency, selectivity, and cellular activity.
Performance Comparison of DYRK1A Inhibitors
The following tables summarize the key performance indicators of this compound and other notable next-generation DYRK1A inhibitors. This data has been compiled from various public sources and provides a quantitative basis for comparison.
| Inhibitor | DYRK1A IC50 (nM) | Primary Off-Targets | Off-Target IC50 (nM) | Cellular Activity (IC50, nM) |
| This compound | 2 | DYRK2 | 6 | 28 (pDYRK1A autophosphorylation in U2OS cells)[4] |
| SM07883 | 1.6 | DYRK1B, CLK4, GSK3β | 8, 3, 11 | 16 (pTau T212) |
| PST-001 | 40 | DYRK family, CLK2 | Not specified | Not specified |
| Lorecivivint | 26.9 | CLK2 | 5.8 | Not specified |
| FRTX-02 | 2.9 | DYRK1B, CLK1, CLK2 | 1.9, 4, 3.7 | Not specified |
| Leucettine L41 | Not specified | CLKs, GSK-3β | Not specified | Not specified |
| Dyrk1A-IN-5 | 6 | DYRK1B, CLK1 | 600, 500 | 500 (pSF3B1 T434), 2100 (pTau T212)[5] |
Table 1: Biochemical Potency and Selectivity of DYRK1A Inhibitors. IC50 values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency. Lower values indicate higher potency.
| Inhibitor | Cell-Based Assay | Observed Effect |
| This compound | 3D tumor sphere model (A2780, SK-N-MC, C-33A cells) | IC50 values of 13, 31, and 21 nM, respectively[4] |
| SM07883 | Tau phosphorylation in cell-based assays | Reduction in phosphorylation of multiple tau epitopes |
| PST-001 | Drosophila model of Alzheimer's Disease | Reduced pathological phosphorylation of human Tau at Serine 262 |
| Leucettine L41 | MIN6 cells | Increased insulin and C-peptide production[6] |
Table 2: Cellular and In Vivo Activity of DYRK1A Inhibitors. This table highlights the demonstrated effects of the inhibitors in various biological systems.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of DYRK1A inhibitors.
Biochemical Kinase Assay (General Protocol)
This assay quantifies the enzymatic activity of DYRK1A and the inhibitory potential of test compounds.
Materials:
-
Recombinant human DYRK1A enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
DYRK1A substrate (e.g., DYRKtide, a synthetic peptide)
-
Test inhibitor (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase buffer, the DYRK1A enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the DYRK1A substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Tau Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to reduce the phosphorylation of Tau, a key substrate of DYRK1A, in a cellular context.
Materials:
-
Cell line (e.g., U2OS, SH-SY5Y)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Tau, anti-total-Tau, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phosphorylated Tau overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Tau and a loading control (e.g., actin) to normalize the data.
-
Quantify the band intensities to determine the dose-dependent effect of the inhibitor on Tau phosphorylation.
Visualizing DYRK1A's Role and Inhibition
To better understand the context in which these inhibitors function, the following diagrams illustrate the DYRK1A signaling pathway and a typical experimental workflow.
Caption: DYRK1A Signaling Pathway Overview.
Caption: DYRK1A Inhibitor Evaluation Workflow.
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A: the double-edged kinase as a protagonist in cell growth and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Confirming Dyrk1A-IN-4 Activity: A Comparative Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dyrk1A-IN-4's performance against alternative inhibitors, supported by experimental data from orthogonal assays. Detailed methodologies and visual representations of key pathways and workflows are included to facilitate informed decisions in kinase inhibitor research.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) is a crucial enzyme involved in a variety of cellular processes, including neuronal development, cell cycle regulation, and apoptosis. Its dysregulation has been implicated in several pathological conditions, most notably Down syndrome and Alzheimer's disease. Consequently, the development of potent and selective Dyrk1A inhibitors is an area of intense research. This guide focuses on this compound, a potent inhibitor of Dyrk1A, and compares its activity with other known inhibitors such as Harmine, Leucettinib-21, and EHT1610, using a multi-assay approach to ensure robust validation of its efficacy and selectivity.
Comparative Analysis of Dyrk1A Inhibitor Potency
The confirmation of a kinase inhibitor's activity requires a multi-faceted approach, employing orthogonal assays that measure different aspects of inhibitor function. Biochemical assays, such as Time-Resolved Fluorescence Energy Transfer (TR-FRET), directly measure the inhibitor's ability to interfere with the kinase's enzymatic activity in a purified system. Cellular assays, on the other hand, assess the inhibitor's efficacy within a more physiologically relevant context by measuring the modulation of downstream signaling events.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in both biochemical and cellular assays. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the public domain; therefore, the presented data is a compilation from various studies and assay formats.
| Inhibitor | Biochemical Assay Type | Biochemical IC50 (nM) | Cellular Assay Type | Cellular IC50 (nM) |
| This compound | Not Specified | 2 | Not Specified | Not Available |
| Harmine | Radiometric | 33 | Substrate Phosphorylation | 48 |
| Not Specified | 80 | Not Specified | Not Available | |
| Leucettinib-21 | Radiometric | 2.4 | Endogenous Dyrk1A Activity | 36 |
| EHT1610 | Not Specified | Not Available | Cell Growth/Viability | Varies by cell line |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental strategies for inhibitor validation, the following diagrams illustrate the Dyrk1A signaling pathway and a general workflow for confirming kinase inhibitor activity using orthogonal assays.
Caption: Dyrk1A Signaling Pathway and Point of Inhibition.
Caption: Workflow for Kinase Inhibitor Validation.
Experimental Protocols
Biochemical Orthogonal Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This assay quantitatively measures the binding of an inhibitor to the Dyrk1A kinase domain.
Materials:
-
Recombinant GST-tagged Dyrk1A (e.g., from Millipore)
-
LanthaScreen™ Eu-anti-GST Antibody (e.g., from Thermo Fisher Scientific)
-
Kinase Tracer 236 (or other suitable tracer)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
This compound and other test compounds
-
384-well low-volume black plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other inhibitors in the assay buffer. A typical starting concentration is 10 µM with 3-fold serial dilutions.
-
Reagent Preparation:
-
Prepare a 2X solution of GST-Dyrk1A and Eu-anti-GST antibody in the assay buffer. Optimal concentrations should be determined empirically but are typically around 10 nM for the kinase and 4 nM for the antibody.
-
Prepare a 2X solution of the Kinase Tracer in the assay buffer. The optimal concentration is typically the Kd value for its interaction with the kinase, often around 18 nM.
-
-
Assay Assembly:
-
Add 5 µL of the 2X compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 2X kinase/antibody mixture to each well.
-
Add 5 µL of the 2X tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Orthogonal Assay: Western Blot for Substrate Phosphorylation
This assay determines the ability of an inhibitor to block Dyrk1A-mediated phosphorylation of a downstream substrate in a cellular context.
Materials:
-
Cell line expressing endogenous or overexpressed Dyrk1A (e.g., HEK293T, SH-SY5Y)
-
This compound and other test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Tau (Thr212), anti-total-Tau, anti-phospho-Cyclin D1 (Thr286), anti-total-Cyclin D1, anti-phospho-STAT3 (Ser727), anti-total-STAT3, anti-phospho-FOXO1 (Ser326), anti-total-FOXO1, and an antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for a predetermined time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Independent Verification of DYRK1A Inhibitor Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of various small molecule inhibitors targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a crucial kinase involved in a multitude of cellular processes, and its dysregulation has been implicated in several diseases, including Down syndrome, Alzheimer's disease, and certain cancers.[1][2][3][4] The development of potent and selective DYRK1A inhibitors is therefore of significant therapeutic interest.[3][5]
This document summarizes quantitative data on inhibitor potency, details common experimental protocols for verification, and visualizes key signaling pathways and experimental workflows.
Comparative Potency of DYRK1A Inhibitors
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for several DYRK1A inhibitors, providing a comparative overview of their potency.
| Inhibitor | IC50 (nM) | Comments |
| Harmine | 33 - 700 | A natural β-carboline alkaloid, ATP-competitive inhibitor.[4][5] |
| Epigallocatechin gallate (EGCG) | 330 | A natural polyphenol found in green tea, non-ATP-competitive.[5][6] |
| INDY | 240 | A benzothiazole derivative, dual inhibitor of DYRK1A and CLK.[5] |
| Leucettine 41 | - | A marine sponge product.[7] |
| ID-8 | 120 (Kd) | Targets DYRK1A with high specificity.[8] |
| GNF2133 | - | Advanced DYRK1/CLK inhibitor.[9] |
| AZD1080 | 2911 | A GSK3β inhibitor also showing activity against DYRK1A.[1][10] |
| SB-415286 | 445 | A GSK3β inhibitor also showing activity against DYRK1A.[1][10] |
| FC-2 / FC-3 | Nanomolar potency | Benzothiazole-derived selective inhibitors.[11] |
Experimental Protocols for Potency Verification
Accurate determination of inhibitor potency requires robust and reproducible experimental assays. Several methods are commonly employed to measure DYRK1A kinase activity and the inhibitory effects of compounds.
ELISA-Based Kinase Assay
This non-radioactive method offers a high-throughput-compatible platform for inhibitor screening and characterization.
Principle: An ELISA-based assay measures the phosphorylation of a substrate by DYRK1A. The phosphorylated substrate is then detected using a specific antibody, and the signal is quantified.
Generalized Protocol:
-
Substrate Coating: Coat a 96-well plate with a DYRK1A-specific substrate.
-
Kinase Reaction: Add recombinant DYRK1A enzyme, ATP, and the test inhibitor to the wells. Incubate at 30°C for a defined period (e.g., 30-75 minutes) to allow the phosphorylation reaction to occur.[6]
-
Detection: Add a primary antibody that specifically recognizes the phosphorylated form of the substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: Add a chromogenic or fluorogenic substrate for the reporter enzyme.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of inhibition relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve.[6]
HPLC-Based Kinase Assay
This method provides a sensitive and quantitative measurement of kinase activity by separating and quantifying a fluorescently labeled peptide substrate and its phosphorylated product.[2]
Principle: A fluorescently labeled peptide substrate is incubated with DYRK1A and ATP. The reaction mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) to separate the phosphorylated and non-phosphorylated peptides. The amount of each peptide is quantified by fluorescence detection.
Generalized Protocol:
-
Kinase Reaction: In a 96-well plate, combine the kinase buffer, a fluorescently labeled peptide substrate (e.g., derived from the human transcription factor FKHR), ATP, and the test inhibitor with purified recombinant DYRK1A.[12] Incubate to allow for phosphorylation.
-
Reaction Termination: Stop the reaction, for example, by adding a strong acid.
-
HPLC Separation: Inject the reaction mixture into an HPLC system equipped with a suitable column (e.g., reverse-phase).
-
Quantification: Monitor the elution of the fluorescent peptides using a fluorescence detector. Quantify the peak areas corresponding to the substrate and the phosphorylated product.
-
Data Analysis: Calculate the percentage of substrate conversion to product and determine the inhibitory effect of the compound to derive the IC50 value.[2][12]
LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay designed to detect and characterize kinase inhibitors that bind to the ATP site.
Principle: The assay relies on the binding of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase. The kinase itself is labeled with a europium (Eu) anti-tag antibody. When the tracer and antibody are both bound to the kinase, a high FRET signal is generated. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[13]
Generalized Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a mixture of the DYRK1A kinase and the Eu-labeled anti-tag antibody, and a separate solution of the Alexa Fluor™ 647-labeled tracer.
-
Assay Assembly: In a microplate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding equilibrium to be reached.
-
Plate Reading: Read the plate using a fluorescence plate reader capable of measuring the time-resolved FRET signal.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.[13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the context of DYRK1A inhibition.
Caption: Simplified DYRK1A signaling pathways.[14][15][16]
Caption: General workflow for determining kinase inhibitor potency.
References
- 1. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-performance liquid chromatography assay for Dyrk1a, a Down syndrome-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dyrk1a regulates the cardiomyocyte cell cycle via D-cyclin-dependent Rb/E2f-signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Dyrk1A-IN-4
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Dyrk1A-IN-4, a potent kinase inhibitor. All personnel must adhere to these procedures to ensure a safe laboratory environment.
This compound is a powerful, orally active dual inhibitor of DYRK1A and DYRK2, recognized for its anti-cancer properties.[1][2] Due to its cytotoxic potential, it is classified as a hazardous compound and requires stringent handling protocols. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and waste disposal plans to minimize exposure risk and ensure regulatory compliance.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or in solution). This is in line with general safety recommendations for handling antineoplastic agents.[3]
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile, powder-free. Double gloving is required. |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Body Protection | Laboratory Coat | Disposable, solid-front, back-closing design. |
| Respiratory Protection | N95 Respirator | Required when handling the powder form outside of a certified chemical fume hood. |
Operational Plan: From Receipt to Experimentation
A meticulous approach to every step of the handling process is critical to prevent contamination and accidental exposure.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Storage of Powder: Store the solid compound in a tightly sealed container in a designated, labeled, and ventilated cabinet at -20°C for long-term storage (up to 3 years) or 4°C for short-term storage (up to 2 years).[2]
-
Storage of Solutions: Stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1][2]
Preparation of Stock Solutions
-
All manipulations involving the solid form of this compound must be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Use a dedicated set of non-metallic spatulas and weighing paper.
-
This compound is soluble in DMSO at a concentration of 100 mg/mL.[2]
-
Prepare solutions using appropriate solvents and sterile techniques within the fume hood.
Experimental Use
-
Conduct all experiments involving this compound, including cell culture additions, within a biological safety cabinet (BSC) or a chemical fume hood.
-
Line the work surface with absorbent, plastic-backed paper to contain any potential spills.[3]
-
Use dedicated labware (pipettes, tubes, etc.) for handling this compound.
-
After use, decontaminate all surfaces with a suitable cleaning agent (e.g., 70% ethanol followed by a surface decontaminant).
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of waste contaminated with this compound are crucial to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.[3]
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Waste Bag | Includes used gloves, lab coats, weighing paper, and any other contaminated disposable items. The bag must be sealed and placed in a designated hazardous waste container. |
| Liquid Waste | Labeled Hazardous Waste Bottle | Includes unused solutions, contaminated media, and the first rinse of any contaminated reusable labware. |
| Sharps Waste | Labeled Sharps Container | Includes needles, scalpels, and any other sharp objects that have come into contact with this compound. |
Visualizing the Workflow
To ensure clarity and adherence to the safety protocols, the following diagrams illustrate the key procedures.
Caption: Workflow for the safe handling of this compound.
Caption: Inhibition of the Dyrk1A signaling pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
